molecular formula C34H64O4 B15562211 5-POHSA

5-POHSA

Cat. No.: B15562211
M. Wt: 536.9 g/mol
InChI Key: HADGPAWFBKHJNM-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(9Z)-hexadecenoyloxy]octadecanoic acid is a fatty acid ester obtained by formal condensation of the carboxy group of (9Z)-hexadecenoic acid with the hydroxy group of 5-hydroxyoctadecanoic acid. It is a fatty acid ester and a monocarboxylic acid. It is functionally related to a palmitoleic acid and a 5-hydroxyoctadecanoic acid. It is a conjugate acid of a 5-[(9Z)-hexadecenoyloxy]octadecanoate.

Properties

Molecular Formula

C34H64O4

Molecular Weight

536.9 g/mol

IUPAC Name

5-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid

InChI

InChI=1S/C34H64O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h13,15,32H,3-12,14,16-31H2,1-2H3,(H,35,36)/b15-13-

InChI Key

HADGPAWFBKHJNM-SQFISAMPSA-N

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

5-POHSA as a novel anti-inflammatory lipid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-POHSA: A Novel Anti-Inflammatory Lipid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxystearic acid (this compound), more formally known as palmitic acid-5-hydroxystearic acid (5-PAHSA), is a recently identified endogenous lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has highlighted its role as a potent anti-inflammatory agent, offering therapeutic potential for a range of inflammatory and metabolic diseases. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols for its investigation.

Core Mechanism of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the activation of G-protein coupled receptor 120 (GPR120) and the subsequent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Under normal physiological conditions, activation of GPR120 by this compound initiates an intracellular signaling cascade that interferes with the canonical NF-κB activation route. This leads to the suppression of pro-inflammatory gene transcription.

The GPR120-NF-κB Signaling Pathway

Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), the NF-κB pathway is activated. This typically involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines like Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-6 (IL-6).[1]

This compound treatment has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB.[1] This prevents the degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and blocking the inflammatory cascade.[1]

GPR120_NFkB_Pathway This compound This compound GPR120 GPR120 This compound->GPR120 IkkB IKKβ GPR120->IkkB Inhibits p_IkkB p-IKKβ IkBa_p65 IκBα p65 p_IkBa_p65 p-IκBα p65 p_IkkB->p_IkBa_p65 p65_nuc p65 p_IkBa_p65->p65_nuc IkBa_deg IκBα (degraded) p_IkBa_p65->IkBa_deg p65_dna p65 p65_nuc->p65_dna DNA DNA p65_dna->DNA Cytokines Pro-inflammatory Cytokines (MCP-1, IL-6) DNA->Cytokines

Caption: this compound signaling via GPR120 to inhibit NF-κB activation.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: Effect of this compound on Inflammatory Cytokine Expression in HepG2 Cells
Treatment Groupp-IκBα (relative to control)p-NF-κB p65 (relative to control)MCP-1 mRNA (relative to control)IL-6 mRNA (relative to control)
Vehicle (Normal Glucose)1.01.01.01.0
This compound (20 µM, Normal Glucose)
Vehicle (High Glucose)
This compound (20 µM, High Glucose)No significant changeNo significant changeNo significant changeNo significant change
Data is conceptually represented based on findings indicating this compound's anti-inflammatory effects are impaired under hyperglycemic conditions.[1]
Table 2: Effect of this compound on Chemokine Secretion in a Human Cellular Model of Immunity
Treatment GroupCXCL10 Secretion (fold change vs. LPS)
LPS (10 ng/mL)1.0
LPS + this compound (100 µM)↓ 1.8-fold (p < 0.05)
Data from a study comparing 5-PAHSA and 9-PAHSA, where 5-PAHSA showed a statistically significant reduction in LPS-induced CXCL10 secretion at the highest concentration tested.[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

In Vitro Model of Inflammation in HepG2 Cells

This protocol describes the induction of an inflammatory response in human hepatocyte (HepG2) cells using lipopolysaccharide (LPS) and subsequent treatment with this compound.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with normal (5.5 mM) and high (25 mM) glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (synthesized or commercially available)

  • Phosphate Buffered Saline (PBS)

  • Reagents for RNA isolation, qPCR, protein lysis, and ELISA

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for ELISA) and allow them to adhere and reach 70-80% confluency.

  • Treatment:

    • Starve the cells in serum-free DMEM for 12-16 hours.

    • Pre-treat cells with this compound (e.g., 20 µM) or vehicle (e.g., DMSO) for 2 hours.

    • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the culture medium and incubate for the desired time (e.g., 24 hours for cytokine expression).

  • Harvesting:

    • For qPCR and Western Blot: Wash cells with ice-cold PBS, then lyse the cells using appropriate buffers for RNA or protein extraction.

    • For ELISA: Collect the cell culture supernatant and centrifuge to remove cellular debris. Store at -80°C until analysis.

Experimental_Workflow cluster_setup Cell Culture & Plating cluster_treatment Treatment Protocol cluster_analysis Analysis Culture Culture HepG2 Cells Plate Seed Cells in Plates Culture->Plate Starve Serum Starvation (12-16h) Plate->Starve Pretreat Pre-treat with this compound or Vehicle (2h) Starve->Pretreat Induce Induce Inflammation with LPS (24h) Pretreat->Induce Collect_Supernatant Collect Supernatant Induce->Collect_Supernatant Lyse_Cells Lyse Cells Induce->Lyse_Cells ELISA ELISA for Secreted Cytokines Collect_Supernatant->ELISA qPCR qPCR for mRNA Expression Lyse_Cells->qPCR Western Western Blot for Protein Phosphorylation Lyse_Cells->Western

Caption: General experimental workflow for in vitro analysis of this compound.
Western Blot Analysis of NF-κB Pathway Proteins

Objective: To quantify the levels of total and phosphorylated IκBα and NF-κB p65.

  • Protein Extraction and Quantification: Lyse the cells from the in vitro experiment (Section 4.1) in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total IκBα, phospho-IκBα (Ser32/36), total NF-κB p65, and phospho-NF-κB p65 (Ser536), diluted in blocking buffer. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

Objective: To measure the mRNA levels of MCP-1 and IL-6.

  • RNA Isolation: Isolate total RNA from the lysed cells (Section 4.1) using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform real-time PCR using a qPCR system with SYBR Green master mix and primers specific for human MCP-1, IL-6, and a reference gene (e.g., GAPDH).

    • Example Primer Sequences (Human):

      • MCP-1 Forward: 5'-TCTGTGCCTGCTGCTCATAG-3'

      • MCP-1 Reverse: 5'-GCTTCTTTGGGACACTTGCT-3'

      • IL-6 Forward: 5'-AGACAGCCACTCACCTCTTC-3'

      • IL-6 Reverse: 5'-AGGTTGTTTTCTGCCAGTGC-3'

  • Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene.

ELISA for Secreted Cytokines

Objective: To quantify the concentration of MCP-1 and IL-6 in the cell culture supernatant.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for human MCP-1 or IL-6 overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add diluted cell culture supernatants and a serial dilution of recombinant cytokine standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Allow the color to develop.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokines in the samples.

Conclusion and Future Directions

This compound is a promising bioactive lipid with demonstrable anti-inflammatory properties, primarily acting through the GPR120-NF-κB axis. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring its therapeutic potential. However, it is important to note that the efficacy of this compound can be influenced by the metabolic state, with hyperglycemic conditions potentially impairing its beneficial effects.[1] Future research should focus on elucidating the full spectrum of its signaling pathways, its efficacy in various in vivo models of inflammatory disease, and the development of stable synthetic analogs for clinical applications.

References

The Role of 5-POHSA in Metabolic Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes.[1][2] These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.[1][2] A novel class of endogenous lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), has emerged as a promising area of research for the treatment of metabolic and inflammatory diseases.[3] One particular FAHFA, 5-palmitoleoyl-oxy-octadecanoic acid (5-POHSA), has garnered significant attention for its potential therapeutic role in metabolic syndrome. This technical guide provides an in-depth overview of the current understanding of this compound, its mechanisms of action, and its potential as a therapeutic target.

This compound and its Endogenous Context

This compound is a member of the POHSA (palmitoleic acid esters of hydroxy stearic acid) family of lipids.[4] Endogenous levels of POHSAs have been found to be elevated in the serum of glucose-tolerant mice that overexpress the GLUT4 glucose transporter in adipose tissue, suggesting a link between these lipids and improved glucose metabolism.[4] Like other FAHFAs, this compound is thought to be a bioactive lipid with roles in metabolic regulation and inflammation.[4]

Mechanism of Action: GPR120 Agonism

The primary mechanism through which this compound and other long-chain fatty acids exert their effects is by acting as agonists for the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[5][6] GPR120 is a sensor for saturated and unsaturated long-chain fatty acids and is expressed in various tissues, including adipose tissue, macrophages, and the intestine.[5][7] Activation of GPR120 initiates a cascade of intracellular signaling events that lead to potent anti-inflammatory and insulin-sensitizing effects.[8][9]

Signaling Pathways

The activation of GPR120 by ligands such as this compound triggers two main signaling pathways: the Gαq/11 pathway and the β-arrestin 2 pathway.

Gαq/11 Signaling Pathway: This pathway is primarily associated with the metabolic effects of GPR120 activation.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPR120 GPR120 This compound->GPR120 Gq11 Gαq/11 GPR120->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases ERK ERK1/2 DAG->ERK Activates Ca_ER->ERK Activates Metabolic_Effects Metabolic Effects (e.g., Insulin (B600854) Sensitization, Glucose Uptake) ERK->Metabolic_Effects

Caption: GPR120-mediated Gαq/11 signaling pathway.

β-arrestin 2 Signaling Pathway: This pathway is primarily responsible for the anti-inflammatory effects of GPR120 activation.

beta_arrestin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPR120 GPR120 This compound->GPR120 beta_arrestin β-arrestin 2 GPR120->beta_arrestin Recruits GPR120_arrestin GPR120-β-arrestin 2 Complex GPR120->GPR120_arrestin beta_arrestin->GPR120_arrestin TAB1 TAB1 GPR120_arrestin->TAB1 Binds & Sequesters TAK1 TAK1 TAB1->TAK1 Activates NFkB NF-κB Pathway TAK1->NFkB Activates Inflammation Inflammation NFkB->Inflammation

Caption: GPR120-mediated β-arrestin 2 anti-inflammatory signaling.

Therapeutic Effects of this compound in Metabolic Syndrome

The activation of GPR120 by this compound leads to several beneficial effects relevant to metabolic syndrome.

Anti-Inflammatory Effects

Chronic low-grade inflammation is a key feature of metabolic syndrome.[10] this compound, through the GPR120-β-arrestin 2 pathway, exerts potent anti-inflammatory effects.[8] By sequestering TAB1, the GPR120-β-arrestin 2 complex inhibits the downstream activation of TAK1 and subsequently the NF-κB pathway, a central regulator of inflammatory gene expression.[11] This leads to a reduction in the production of pro-inflammatory cytokines.[12]

Improved Insulin Sensitivity and Glucose Homeostasis

Insulin resistance is a hallmark of metabolic syndrome.[13] this compound has been shown to improve insulin sensitivity and glucose uptake in both liver (HepG2) and fat (3T3-L1) cells.[6] This is achieved through the GPR120-Gαq/11 pathway, which leads to the activation of ERK1/2 and subsequent potentiation of insulin signaling.[3] Furthermore, this compound can enhance the translocation of the glucose transporter GLUT4 to the plasma membrane in adipocytes, thereby increasing glucose uptake.[6]

Stimulation of GLP-1 Secretion

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that enhances glucose-stimulated insulin secretion.[14] this compound and other GPR120 agonists have been shown to stimulate the secretion of GLP-1 from enteroendocrine L-cells in the gut.[14][15] This action contributes to the overall improvement in glucose homeostasis.

Quantitative Data on this compound and GPR120 Agonists

The following tables summarize the available quantitative data on the effects of this compound and other relevant GPR120 agonists.

Table 1: In Vitro Efficacy of GPR120 Agonists

CompoundAssay TypeCell LineSpeciesMeasured ValueReference
TUG-891 (synthetic agonist)Calcium FluxCHO cellsHumanEC50 = 43.7 nM[16]
Compound A (synthetic agonist)Agonist ActivityNot SpecifiedNot SpecifiedEC50 = ~0.35 µM[16]
5-PAHSAGlucose Uptake3T3-L1 adipocytesMouseSignificant increase with treatment[6]
5-PAHSAInsulin SignalingHepG2 cellsHumanIncreased IRS1 and Akt phosphorylation[6]

Table 2: In Vivo Effects of GPR120 Agonists

CompoundAnimal ModelEffectMagnitude of EffectReference
5-PAHSAdb/db miceDid not reduce blood glucose after 1 monthNot applicable[6]
GPR120 agonist (4x)Diet-induced obese miceImproved glucose tolerance in OGTTΔAUC = -137% (p < 0.001)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the study of this compound and GPR120.

Macrophage Anti-Inflammatory Assay

macrophage_assay cluster_workflow Experimental Workflow start Seed RAW 264.7 macrophages pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate (24h) stimulate->incubate collect Collect supernatant incubate->collect analyze Analyze cytokine levels (e.g., ELISA for TNF-α, IL-6) collect->analyze

Caption: Workflow for macrophage anti-inflammatory assay.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Seeding: Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.

3T3-L1 Adipocyte Glucose Uptake Assay

glucose_uptake_assay cluster_workflow Experimental Workflow start Differentiate 3T3-L1 pre-adipocytes starve Serum starve adipocytes start->starve treat Treat with this compound and/or Insulin starve->treat add_glucose Add labeled glucose (e.g., 2-NBDG) treat->add_glucose incubate Incubate add_glucose->incubate wash Wash cells incubate->wash lyse Lyse cells wash->lyse measure Measure glucose uptake (fluorescence) lyse->measure

Caption: Workflow for 3T3-L1 adipocyte glucose uptake assay.

Methodology:

  • Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Serum Starvation: Serum starve the differentiated adipocytes for several hours to reduce basal glucose uptake.

  • Treatment: Treat the cells with this compound with or without insulin for a specified period.

  • Glucose Analog Incubation: Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells and incubate to allow for uptake.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Fluorescence Measurement: Measure the fluorescence of the cell lysate using a plate reader to quantify the amount of 2-NBDG taken up by the cells.

GLP-1 Secretion Assay

glp1_secretion_assay cluster_workflow Experimental Workflow start Culture STC-1 or primary intestinal cells wash Wash cells start->wash incubate_buffer Incubate in buffer with DPP-IV inhibitor wash->incubate_buffer treat Treat with this compound incubate_buffer->treat incubate_treat Incubate (e.g., 2 hours) treat->incubate_treat collect Collect supernatant incubate_treat->collect measure Measure GLP-1 levels (ELISA) collect->measure

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, characterization, and mechanistic role of 5-palmitoleoyl-oxy-hydroxy stearic acid (5-POHSA), a member of the novel lipid class known as fatty acid esters of hydroxy fatty acids (FAHFAs). We delve into the seminal research that identified these endogenous lipids and their profound correlation with insulin (B600854) sensitivity. This whitepaper details the experimental protocols for the quantification of this compound and related FAHFAs, assessment of their biological activity in vitro and in vivo, and analysis of their downstream signaling effects. Furthermore, we present a comprehensive overview of the GPR120-mediated signaling pathways through which these lipokines exert their anti-diabetic and anti-inflammatory effects, supported by detailed diagrams. All quantitative data from key studies are summarized in structured tables to facilitate direct comparison and analysis, making this a vital resource for researchers in metabolic disease and drug development.

Introduction: The Serendipitous Discovery of a Novel Lipid Class

The story of this compound begins with an investigation into the paradoxical phenotype of adipose-specific glucose transporter 4 (GLUT4) overexpressing mice (AG4OX). These mice, despite being obese, exhibit enhanced insulin sensitivity and glucose tolerance.[1] In 2014, a comprehensive lipidomic analysis of the adipose tissue from these mice revealed a previously uncharacterized class of lipids, the fatty acid esters of hydroxy fatty acids (FAHFAs), which were found to be elevated 16- to 18-fold compared to wild-type mice.[2][3]

FAHFAs are characterized by a branched ester linkage between a fatty acid and a hydroxy fatty acid. The nomenclature specifies the esterified fatty acid, the position of the ester linkage on the hydroxy fatty acid, and the hydroxy fatty acid itself. For instance, this compound is comprised of palmitoleic acid esterified to the 5-hydroxyl position of stearic acid.

Subsequent research quickly established a strong link between FAHFA levels and metabolic health. In humans, circulating and adipose tissue levels of various FAHFA isomers, including palmitic acid esters of hydroxy stearic acids (PAHSAs), were found to be significantly lower in insulin-resistant individuals compared to their insulin-sensitive counterparts.[2][4] This discovery positioned FAHFAs, including this compound, as potential endogenous regulators of glucose homeostasis and inflammation, and thus, promising therapeutic targets for type 2 diabetes and other metabolic disorders.

Quantitative Analysis of FAHFA Levels in Health and Disease

The quantification of FAHFAs in biological matrices is critical for understanding their physiological roles and their potential as biomarkers. Below are tables summarizing the key quantitative findings from foundational studies.

Table 1: FAHFA Levels in AG4OX Mice vs. Wild-Type (WT) Mice

FAHFA FamilyFold Increase in AG4OX Adipose Tissue vs. WTReference
POHSA/OAHPA16-18 fold[2]
PAHSA16-18 fold[2]
OAHSA16-18 fold[2]

Table 2: PAHSA Isomer Levels in Serum of Insulin-Sensitive vs. Insulin-Resistant Humans

PAHSA IsomerFold Decrease in Insulin-Resistant SerumReference
5-PAHSA~50-65%[5]
9-PAHSA~50-65%[5]
Other PAHSA Isomers~50-65%[5]

Table 3: Total FAHFA Levels in Serum of Obese vs. Non-Obese Humans

Subject GroupMedian Total FAHFA Level (nmol/L)Reference
Non-obese5.22[6]
Obese3.24[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in FAHFA research.

Lipidomics Analysis of FAHFAs from Biological Samples

This protocol is adapted from Yore et al., 2014 and Kolar et al., 2018.[7][8][9]

Objective: To extract, enrich, and quantify FAHFA isomers from tissues and plasma/serum.

Materials:

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform (B151607)

  • Internal standards (e.g., ¹³C-labeled FAHFAs)

  • Dounce homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) silica (B1680970) cartridges

  • Hexane

  • Ethyl acetate (B1210297)

  • Nitrogen gas stream

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Lipid Extraction (Tissue):

    • Homogenize approximately 150 mg of frozen tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform containing internal standards.

    • Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase and transfer to a new vial.

    • Dry the organic phase under a gentle stream of nitrogen.

  • Lipid Extraction (Plasma/Serum):

    • To 200 µL of plasma or serum, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform with internal standards.

    • Vortex the mixture for 30 seconds and centrifuge at 2,200 x g for 5 minutes at 4°C.

    • Collect the lower organic phase and dry under nitrogen.

  • Solid-Phase Extraction (SPE) for FAHFA Enrichment:

    • Condition a silica SPE cartridge with 6 mL of hexane.

    • Reconstitute the dried lipid extract in 200 µL of chloroform and apply to the cartridge.

    • Elute neutral lipids with 6 mL of 95:5 (v/v) hexane:ethyl acetate.

    • Elute the FAHFA fraction with 4 mL of ethyl acetate into a clean collection tube.

    • Dry the eluted FAHFA fraction under a gentle stream of nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried FAHFA fraction in a suitable solvent (e.g., 40 µL of methanol).

    • Inject an aliquot (e.g., 10 µL) into the LC-MS system.

    • Utilize a C18 column for chromatographic separation.

    • Employ tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for sensitive and specific detection of FAHFA isomers.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol is based on methodologies described for assessing insulin-stimulated glucose uptake.

Objective: To measure the effect of this compound or other FAHFAs on glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in culture plates

  • Serum-free DMEM

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • FAHFA compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 6-NBDG)

  • Phloretin (glucose transport inhibitor)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with the FAHFA compound or vehicle control in KRH buffer for a specified time (e.g., 30-60 minutes).

  • Stimulate the cells with or without insulin (e.g., 100 nM) for 15-20 minutes.

  • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose or 6-NBDG.

  • Incubate for 5-10 minutes at 37°C.

  • Terminate glucose uptake by adding ice-cold KRH buffer containing phloretin.

  • Wash the cells three times with ice-cold PBS.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines the procedure for performing an OGTT in mice treated with FAHFAs.[1]

Objective: To assess the effect of FAHFA administration on glucose tolerance in mice.

Materials:

  • Mice (e.g., C57BL/6J on a high-fat diet)

  • FAHFA compound or vehicle (e.g., corn oil)

  • Glucose solution (e.g., 20% dextrose)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the mice overnight (e.g., 12-16 hours) with free access to water.

  • Administer the FAHFA compound or vehicle via oral gavage.

  • After a specified time (e.g., 4 hours), measure baseline blood glucose from a tail snip (t=0).

  • Administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

GLP-1 Secretion Assay

This protocol is based on in vitro assays using the STC-1 enteroendocrine cell line.[10][11]

Objective: To determine if FAHFAs stimulate the secretion of glucagon-like peptide-1 (GLP-1).

Materials:

  • STC-1 cells

  • DMEM with 10% FBS

  • HEPES buffer

  • FAHFA compound

  • GLP-1 ELISA kit

Procedure:

  • Seed STC-1 cells in culture plates and grow to ~80% confluency.

  • Wash the cells twice with HEPES buffer.

  • Pre-incubate the cells in HEPES buffer for 30 minutes to establish a baseline.

  • Replace the buffer with fresh HEPES buffer containing the FAHFA compound or vehicle control.

  • Incubate for a specified time (e.g., 2 hours).

  • Collect the supernatant.

  • Measure the concentration of secreted GLP-1 in the supernatant using a commercial ELISA kit.

Signaling Pathways of this compound and other FAHFAs

FAHFAs exert their beneficial metabolic effects primarily through the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[2][8] The downstream signaling, however, is cell-type specific, leading to distinct biological outcomes in adipocytes and macrophages.

GPR120 Signaling in Adipocytes: Enhancing Insulin Sensitivity

In adipocytes, FAHFAs binding to GPR120 primarily activates the Gαq/11 signaling pathway.[12][13] This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium and activation of protein kinase C (PKC) contribute to the potentiation of insulin-stimulated glucose uptake. This occurs through the enhanced translocation of GLUT4-containing vesicles to the plasma membrane, a critical step in clearing glucose from the bloodstream.[14]

GPR120_Adipocyte_Signaling FAHFA This compound / FAHFA GPR120 GPR120 FAHFA->GPR120 Gaq11 Gαq/11 GPR120->Gaq11 PLC PLC Gaq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC activates GLUT4_translocation GLUT4 Translocation Ca2->GLUT4_translocation potentiates PKC->GLUT4_translocation potentiates Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Insulin_Signal Insulin Signaling (PI3K/Akt) Insulin_Signal->GLUT4_translocation

Caption: GPR120 signaling cascade in adipocytes.

GPR120 Signaling in Macrophages: Anti-inflammatory Effects

In macrophages, the anti-inflammatory effects of FAHFAs are mediated through a G protein-independent pathway involving β-arrestin-2.[12][15] Upon FAHFA binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex is internalized and interacts with TAB1 (TAK1-binding protein 1), preventing its association with TAK1 (transforming growth factor-β-activated kinase 1).[16] This sequestration of TAB1 effectively blocks the activation of downstream pro-inflammatory signaling cascades, such as the NF-κB and JNK pathways, which are major drivers of inflammation-induced insulin resistance.[7]

GPR120_Macrophage_Signaling FAHFA This compound / FAHFA GPR120 GPR120 FAHFA->GPR120 B_arrestin2 β-arrestin-2 GPR120->B_arrestin2 recruits GPR120_B_arrestin2 GPR120/β-arrestin-2 complex GPR120->GPR120_B_arrestin2 B_arrestin2->GPR120_B_arrestin2 TAB1 TAB1 GPR120_B_arrestin2->TAB1 sequesters TAK1 TAK1 GPR120_B_arrestin2->TAK1 TAB1->TAK1 activates NFkB_JNK NF-κB & JNK Pathways TAK1->NFkB_JNK activates Inflammation Inflammation NFkB_JNK->Inflammation Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance

Caption: GPR120 anti-inflammatory signaling in macrophages.

Synthesis and Metabolism of this compound

Biosynthesis and Chemical Synthesis

The precise enzymatic machinery for the de novo biosynthesis of FAHFAs in mammals is still under active investigation. However, it is known that adipose tissue is a major site of their synthesis.[17] Lipases have been shown to catalyze the esterification of fatty acids to hydroxy fatty acids in vitro, suggesting a potential enzymatic route for their formation.[18] For research purposes, various chemical synthesis strategies have been developed to produce specific FAHFA isomers, including this compound. These methods often involve the protection of functional groups, esterification, and subsequent deprotection to yield the final product.

Enzymatic Hydrolysis

FAHFAs are metabolized through hydrolysis, which breaks the ester bond to release the constituent fatty acid and hydroxy fatty acid. Several enzymes have been identified that can hydrolyze FAHFAs, including carboxyl ester lipase (B570770) (CEL) and androgen-induced gene 1 (AIG1) protein.[19] The activity of these hydrolases plays a crucial role in regulating the endogenous levels of FAHFAs and, consequently, their biological effects.

Conclusion and Future Directions

The discovery of this compound and the broader FAHFA class of lipids has opened a new and exciting chapter in our understanding of metabolic regulation. Their reduced levels in insulin-resistant states and their potent anti-diabetic and anti-inflammatory actions position them as lipids with significant therapeutic potential. The dual signaling capacity of their receptor, GPR120, in different cell types highlights the sophisticated and tissue-specific manner in which these molecules function.

Future research should focus on elucidating the complete biosynthetic and degradative pathways of FAHFAs to identify novel targets for modulating their endogenous levels. Further investigation into the structure-activity relationships of different FAHFA isomers will be critical for the development of potent and selective GPR120 agonists. Ultimately, the translation of these fundamental discoveries into novel therapies for type 2 diabetes and inflammatory diseases holds immense promise for improving human health.

References

The Antidiabetic Potential of 5-POHSA: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – December 17, 2025 – In the ongoing battle against type 2 diabetes, a novel endogenous lipid, 5-palmitic acid-hydroxy stearic acid (5-POHSA), has emerged as a promising therapeutic candidate. This in-depth technical guide elucidates the multifaceted mechanism of action of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential to improve glucose homeostasis. Through its interaction with the G-protein coupled receptor 120 (GPR120), this compound orchestrates a signaling cascade that enhances insulin (B600854) sensitivity, stimulates the release of glucagon-like peptide-1 (GLP-1), and exerts potent anti-inflammatory effects.

Core Mechanism: GPR120 Activation

At the heart of this compound's antidiabetic effects lies its ability to act as an agonist for GPR120, a receptor predominantly expressed in adipose tissue, pro-inflammatory macrophages, and intestinal L-cells. The binding of this compound to GPR120 initiates a cascade of intracellular events that collectively contribute to improved metabolic control. While specific quantitative data on the binding affinity and activation potency of this compound for GPR120 is still emerging, studies on related GPR120 agonists provide a framework for understanding its potential efficacy.

Enhancing Insulin Sensitivity

A key hallmark of type 2 diabetes is insulin resistance, a condition where cells fail to respond effectively to insulin. This compound has been shown to improve insulin sensitivity, although the in vivo efficacy can be influenced by factors such as diet and the specific animal model used. Chronic treatment with PAHSAs, including this compound, has been demonstrated to augment insulin-stimulated glucose uptake in muscle and heart tissue in high-fat diet-fed mice.[1] The proposed mechanisms for this enhanced insulin sensitivity include both direct and indirect actions.

One indirect mechanism involves the inhibition of lipolysis in white adipose tissue.[1] By reducing the release of free fatty acids into circulation, this compound can alleviate the lipotoxicity that contributes to insulin resistance in other tissues like the liver and muscle. Furthermore, prolonged incubation of liver cells with 5-PAHSA has been shown to increase insulin signaling.[2]

Stimulating GLP-1 Secretion

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose regulation by stimulating insulin secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.[3][4][5] this compound has been shown to directly stimulate the secretion of GLP-1 from enteroendocrine STC-1 cells in a dose-dependent manner.[6] This effect is mediated through the activation of GPR120 on these intestinal cells. Increased GLP-1 levels contribute significantly to the overall glucose-lowering effects of this compound.

Potent Anti-inflammatory Action

Chronic low-grade inflammation is a well-established contributor to the pathogenesis of insulin resistance and type 2 diabetes.[7][8] this compound exhibits significant anti-inflammatory properties, primarily through its interaction with GPR120 on macrophages. Upon activation by this compound, GPR120 recruits β-arrestin-2. This complex then interacts with TAB1, leading to the inhibition of the TAK1 signaling pathway.[9] This, in turn, prevents the activation of downstream pro-inflammatory transcription factors such as NF-κB and JNK, ultimately reducing the production of inflammatory cytokines like TNF-α and IL-6.[9][10]

Quantitative Data Summary

The following table summarizes the available quantitative data related to the effects of this compound and other GPR120 agonists. It is important to note that direct quantitative values for this compound are not yet widely published and further research is needed to fully characterize its potency and efficacy.

ParameterCompoundAssay/ModelResultReference
GPR120 Activation
EC50 (Calcium Flux)Synthetic Agonist 4xCalcium mobilization assay in cells expressing mouse GPR12077 nM[11]
EC50 (β-arrestin)Synthetic Agonist 4xβ-arrestin recruitment assayGood activity (specific value not provided)[11]
GLP-1 Secretion
GLP-1 Secretion5-PAHSA and 9-PAHSASTC-1 cellsDose-dependent increase[6]
Insulin Sensitivity
Glucose Tolerance5-PAHSA or 9-PAHSAHigh-fat diet-fed miceImproved glucose tolerance[12]
Endogenous Glucose ProductionPAHSAsHigh-fat diet-fed miceEnhanced insulin-mediated suppression[1]
Anti-inflammatory Effects
TNF-α and IL-6 Secretionω-3 Fatty Acids (GPR120 agonists)LPS-stimulated RAW 264.7 macrophagesSignificant reduction[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of this compound, the following diagrams have been generated using the DOT language.

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gq Gαq/11 Pathway cluster_arrestin β-arrestin-2 Pathway This compound This compound GPR120 GPR120 This compound->GPR120 Binds Gaq11 Gαq/11 GPR120->Gaq11 Activates B_arrestin β-arrestin-2 GPR120->B_arrestin Recruits PLC PLC Gaq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release GLUT4_translocation GLUT4 Translocation DAG->GLUT4_translocation GLP1_Secretion GLP-1 Secretion Ca_release->GLP1_Secretion TAB1 TAB1 B_arrestin->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits interaction with NFkB_JNK NF-κB / JNK Activation TAK1->NFkB_JNK Inflammation Inflammation (TNF-α, IL-6) NFkB_JNK->Inflammation

Caption: this compound signaling through GPR120.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis GPR120_assay GPR120 Activation Assay (Calcium Mobilization / β-arrestin) invitro_outcome Determine EC50, GLP-1 release, Cytokine reduction GPR120_assay->invitro_outcome GLP1_assay GLP-1 Secretion Assay (STC-1 cells) GLP1_assay->invitro_outcome Anti_inflammatory_assay Anti-inflammatory Assay (LPS-stimulated RAW 264.7 macrophages) Anti_inflammatory_assay->invitro_outcome Animal_model Diabetic Mouse Model (e.g., High-Fat Diet-fed) Treatment This compound Administration Animal_model->Treatment Clamp_study Hyperinsulinemic-Euglycemic Clamp Treatment->Clamp_study Cytokine_analysis Tissue/Serum Cytokine Analysis Treatment->Cytokine_analysis invivo_outcome Assess Insulin Sensitivity (GIR), Inflammatory status Clamp_study->invivo_outcome Cytokine_analysis->invivo_outcome start Start: Hypothesis Formulation start->GPR120_assay start->GLP1_assay start->Anti_inflammatory_assay invitro_outcome->Animal_model conclusion Conclusion: Elucidate Mechanism of Action invivo_outcome->conclusion

Caption: Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

A thorough investigation of this compound's mechanism of action requires a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

GPR120 Activation Assays

1. Calcium Mobilization Assay:

  • Objective: To determine the potency of this compound in activating the Gαq/11 pathway downstream of GPR120.

  • Cell Line: HEK293 or CHO cells stably expressing human or mouse GPR120.

  • Protocol:

    • Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

    • Prepare serial dilutions of this compound in assay buffer.

    • Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence.

    • Add the this compound dilutions to the cells and immediately measure the change in fluorescence intensity over time.

    • The peak fluorescence response is plotted against the logarithm of the this compound concentration to determine the EC50 value.

2. β-arrestin Recruitment Assay:

  • Objective: To quantify the recruitment of β-arrestin-2 to GPR120 upon agonist binding.

  • Assay Principle: Commonly utilizes enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET).

  • Protocol (using Enzyme Fragment Complementation):

    • Use a cell line engineered to co-express GPR120 fused to a small enzyme fragment (ProLink) and β-arrestin-2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

    • Plate the cells in a white, opaque microplate.

    • Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.

    • Add the enzyme substrate.

    • Measure the luminescent signal, which is proportional to the extent of β-arrestin-2 recruitment.

    • Plot the luminescence against the logarithm of the this compound concentration to calculate the EC50.

In Vitro GLP-1 Secretion Assay
  • Objective: To measure the ability of this compound to stimulate GLP-1 secretion from enteroendocrine cells.

  • Cell Line: STC-1, a murine intestinal enteroendocrine cell line.[13]

  • Protocol:

    • Culture STC-1 cells to confluence in 24- or 48-well plates.[13]

    • Wash the cells with a buffered salt solution (e.g., Krebs-Ringer bicarbonate buffer) and pre-incubate for 1-2 hours.

    • Replace the buffer with fresh buffer containing various concentrations of this compound or a vehicle control.

    • Incubate for a defined period (e.g., 2 hours).

    • Collect the supernatant and add a DPP-4 inhibitor to prevent GLP-1 degradation.

    • Quantify the amount of active GLP-1 in the supernatant using a commercially available ELISA kit.

    • Normalize the GLP-1 concentration to the total protein content of the cells in each well.

In Vivo Assessment of Insulin Sensitivity: The Hyperinsulinemic-Euglycemic Clamp
  • Objective: To assess whole-body insulin sensitivity in mice treated with this compound.

  • Animal Model: High-fat diet-induced obese and insulin-resistant mice.

  • Protocol:

    • Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allow for recovery.

    • After a fasting period (e.g., 5-6 hours), start a continuous infusion of human insulin at a constant rate (e.g., 2.5 mU/kg/min) to achieve hyperinsulinemia.

    • Monitor blood glucose levels every 5-10 minutes from the arterial catheter.

    • Infuse a variable rate of a 20% glucose solution through the jugular vein to maintain euglycemia (normal blood glucose levels).

    • The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

    • Compare the GIR of mice treated with this compound to that of vehicle-treated control mice.

Conclusion and Future Directions

This compound represents a compelling endogenous lipid with the potential to address multiple pathological features of type 2 diabetes. Its ability to activate GPR120, leading to enhanced insulin sensitivity, increased GLP-1 secretion, and reduced inflammation, positions it as a promising candidate for further investigation. However, it is important to acknowledge that some studies have reported conflicting results regarding the in vivo efficacy of PAHSAs, suggesting that the therapeutic window and optimal conditions for their use are yet to be fully elucidated.[14]

Future research should focus on obtaining more precise quantitative data for this compound, including its EC50 values for GPR120 activation in various functional assays and its specific impact on inflammatory markers and insulin sensitivity in different preclinical models. A deeper understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into a novel therapeutic for type 2 diabetes.

References

The Endogenous Synthesis of 5-POHSA in Adipose Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the endogenous synthesis of 5-palmitic acid-hydroxy stearic acid (5-POHSA) within adipose tissue. This compound, a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) lipid family, has emerged as a significant lipokine with anti-inflammatory and anti-diabetic properties. Understanding its biosynthesis is crucial for harnessing its therapeutic potential. This document details the biosynthetic pathways, key enzymes, regulatory mechanisms, quantitative data, and essential experimental protocols.

Endogenous Biosynthesis of this compound in Adipose Tissue

The synthesis of this compound in adipocytes is intrinsically linked to the dynamic processes of lipogenesis (synthesis of fatty acids and triglycerides) and lipolysis (breakdown of triglycerides). The production of this lipokine is not a de novo pathway in the traditional sense but rather a specialized enzymatic reaction that utilizes intermediates from these core metabolic processes.

The Central Role of Adipose Triglyceride Lipase (ATGL)

Recent discoveries have identified Adipose Triglyceride Lipase (ATGL) , also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2), as the primary enzyme responsible for the biosynthesis of FAHFAs, including this compound, in adipose tissue.[1][2] While ATGL is well-known for its canonical role in initiating lipolysis by hydrolyzing triglycerides, it also possesses a crucial transacylase activity .[3][4]

In this non-canonical function, ATGL catalyzes the transfer of a fatty acyl chain from a triglyceride or diglyceride donor to the hydroxyl group of a hydroxy fatty acid, in this case, 5-hydroxystearic acid (5-HSA), to form the ester bond characteristic of this compound.[1][4] This process is distinct from de novo synthesis from smaller precursors and highlights a novel function for ATGL in generating bioactive lipid signaling molecules.

Precursors for this compound Synthesis

The synthesis of this compound requires two key precursors within the adipocyte:

  • Acyl Donor: Primarily triglycerides (TGs) and, to a lesser extent, diglycerides (DGs) serve as the source of the palmitic acid that is esterified to 5-HSA.[1] The availability of TGs is regulated by the balance between fatty acid uptake, de novo lipogenesis, and lipolysis.

  • Hydroxy Fatty Acid Acceptor: The second precursor is 5-hydroxystearic acid (5-HSA). The precise enzymatic pathway for the generation of 5-HSA in adipocytes is an area of active investigation. However, two main pathways are considered plausible sources of hydroxy fatty acids in adipose tissue:

    • Cytochrome P450 (CYP) Enzymes: Members of the CYP4 family are known to be fatty acid ω- and (ω-1)-hydroxylases.[5][6] These enzymes can introduce hydroxyl groups onto fatty acid chains, and it is hypothesized that specific CYP isoforms present in adipose tissue may be responsible for the hydroxylation of stearic acid at the 5-position.

    • Lipoxygenase (LOX) Pathway: The 12/15-lipoxygenase (ALOX) pathway is active in adipose tissue and is known to generate various hydroxy fatty acids from polyunsaturated fatty acids.[7][8] While typically associated with inflammation, it is possible that this or other LOX enzymes could contribute to the generation of 5-HSA from stearic acid, although this is less established.

Regulation of this compound Synthesis

The endogenous levels of this compound are regulated by factors that influence both lipogenesis and lipolysis:

  • Cold Exposure: Exposure to cold temperatures is a potent stimulus for lipolysis in white adipose tissue (WAT) to provide fuel for thermogenesis in brown adipose tissue (BAT). Studies have shown that cold exposure promotes the local production of 5- and 9-PAHSAs in WAT.[9]

  • Inflammation: Acute inflammation, induced by lipopolysaccharide (LPS), has been shown to upregulate FAHFA levels in adipose tissue.[10] This is thought to be mediated by the increased availability of hydroxy fatty acid precursors generated during the inflammatory response.

  • De Novo Lipogenesis (DNL): Enhanced DNL, as seen in mice overexpressing the GLUT4 glucose transporter in adipocytes, leads to a significant increase in FAHFA levels.[5] This suggests that the increased flux of glucose and fatty acid synthesis provides the necessary precursors for this compound production.

Quantitative Data on this compound Levels in Adipose Tissue

The concentration of this compound and other FAHFAs can vary between different adipose tissue depots, reflecting their distinct metabolic roles. The following tables summarize available quantitative data from murine and human studies.

Adipose DepotCondition5-PAHSA Levels (pmol/g)SpeciesReference
Epididymal WAT (eWAT)Room Temperature~100Mouse[9]
Epididymal WAT (eWAT)Cold Exposure (7 days)~250Mouse[9]
Subcutaneous WATInsulin (B600854) SensitiveHigher LevelsHuman[1]
Subcutaneous WATInsulin ResistantLower LevelsHuman[1]
Brown Adipose Tissue (BAT)Not specifiedPresentMouse[10]
KidneyNot specifiedPresentMouse[5]
LiverNot specifiedNot detectedMouse[5]

Table 1: 5-PAHSA Levels in Murine and Human Tissues.

ParameterValueSpeciesReference
5-PAHSA in SerumPresentMouse, Human[1][5]
Regulation by FastingDecreasedMouse[5]
Regulation by High-Fat DietDecreasedMouse[5]

Table 2: Systemic Levels and Regulation of 5-PAHSA.

Experimental Protocols

Quantification of this compound from Adipose Tissue via LC-MS/MS

This protocol outlines the key steps for the extraction and quantification of this compound from adipose tissue samples.

1. Materials and Reagents:

  • Adipose tissue samples

  • Internal standard (e.g., ¹³C₄-9-PAHSA)

  • Chloroform, Methanol, Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Silica gel)

  • Hexane, Ethyl acetate (B1210297) (HPLC grade)

  • LC-MS/MS system with a C18 column

2. Lipid Extraction (Folch Method):

  • Homogenize ~50 mg of frozen adipose tissue in a 2:1 (v/v) mixture of chloroform:methanol.

  • Add the internal standard to the homogenate.

  • Vortex thoroughly and incubate at room temperature for 30 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

3. Solid Phase Extraction (SPE) for FAHFA Enrichment:

  • Reconstitute the dried lipid extract in a small volume of hexane.

  • Condition an SPE cartridge with hexane.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) to elute neutral lipids.

  • Elute the FAHFA fraction with a more polar solvent, such as ethyl acetate.[11]

  • Dry the FAHFA fraction under nitrogen.

4. LC-MS/MS Analysis:

  • Reconstitute the dried FAHFA fraction in an appropriate solvent (e.g., methanol).

  • Inject the sample onto a C18 reverse-phase column.

  • Use an isocratic or gradient elution with a mobile phase containing methanol, water, and a modifier like ammonium (B1175870) acetate.

  • Perform mass spectrometry in negative ionization mode using Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 535.5 (for [M-H]⁻ of this compound)

    • Product Ions (m/z): 255.2 (palmitic acid) and 313.3 (5-hydroxystearic acid) (Note: These are representative transitions and should be optimized on the specific instrument).

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

In Vitro ATGL Transacylase Activity Assay

This assay measures the ability of ATGL to synthesize FAHFAs from triglyceride and hydroxy fatty acid substrates.

1. Materials and Reagents:

  • Recombinant ATGL enzyme

  • Triglyceride substrate (e.g., triolein)

  • Hydroxy fatty acid substrate (e.g., 5-hydroxystearic acid)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Lipid extraction solvents (as above)

  • LC-MS/MS system

2. Assay Procedure:

  • Prepare a substrate mixture containing the triglyceride and 5-hydroxystearic acid in the assay buffer. Emulsify the lipids using sonication.

  • Initiate the reaction by adding recombinant ATGL to the substrate mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol).

  • Add an internal standard for quantification.

  • Perform lipid extraction as described in section 3.1.

  • Analyze the formation of this compound by LC-MS/MS as described in section 3.1.

  • Include control reactions without the enzyme or without one of the substrates to ensure the observed product is due to ATGL's transacylase activity.

Adipocyte Differentiation and Co-culture with Macrophages

1. 3T3-L1 Preadipocyte Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS).

  • Once confluent, induce differentiation by switching to a differentiation medium containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • After 2-3 days, replace the medium with DMEM, 10% FBS, and 10 µg/mL insulin for another 2-3 days.

  • Maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes with lipid droplets should be visible after 7-10 days.

2. Macrophage and Adipocyte Co-culture:

  • Culture a macrophage cell line (e.g., RAW 264.7) in DMEM with 10% FBS.

  • Once 3T3-L1 adipocytes are mature, seed macrophages onto a transwell insert with a porous membrane (e.g., 0.4 µm pore size).

  • Place the transwell insert containing the macrophages into the well with the mature adipocytes. This allows for the study of paracrine signaling without direct cell-cell contact.

  • Alternatively, for direct co-culture, add macrophages directly to the adipocyte culture.

  • Treat the co-culture with desired stimuli (e.g., LPS) and collect the media and cells for analysis of this compound and other analytes.

Mandatory Visualizations

Signaling and Biosynthetic Pathway of this compound

G cluster_0 Adipocyte Glucose Glucose DeNovoLipogenesis De Novo Lipogenesis Glucose->DeNovoLipogenesis FattyAcids Fatty Acids FattyAcids->DeNovoLipogenesis Triglycerides Triglycerides (TG) DeNovoLipogenesis->Triglycerides ATGL ATGL (Transacylase Activity) Triglycerides->ATGL ATGL_lipase ATGL (Lipase Activity) Triglycerides->ATGL_lipase StearicAcid Stearic Acid Hydroxylation Hydroxylation (CYP450/LOX?) StearicAcid->Hydroxylation Five_HSA 5-Hydroxystearic Acid (5-HSA) Hydroxylation->Five_HSA Five_HSA->ATGL Five_POHSA This compound ATGL->Five_POHSA Synthesis Lipolysis Lipolysis Glycerol_FFA Glycerol + FFA Lipolysis->Glycerol_FFA ATGL_lipase->Lipolysis

Caption: Biosynthetic pathway of this compound in adipocytes.

Experimental Workflow for this compound Quantification

G AdiposeTissue Adipose Tissue Sample Homogenization Homogenization in Chloroform:Methanol AdiposeTissue->Homogenization LipidExtraction Lipid Extraction (Folch Method) Homogenization->LipidExtraction SPE Solid Phase Extraction (Silica Cartridge) LipidExtraction->SPE FAHFA_Fraction FAHFA Fraction SPE->FAHFA_Fraction LCMS LC-MS/MS Analysis FAHFA_Fraction->LCMS Quantification Quantification of this compound LCMS->Quantification

Caption: Workflow for this compound quantification from adipose tissue.

Conclusion

The endogenous synthesis of this compound in adipose tissue is a fascinating example of how core metabolic pathways can be repurposed to generate potent signaling molecules. The discovery of ATGL's transacylase activity has been a significant breakthrough in understanding the biogenesis of this important lipokine. Further research into the regulation of 5-HSA production and the precise roles of this compound in different adipose depots will undoubtedly open new avenues for the development of therapies targeting metabolic and inflammatory diseases. This guide provides a solid foundation for researchers to delve into this exciting field.

References

An In-Depth Technical Guide to the FAHFA Family of Lipids and 5-POHSA's Place Within It

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1] First identified in 2014, this discovery has opened new avenues in lipid research and therapeutic development.[1] This technical guide provides a comprehensive overview of the FAHFA family, detailing their structure, nomenclature, biosynthesis, metabolism, and signaling pathways. A specific focus is placed on the Palmitoleic Acid Hydroxy Stearic Acid (POHSA) sub-family and the current state of knowledge regarding the 5-POHSA isomer. This document summarizes key quantitative data, provides detailed experimental protocols for FAHFA analysis and functional characterization, and includes visualizations of critical pathways to serve as a resource for the scientific community.

Introduction to the FAHFA Family of Lipids

FAHFAs are complex lipids characterized by an ester bond between a fatty acid and a hydroxy fatty acid.[2] This structure gives rise to a vast number of potential molecules. FAHFA families are classified based on the specific fatty acid and hydroxy fatty acid components. For instance, PAHSAs are Palmitic Acid esters of Hydroxy Stearic Acids.[3]

Within each family, multiple regioisomers exist, defined by the position of the ester linkage on the hydroxy fatty acid backbone.[4] For example, 9-PAHSA has the palmitic acid esterified at the 9th carbon of the hydroxystearic acid.[1] These structural variations are not trivial, as different isomers can exhibit distinct biological activities and regulatory profiles.[4]

Endogenous levels of certain FAHFAs, particularly PAHSAs, have been shown to correlate strongly with insulin (B600854) sensitivity in humans, with lower levels observed in insulin-resistant individuals.[1] Administration of specific FAHFA isomers to animal models has been demonstrated to improve glucose tolerance, stimulate insulin and glucagon-like peptide-1 (GLP-1) secretion, and reduce adipose tissue inflammation, highlighting their therapeutic potential.[1][3]

This compound and the POHSA Family

The POHSA family consists of a palmitoleic acid (a monounsaturated fatty acid) esterified to a hydroxy stearic acid. While various FAHFA families like PAHSAs and OAHSAs (Oleic Acid Hydroxy Stearic Acids) have been extensively studied, the POHSA family is less characterized.

Specifically, the this compound isomer, where palmitoleic acid is esterified to the 5-hydroxyl position of stearic acid, is not well-documented in current literature. A 2020 study analyzing FAHFA content in rat white adipose tissue did not detect this compound, along with other POHSA isomers like 9-, 12-, and 13-POHSA. This suggests that this compound may be present at very low concentrations or in specific tissues or conditions not yet thoroughly investigated.

In contrast, isomers from the more abundant PAHSA family, such as 5-PAHSA and 9-PAHSA, have been the focus of significant research.[1][3][5] These molecules have shown potent anti-diabetic and anti-inflammatory effects.[1][3] For instance, 5-PAHSA has been shown to augment glucose-stimulated insulin secretion (GSIS) and has demonstrated neuroprotective effects in cellular models of diabetes.[5][6] Given the structural similarity, it is plausible that this compound could have related biological activities, but this remains an area for future investigation.

Quantitative Data

The concentration of FAHFAs varies significantly across different tissues, species, and metabolic states. The following tables summarize representative quantitative data from murine and human studies.

Table 1: Representative FAHFA Concentrations in Murine Tissues

FAHFA IsomerTissueConcentration (pmol/g)Condition
Total PAHSAs White Adipose Tissue (Epididymal)~2,500AG4OX Mice¹
Total PAHSAs White Adipose Tissue (Epididymal)~150Wild-Type Mice
Total PAHSAs Liver~100AG4OX Mice¹
Total PAHSAs Liver~200Wild-Type Mice
9-PAHSA White Adipose Tissue (Perigonadal)~100 - 400Wild-Type Mice
5-PAHSA White Adipose Tissue (Perigonadal)~50 - 200Wild-Type Mice
9-OAHSA White Adipose Tissue (Perigonadal)~100 - 300Wild-Type Mice
13-PAHSA White Adipose Tissue (Rat)12.0 ± 1.1 ng/gNormal Diet
9-PAHSA White Adipose Tissue (Rat)9.0 ± 0.6 ng/gNormal Diet
9-OAHSA White Adipose Tissue (Rat)11.0 ± 0.9 ng/gNormal Diet

Data compiled from multiple sources. Concentrations are approximate and serve as a general guide.[2][7] ¹AG4OX mice are a model of enhanced insulin sensitivity with elevated lipogenesis.[2]

Table 2: Representative FAHFA Concentrations in Human Tissues and Plasma

FAHFA Isomer/FamilyMatrixConcentrationCondition
Total FAHFAs Serum12.82 nmol/L (median)Omnivores
Total FAHFAs Serum5.86 nmol/L (median)Vegetarians/Vegans
Total FAHFAs Serum3.24 nmol/L (median)Obese Patients
Total FAHFAs Serum5.22 nmol/L (median)Non-obese Controls
9-OAHSA Plasma374.0 ± 194.6 nMHealthy Subjects
9-POHSA Plasma1184.4 ± 526.1 nMHealthy Subjects
PAHSAs (Total) Subcutaneous Adipose TissueReducedInsulin-Resistant Subjects
PAHSAs (Total) SerumReducedInsulin-Resistant Subjects

Data compiled from multiple sources. Concentrations can be influenced by diet, age, and disease state.[8]

Biosynthesis, Metabolism, and Signaling

The synthesis and degradation of FAHFAs are tightly regulated processes, primarily occurring in adipose tissue. These lipids exert their biological effects by activating specific cell surface receptors.

Biosynthesis, Metabolism, and Storage

FAHFA synthesis is linked to de novo lipogenesis.[8] While the specific acyltransferases responsible for creating the ester bond are not fully identified, the enzyme Adipose Triglyceride Lipase (ATGL) has been shown to play a key role in their production, particularly during inflammation.[9]

Once synthesized, FAHFAs can be metabolized by a group of hydrolases, including Carboxyl Ester Lipase (CEL), Androgen-Induced Gene 1 (AIG1), and Androgen-Dependent TFPI Regulating Protein (ADTRP), which break the ester bond.[10]

FAHFAs can also be incorporated into triacylglycerols (TGs), forming FAHFA-TGs. These molecules serve as a major storage depot, with levels in adipose tissue being over 100 times higher than free FAHFAs. Lipolysis of these FAHFA-TGs can release free FAHFAs, thus regulating their local concentrations.

FAHFA_Metabolism DNL De Novo Lipogenesis FA Fatty Acids DNL->FA HFA Hydroxy Fatty Acids DNL->HFA ATGL ATGL (Acyltransferase?) FA->ATGL HFA->ATGL FAHFA Free FAHFA ATGL->FAHFA Biosynthesis Hydrolases Hydrolases (CEL, AIG1, ADTRP) FAHFA->Hydrolases Metabolism/ Degradation FAHFA_TG FAHFA-Triacylglycerols (Storage Depot) FAHFA->FAHFA_TG Esterification (Storage) Hydrolases->FA Release Hydrolases->HFA Release Lipolysis Lipolysis FAHFA_TG->Lipolysis Lipolysis->FAHFA Release from Storage

FAHFA Biosynthesis, Metabolism, and Storage Pathway.
Signaling Pathways

FAHFAs exert many of their anti-diabetic and anti-inflammatory effects by acting as signaling molecules that activate G protein-coupled receptors (GPCRs).[3]

  • GPR120 (FFAR4): This receptor is a key target for FAHFAs in adipocytes and macrophages. Activation of GPR120 in adipocytes enhances insulin-stimulated glucose uptake.[1] In macrophages, GPR120 activation leads to broad anti-inflammatory effects, suppressing the production of pro-inflammatory cytokines.

  • GPR40 (FFAR1): Found in pancreatic β-cells and enteroendocrine cells, GPR40 is another important receptor for FAHFAs.[3] Activation of GPR40 stimulates glucose-stimulated insulin secretion (GSIS) from β-cells and promotes the secretion of GLP-1 from intestinal L-cells.[3] GLP-1, in turn, further enhances insulin secretion, contributing to improved glucose homeostasis.

FAHFA_Signaling cluster_0 Adipocyte / Macrophage cluster_1 Pancreatic β-cell / Enteroendocrine L-cell FAHFA1 FAHFA GPR120 GPR120 FAHFA1->GPR120 GlucoseUptake ↑ Insulin-Stimulated Glucose Uptake GPR120->GlucoseUptake AntiInflammatory ↓ Pro-inflammatory Cytokines GPR120->AntiInflammatory FAHFA2 FAHFA GPR40 GPR40 FAHFA2->GPR40 Insulin ↑ Glucose-Stimulated Insulin Secretion GPR40->Insulin GLP1 ↑ GLP-1 Secretion GPR40->GLP1 GLP1->Insulin potentiates

FAHFA Signaling in Metabolic Regulation.

Experimental Protocols

Accurate quantification and functional assessment of FAHFAs are critical for research in this field. The following section details validated protocols for their analysis.

FAHFA Extraction and Quantification

The standard method for FAHFA analysis involves lipid extraction, enrichment via solid-phase extraction (SPE), and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] A faster, 30-minute LC method has been developed to increase throughput compared to the original 90-minute method.[2]

Exp_Workflow Sample Biological Sample (e.g., 150mg Adipose Tissue or 200µL Plasma) Extract Lipid Extraction (Bligh-Dyer: Chloroform (B151607)/Methanol/PBS) + Internal Standards (e.g., ¹³C-PAHSA) Sample->Extract Dry1 Dry Organic Phase (Nitrogen Stream) Extract->Dry1 SPE Solid-Phase Extraction (SPE) (Silica Cartridge) Dry1->SPE Reconstitute in Chloroform EluteNeutral Wash & Elute Neutral Lipids (5% Ethyl Acetate (B1210297) in Hexane) SPE->EluteNeutral EluteFAHFA Elute FAHFA Fraction (100% Ethyl Acetate) EluteNeutral->EluteFAHFA Dry2 Dry FAHFA Fraction (Nitrogen Stream) EluteFAHFA->Dry2 Reconstitute Reconstitute in Methanol (e.g., 40 µL) Dry2->Reconstitute LCMS LC-MS/MS Analysis (C18 Column, MRM Mode) Reconstitute->LCMS Inject 10 µL Quant Quantification (Normalize to Internal Standard) LCMS->Quant

Experimental Workflow for FAHFA Quantification.

Protocol 5.1.1: Lipid Extraction from Adipose Tissue [2]

  • Weigh approximately 150 mg of frozen adipose tissue.

  • On ice, place the tissue in a Dounce homogenizer with a mixture of 1.5 mL ice-cold PBS, 1.5 mL methanol, and 3 mL chloroform.

  • Add a known amount of internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA) to the chloroform prior to extraction for accurate quantification.

  • Homogenize the tissue thoroughly until a uniform suspension is achieved.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 2,200 x g for 5-10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer to a clean glass vial.

  • Dry the extracted lipids under a gentle stream of nitrogen. Store the dried extract at -80°C.

Protocol 5.1.2: Solid-Phase Extraction (SPE) for FAHFA Enrichment [2]

  • Condition a 500 mg silica (B1680970) SPE cartridge (e.g., Strata SI-1) by washing with 6 mL of ethyl acetate, followed by 6 mL of hexane (B92381).

  • Reconstitute the dried lipid extract from Protocol 5.1.1 in 200 µL of chloroform and load it onto the conditioned cartridge.

  • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids. Discard this fraction.

  • Elute the FAHFA fraction from the cartridge with 4 mL of ethyl acetate into a clean collection tube.

  • Dry the eluted FAHFA fraction under a gentle stream of nitrogen.

Protocol 5.1.3: LC-MS/MS Analysis (Faster 30-Minute Method) [2]

  • Reconstitution: Reconstitute the dried FAHFA fraction from Protocol 5.1.2 in 40 µL of methanol.

  • Chromatography:

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm).

    • Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide.

    • Flow Rate: 0.2 mL/min.

    • Run Time: 30 minutes.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Ion Electrospray (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Use one quantifier and at least one qualifier transition for each FAHFA isomer and internal standard.

Functional Assays

Protocol 5.2.1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets [6]

  • Islet Culture: Culture isolated murine or human pancreatic islets in standard culture medium (e.g., RPMI-1640) overnight to allow recovery.

  • Pre-incubation: Pre-incubate islets for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

  • Stimulation:

    • Divide islets into treatment groups.

    • Basal Group: Incubate islets in low glucose (2.8 mM) KRB buffer with vehicle control for 1 hour.

    • Stimulated Group: Incubate islets in high glucose (e.g., 16.7 mM) KRB buffer with vehicle control for 1 hour.

    • FAHFA Treatment Group: Incubate islets in high glucose (16.7 mM) KRB buffer containing the desired concentration of the FAHFA isomer (e.g., 20-80 µM 5-PAHSA) for 1 hour.

  • Sample Collection: At the end of the incubation, collect the supernatant from each group.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a standard method such as ELISA or radioimmunoassay.

  • Data Analysis: Normalize insulin secretion to the number of islets or total protein/DNA content. Compare stimulated and FAHFA-treated groups to the basal group.

Protocol 5.2.2: GPR120 Activation Assay (Calcium Flux)

  • Cell Line: Use a cell line (e.g., HEK293T) stably or transiently expressing human or mouse GPR120.

  • Calcium Indicator Loading: Plate the cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Assay:

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) capable of automated compound addition and kinetic reading.

    • Establish a baseline fluorescence reading for each well.

    • Add the FAHFA compound at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically 2-5 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Plot the peak ΔF against the logarithm of the FAHFA concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ value, which represents the concentration of the FAHFA that elicits a half-maximal response.

Conclusion and Future Directions

The FAHFA family of lipids represents a significant breakthrough in our understanding of endogenous signaling molecules that regulate metabolism and inflammation. Lipids such as 5-PAHSA and 9-PAHSA are potent activators of GPR40 and GPR120, with clear therapeutic potential. While the POHSA family and its specific isomers like this compound are currently under-investigated, they represent a promising frontier for future research. Elucidating the full scope of the FAHFA lipidome, identifying the complete biosynthetic and degradative pathways, and conducting comprehensive structure-activity relationship studies will be crucial for developing novel therapeutics for type 2 diabetes, inflammatory disorders, and related metabolic diseases. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing this exciting field.

References

5-POHSA: A Potential Therapeutic Avenue for Metabolic and Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Discovered in 2014, 5-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid (5-POHSA) is a member of a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). These lipids have emerged as promising therapeutic targets due to their demonstrated anti-diabetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound and related FAHFAs, focusing on their potential therapeutic applications, underlying signaling mechanisms, and the experimental methodologies used for their study. While research on specific FAHFA isomers is ongoing, this document consolidates the available data to serve as a resource for the scientific community.

Therapeutic Potential of this compound and FAHFAs

The therapeutic potential of this compound and other FAHFAs, such as the more extensively studied palmitic acid esters of hydroxy stearic acid (PAHSAs), lies primarily in their ability to modulate glucose homeostasis and inflammatory responses.

Anti-Diabetic Effects

Oral administration of FAHFAs, including 5-PAHSA, has been shown to improve glucose metabolism. In vivo studies in mice have demonstrated that 5-PAHSA can lower ambient glycemia and enhance glucose tolerance.[1] These effects are believed to be mediated through multiple mechanisms:

  • Enhanced Insulin (B600854) Secretion: 5-PAHSA has been observed to augment glucose-stimulated insulin secretion (GSIS) from human pancreatic islets.[1]

  • Stimulation of GLP-1 Secretion: 5-PAHSA and 9-PAHSA have been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that potentiates insulin release, from enteroendocrine cells.[1]

  • Improved Insulin Sensitivity: FAHFAs, as a class, are associated with increased insulin sensitivity. They have been shown to enhance insulin-stimulated glucose uptake in adipocytes.[2]

It is important to note that some studies have reported conflicting results. For instance, one study found that acute and repeated treatment with 5-PAHSA or 9-PAHSA did not significantly improve glucose control in diet-induced obese mice.[3] These discrepancies highlight the need for further research to fully elucidate the therapeutic efficacy of these compounds under different physiological and pathological conditions.

Anti-Inflammatory Effects

FAHFAs, including this compound, exhibit anti-inflammatory properties, suggesting their potential in treating inflammatory and autoimmune diseases. The anti-inflammatory effects of FAHFAs are thought to be mediated, at least in part, through the GPR120 receptor, which is expressed in macrophages.[4] Activation of GPR120 can lead to the suppression of pro-inflammatory signaling pathways.[5] For example, 9-PAHSA has been shown to reduce the secretion of the pro-inflammatory chemokine CXCL10 in response to lipopolysaccharide (LPS) stimulation.[6]

Signaling Pathways

The biological effects of this compound and other FAHFAs are primarily mediated by the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).

GPR120 Signaling in Adipocytes (Anti-Diabetic Effects)

In adipocytes, the binding of FAHFAs to GPR120 initiates a signaling cascade that enhances insulin-stimulated glucose uptake. This process involves the Gαq/11 subunit, which activates phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). This pathway ultimately results in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose entry into the cell.[4][5]

GPR120_Adipocyte_Signaling cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular FAHFA This compound / FAHFA GPR120 GPR120 FAHFA->GPR120 Binds G_alpha_q11 Gαq/11 GPR120->G_alpha_q11 Activates PLC PLC G_alpha_q11->PLC Activates Ca_PKC ↑ [Ca2+], PKC PLC->Ca_PKC Leads to GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 GLUT4_vesicle->GLUT4_transporter Glucose_uptake Glucose Uptake GLUT4_transporter->Glucose_uptake Mediates Ca_PKC->GLUT4_vesicle Promotes translocation of

GPR120 signaling pathway in adipocytes leading to enhanced glucose uptake.

GPR120 Signaling in Macrophages (Anti-Inflammatory Effects)

In macrophages, GPR120 activation by FAHFAs leads to the suppression of inflammatory responses. This is mediated through a β-arrestin-2-dependent pathway. Upon ligand binding, GPR120 is internalized and recruits β-arrestin-2. The GPR120/β-arrestin-2 complex then interacts with TAB1, preventing its association with TAK1 and thereby inhibiting the downstream activation of pro-inflammatory signaling cascades, such as the NF-κB and JNK pathways.[5]

GPR120_Macrophage_Signaling cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular FAHFA This compound / FAHFA GPR120 GPR120 FAHFA->GPR120 Binds LPS_TNFa LPS / TNF-α TLR4_TNFR TLR4 / TNFR LPS_TNFa->TLR4_TNFR beta_arrestin2 β-arrestin-2 GPR120->beta_arrestin2 Recruits TAK1_TAB1 TAK1-TAB1 Complex TLR4_TNFR->TAK1_TAB1 Activates GPR120_beta_arrestin2 GPR120-β-arrestin-2 Complex beta_arrestin2->GPR120_beta_arrestin2 GPR120_beta_arrestin2->TAK1_TAB1 Inhibits formation of NFkB_JNK NF-κB / JNK Activation TAK1_TAB1->NFkB_JNK Leads to Inflammation Inflammation NFkB_JNK->Inflammation

GPR120-mediated anti-inflammatory signaling pathway in macrophages.

Quantitative Data

The following tables summarize the available quantitative data on the effects of 5-PAHSA and 9-PAHSA. It is important to note that data specifically for this compound is limited, and PAHSAs are often used as representative FAHFAs in studies.

Table 1: In Vivo Effects of 5-PAHSA on Glucose Homeostasis in Mice

ParameterAnimal ModelTreatmentOutcomeReference
Glucose ToleranceHigh-Fat Diet (HFD)-fed miceOral gavage of 5-PAHSAImproved glucose tolerance[1]
Ambient GlycemiaHFD-fed miceOral gavage of 5-PAHSALowered blood glucose[1]
Insulin SecretionAged, chow-fed miceOral gavage of 5-PAHSAEnhanced glucose-stimulated insulin secretion[1]
GLP-1 SecretionAged, chow-fed miceOral gavage of 5-PAHSAIncreased GLP-1 levels post-glucose challenge[1]
Glucose ControlDiet-induced obese miceAcute and subchronic treatment with 5-PAHSANo significant improvement in metabolic status[3]

Table 2: In Vitro Effects of 5-PAHSA and 9-PAHSA

AssayCell Type/TissueTreatmentOutcomeReference
Insulin SecretionHuman islets20 µM 5-PAHSAAugmented insulin secretion at high glucose[1]
GLP-1 SecretionSTC-1 cells5-PAHSA and 9-PAHSAStimulated GLP-1 secretion[1]
Glucose UptakeHuman and mouse 3T3-L1 adipocytesRacemic 5-PAHSA and 9-PAHSANo increase in basal or insulin-stimulated glucose uptake[3]
GLP-1 ReleaseGLUTag cellsRacemic 5-PAHSA and 9-PAHSANo stimulation of GLP-1 release[3]
CXCL10 SecretionLPS-stimulated cells100 µM 5-PAHSA1.8-fold reduction in LPS-induced secretion[6]
CXCL10 SecretionLPS-stimulated cells100 µM 9-PAHSA3.7-fold reduction in LPS-induced secretion[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound and other FAHFAs. Below are summaries of key experimental protocols.

Quantification of this compound and other FAHFAs by LC-MS/MS

This protocol describes the extraction and analysis of FAHFAs from biological samples.[7][8]

LCMS_Workflow start Tissue/Serum Sample extraction Lipid Extraction (e.g., Folch method) start->extraction spe Solid-Phase Extraction (SPE) (Silica cartridge) extraction->spe elution Elution of FAHFAs spe->elution lcms LC-MS/MS Analysis (C18 column, MRM mode) elution->lcms quantification Quantification (Stable isotope-labeled internal standards) lcms->quantification end FAHFA Concentration quantification->end

Workflow for the quantification of FAHFAs by LC-MS/MS.

1. Lipid Extraction:

  • Homogenize tissue samples or use serum/plasma directly.

  • Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (Folch method) to separate the lipid-containing organic phase.

  • Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled PAHSA) prior to extraction for accurate quantification.

2. Solid-Phase Extraction (SPE) for FAHFA Enrichment:

  • Use a silica-based SPE cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids.

  • Elute the FAHFAs with a more polar solvent (e.g., ethyl acetate).

3. LC-MS/MS Analysis:

  • Separate the FAHFA isomers using reverse-phase liquid chromatography (e.g., with a C18 column).

  • Detect and quantify the FAHFAs using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.

In Vivo Glucose Tolerance Test in Mice

This protocol assesses the effect of this compound on glucose disposal in a living organism.[1]

GTT_Workflow start Fasted Mice gavage Oral Gavage with This compound or Vehicle start->gavage wait Wait (e.g., 30 min) gavage->wait glucose_challenge Oral Glucose Challenge wait->glucose_challenge blood_sampling Serial Blood Sampling (e.g., 0, 15, 30, 60, 120 min) glucose_challenge->blood_sampling glucose_measurement Blood Glucose Measurement blood_sampling->glucose_measurement analysis Data Analysis (AUC calculation) glucose_measurement->analysis end Assessment of Glucose Tolerance analysis->end

Workflow for an in vivo oral glucose tolerance test (OGTT).

1. Animal Preparation:

  • Fast mice for a specified period (e.g., 4-6 hours).

2. Compound Administration:

  • Administer this compound or a vehicle control via oral gavage.

3. Glucose Challenge:

  • After a set time (e.g., 30 minutes), administer a standard dose of glucose orally.

4. Blood Sampling and Analysis:

  • Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 0, 15, 30, 60, 120 minutes).

  • Measure blood glucose concentrations.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

In Vitro GLP-1 Secretion Assay

This assay measures the ability of this compound to stimulate GLP-1 secretion from an enteroendocrine cell line.[9]

GLP1_Assay_Workflow start STC-1 or GLUTag cells plating Plate cells in multi-well plates start->plating starvation Serum Starvation plating->starvation treatment Incubate with this compound or control starvation->treatment collection Collect supernatant treatment->collection elisa Measure GLP-1 concentration (ELISA) collection->elisa normalization Normalize to total protein content elisa->normalization end Quantified GLP-1 Secretion normalization->end

Workflow for an in vitro GLP-1 secretion assay.

1. Cell Culture:

  • Culture an appropriate enteroendocrine cell line, such as STC-1 or GLUTag cells.

2. Assay Procedure:

  • Plate the cells and allow them to adhere.

  • Wash the cells and incubate them in a serum-free medium.

  • Treat the cells with different concentrations of this compound or a vehicle control for a specified time.

  • Collect the cell culture supernatant.

3. GLP-1 Measurement:

  • Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

  • Lyse the cells to determine the total protein content for normalization of the GLP-1 secretion data.

Conclusion and Future Directions

This compound and the broader class of FAHFAs represent a novel and exciting area of research with significant therapeutic potential for metabolic and inflammatory diseases. Their ability to improve glucose homeostasis and dampen inflammation through GPR120 signaling positions them as attractive candidates for drug development. However, the existing research also highlights the need for further investigation. Key future directions include:

  • Elucidating the specific roles of different FAHFA isomers: While PAHSAs have been the most studied, a deeper understanding of the unique biological activities of other isomers like this compound is crucial.

  • Clarifying the discrepancies in in vivo efficacy: Further studies are needed to understand the factors that may influence the metabolic effects of FAHFAs, such as diet, genetic background, and the specific isomer used.

  • Developing potent and selective synthetic analogs: The discovery of more stable and potent agonists for GPR120 could accelerate the translation of these findings into clinical applications.

  • Investigating the therapeutic potential in a broader range of diseases: Given their anti-inflammatory properties, the role of FAHFAs in other inflammatory conditions beyond metabolic syndrome warrants exploration.

This technical guide provides a snapshot of the current knowledge on this compound. As research in this field continues to evolve, a more comprehensive understanding of the therapeutic applications of this intriguing class of lipids will undoubtedly emerge.

References

An In-depth Technical Guide to the Investigation of 5-(p-hydroxyphenyl) Salicylic Acid (5-POHSA) and its Potential Effects on Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the direct effects of 5-(p-hydroxyphenyl) salicylic (B10762653) acid (5-POHSA) on glucose uptake is not available. This guide, therefore, presents a comprehensive framework for the investigation of this compound's potential role in glucose metabolism. The experimental protocols, expected data, and signaling pathways are based on established methodologies for evaluating novel compounds and the known biological activities of structurally related salicylic acid derivatives.

Introduction

Salicylic acid and its derivatives have long been recognized for their therapeutic properties, most notably their anti-inflammatory effects. Emerging evidence suggests that some salicylates may also play a role in regulating glucose homeostasis.[1][2][3][4][5] These compounds have been shown to improve insulin (B600854) sensitivity and increase glucose uptake in various preclinical models, making them an interesting class of molecules for the development of novel anti-diabetic therapies.[1][5]

5-(p-hydroxyphenyl) salicylic acid (this compound) is a derivative of salicylic acid. While its direct impact on glucose metabolism has not been extensively studied, its structural similarity to other bioactive phenolic compounds warrants a thorough investigation into its potential effects on glucose uptake and the underlying molecular mechanisms. This technical guide provides a detailed roadmap for researchers to explore the glucoregulatory properties of this compound.

Hypothetical Effects of this compound on Glucose Uptake: A Tabular Summary

The following tables present hypothetical quantitative data that could be expected from a series of in vitro experiments designed to assess the effect of this compound on glucose uptake. These tables are intended to serve as a template for data presentation and comparison.

Table 1: Dose-Response Effect of this compound on Basal Glucose Uptake in 3T3-L1 Adipocytes

This compound Concentration (µM)Glucose Uptake (pmol/min/mg protein)Fold Change vs. Vehicle
0 (Vehicle)10.2 ± 0.81.0
112.5 ± 1.11.2
1018.9 ± 1.51.9
5025.4 ± 2.12.5
10028.1 ± 2.52.8

Table 2: Effect of this compound on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

TreatmentGlucose Uptake (pmol/min/mg protein)Fold Change vs. Basal
Basal (Vehicle)10.5 ± 0.91.0
Insulin (100 nM)45.2 ± 3.74.3
This compound (50 µM)24.8 ± 2.02.4
This compound (50 µM) + Insulin (100 nM)58.9 ± 4.95.6

Key Signaling Pathways in Glucose Uptake

The regulation of glucose uptake is a complex process involving multiple signaling cascades. Two primary pathways are central to this process: the insulin-dependent PI3K/Akt pathway and the insulin-independent AMPK pathway.

Insulin Signaling Pathway

Insulin binding to its receptor on the cell surface initiates a signaling cascade that leads to the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into the cell.[6]

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 P PI3K PI3K IRS1->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P AS160 AS160 Akt->AS160 P GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation Inhibits GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Insulin signaling pathway leading to glucose uptake.
AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated by an increase in the AMP:ATP ratio, can also stimulate GLUT4 translocation and glucose uptake, independent of insulin.[1]

AMPK_Signaling_Pathway POHSA This compound (Hypothetical) Cellular_Stress Increased AMP/ATP Ratio POHSA->Cellular_Stress LKB1 LKB1 Cellular_Stress->LKB1 AMPK AMPK LKB1->AMPK P AS160 AS160 AMPK->AS160 P GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation Inhibits GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Hypothetical activation of the AMPK pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the effects of this compound on glucose uptake and related signaling pathways.

Cell Culture and Differentiation of 3T3-L1 Adipocytes

3T3-L1 cells are a well-established in vitro model for studying adipogenesis and glucose metabolism.

  • Cell Line: 3T3-L1 preadipocytes.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Protocol:

    • Grow 3T3-L1 preadipocytes to confluence.

    • Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin.

    • On Day 2, replace the medium with DMEM containing 10% FBS and 1.7 µM insulin.

    • On Day 4, and every two days thereafter, culture the cells in DMEM with 10% FBS.

    • Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments between Day 8 and Day 12.

In Vitro Glucose Uptake Assay

This assay measures the rate of glucose transport into cells. Both radioactive and non-radioactive methods are commonly used.

  • Principle: 2-deoxy-D-glucose is a glucose analog that is transported into the cell and phosphorylated by hexokinase but is not further metabolized, allowing for its accumulation to be a measure of glucose uptake.[7]

  • Protocol:

    • Plate differentiated 3T3-L1 adipocytes in 12-well plates.

    • Serum-starve the cells for 2-4 hours in serum-free DMEM.

    • Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control in KRH buffer for 30-60 minutes at 37°C.

    • For insulin-stimulated uptake, add 100 nM insulin for the final 20 minutes of the pre-incubation.

    • Initiate glucose uptake by adding KRH buffer containing 0.5 µCi/mL [³H]-2-deoxy-D-glucose and 10 µM unlabeled 2-deoxy-D-glucose.

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells with 0.1 M NaOH.

    • Determine the radioactivity in the cell lysates using a scintillation counter.

    • Measure the protein concentration of the lysates for normalization.

  • Principle: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescent glucose analog that can be used to measure glucose uptake using a fluorescence plate reader or microscopy.[8]

  • Protocol:

    • Follow steps 1-5 from the radioactive assay protocol.

    • Initiate glucose uptake by adding KRH buffer containing 100 µM 2-NBDG.

    • Incubate for 20-30 minutes at 37°C.

    • Terminate the uptake by washing the cells three times with ice-cold PBS.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

    • Normalize the fluorescence to the protein concentration.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify the phosphorylation status of key proteins in the insulin and AMPK signaling pathways.

  • Protocol:

    • Plate and differentiate 3T3-L1 adipocytes in 6-well plates.

    • Serum-starve the cells and treat with this compound and/or insulin as described for the glucose uptake assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-AMPK, AMPK, p-AS160, AS160).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

GLUT4 Translocation Assay

This assay measures the amount of GLUT4 that has translocated to the plasma membrane upon stimulation.

  • Protocol:

    • Use 3T3-L1 adipocytes stably expressing GLUT4 with an exofacial myc epitope (L6-GLUT4myc cells can also be used).[9]

    • Plate and differentiate the cells on glass coverslips.

    • Serum-starve and treat the cells with this compound and/or insulin.

    • Fix the cells with paraformaldehyde without permeabilizing the membrane.

    • Incubate with an anti-myc antibody to label the surface-exposed GLUT4.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Permeabilize the cells and incubate with an antibody against a total GLUT4 to visualize the entire cellular pool.

    • Acquire images using a fluorescence microscope.

    • Quantify the ratio of surface GLUT4 to total GLUT4 fluorescence intensity.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the effects of this compound on glucose uptake.

Experimental_Workflow start Start: Investigate this compound's effect on glucose uptake cell_culture Culture and differentiate 3T3-L1 preadipocytes start->cell_culture glucose_uptake_assay Perform glucose uptake assay (radioactive or fluorescent) cell_culture->glucose_uptake_assay dose_response Dose-response of this compound on basal glucose uptake glucose_uptake_assay->dose_response insulin_effect Effect of this compound on insulin-stimulated glucose uptake glucose_uptake_assay->insulin_effect signaling_pathway_analysis Analyze signaling pathways (Western Blot) dose_response->signaling_pathway_analysis insulin_effect->signaling_pathway_analysis glut4_translocation Assess GLUT4 translocation signaling_pathway_analysis->glut4_translocation conclusion Conclusion on this compound's mechanism of action glut4_translocation->conclusion

Caption: Overall experimental workflow for studying this compound.

Logical_Relationship POHSA This compound increased_glucose_uptake Increased Glucose Uptake POHSA->increased_glucose_uptake Leads to pi3k_akt_pathway Activation of PI3K/Akt Pathway increased_glucose_uptake->pi3k_akt_pathway Mediated by? ampk_pathway Activation of AMPK Pathway increased_glucose_uptake->ampk_pathway Mediated by? glut4_translocation Increased GLUT4 Translocation pi3k_akt_pathway->glut4_translocation ampk_pathway->glut4_translocation improved_insulin_sensitivity Improved Insulin Sensitivity glut4_translocation->improved_insulin_sensitivity therapeutic_potential Therapeutic Potential for Type 2 Diabetes improved_insulin_sensitivity->therapeutic_potential

Caption: Logical relationships in the investigation of this compound.

Conclusion

This technical guide provides a comprehensive framework for the systematic investigation of this compound's effects on glucose uptake. Although direct experimental evidence is currently lacking, the protocols and conceptual frameworks presented here offer a robust starting point for researchers. By following these detailed methodologies, scientists can effectively characterize the potential of this compound as a modulator of glucose metabolism and explore its viability as a lead compound for the development of novel therapeutics for metabolic diseases such as type 2 diabetes. The hypothetical data and pathways serve as a guide for experimental design and data interpretation in this nascent area of research.

References

An In-depth Technical Guide to the Structural Characterization of 5-POHSA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a novel class of endogenous lipids with significant therapeutic potential, demonstrating anti-diabetic and anti-inflammatory properties. A key member of this family is Palmitoleoyl-Oxy-Hydroxy-Stearic Acid (POHSA), which exists as multiple positional isomers. The location of the ester bond profoundly influences biological activity, making the precise structural characterization of these isomers critical for research and drug development. This guide provides a comprehensive overview of the state-of-the-art methodologies for differentiating and characterizing 5-POHSA and its related positional isomers, with a focus on mass spectrometry and nuclear magnetic resonance spectroscopy. Detailed experimental protocols, quantitative analytical data, and visualizations of relevant signaling pathways are presented to serve as a practical resource for researchers in the field.

Introduction to this compound and its Isomers

This compound, or 5-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid , is a FAHFA composed of palmitoleic acid esterified to the 5th carbon of a hydroxy stearic acid backbone. Its discovery was linked to studies of adipose tissue in glucose-tolerant mice, where FAHFA levels were found to be significantly elevated.[1]

The primary isomers of this compound are positional isomers , where the palmitoleic acid is esterified to a different carbon on the 18-carbon hydroxy stearic acid chain. Common examples include 9-POHSA and 10-POHSA. These structural differences, though subtle, result in distinct biological activities, particularly concerning glucose metabolism and immune response modulation.[2] Therefore, robust analytical methods are required to separate and unambiguously identify each isomer.

Analytical Methodologies for Isomer Characterization

The differentiation of this compound from its positional isomers relies predominantly on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can separate the isomers and provide unique fragmentation patterns for identification. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a gold standard for absolute structure elucidation, particularly for synthesized reference standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for FAHFA analysis. In negative ion mode, the deprotonated molecule [M-H]⁻ of a POHSA isomer (C₃₄H₆₄O₄) has a monoisotopic mass of approximately 535.47 m/z. While all positional isomers share this parent mass, they can be distinguished by two key features: chromatographic retention time and isomer-specific fragment ions generated during collision-induced dissociation (CID).

Chromatographic Separation: Positional isomers can be resolved using reverse-phase chromatography. A C18 column is typically effective, where isomers with the ester linkage closer to the carboxylic acid (e.g., this compound) tend to elute earlier than those with the linkage further down the chain (e.g., 9-POHSA, 12-POHSA).[1]

Mass Spectrometric Fragmentation: Tandem MS (MS/MS) is essential for identification. Fragmentation of the [M-H]⁻ ion occurs at the C-C bonds flanking the ester-bearing carbon on the hydroxy stearic acid backbone. This produces a set of diagnostic carboxylate fragment ions. The relative abundance of these fragments creates a unique "fingerprint" for each isomer. For example, cleavage on either side of the esterified carbon at position 5 will generate specific fragment ions that are less abundant or absent in the spectra of 9-POHSA or 12-POHSA.

Below is a generalized workflow for the characterization of POHSA isomers.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation a Biological Sample (Tissue or Serum) b Lipid Extraction (e.g., Folch Method) a->b c Solid Phase Extraction (SPE) (Silica Cartridge) b->c d LC Separation (C18 Reverse Phase) c->d e MS1 Scan (Detect [M-H]⁻ at m/z 535.5) d->e f MS/MS Fragmentation (Collision-Induced Dissociation) e->f g Detect Diagnostic Fragment Ions f->g h Compare Retention Times i Analyze Fragmentation Pattern j Isomer Identification h->j i->j

Caption: General workflow for POHSA isomer analysis by LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. For FAHFAs, ¹H and ¹³C NMR are particularly informative. The chemical shifts of the methine proton (-CH-O-) and the adjacent methylene (B1212753) protons are highly dependent on the ester's position along the fatty acid chain.

Quantitative Data for Isomer Identification

The following tables summarize key quantitative data used to differentiate POHSA isomers.

Mass Spectrometry Data

Differentiation is achieved by observing unique fragment ions and their relative abundances. While a complete public library of diagnostic ions for all POHSA isomers is not fully established, the principle relies on the cleavage patterns around the ester bond. The table below presents the expected key fragments for POHSA isomers.

ParameterValueDescription
Parent Ion [M-H]⁻ ~535.5 m/zDeprotonated molecular ion for all POHSA isomers (C₃₄H₆₃O₄⁻).
Common Fragment 1 ~253.2 m/zPalmitoleate (B1233929) anion ([C₁₆H₂₉O₂]⁻), from cleavage of the ester C-O bond.
Common Fragment 2 ~299.3 m/zHydroxystearate anion ([C₁₈H₃₅O₃]⁻), from cleavage of the ester acyl C-O bond.
Diagnostic Fragments Position-dependentFragments from C-C bond cleavage adjacent to the ester-linked carbon on the stearate (B1226849) chain.

Note: The exact m/z values of diagnostic fragments are best determined experimentally using synthetic standards.

NMR Spectroscopy Data

The following data are based on published spectra of synthetic FAHFA methyl ester analogs and provide expected chemical shift regions for key protons and carbons in a 5-substituted isomer.[3]

Table 1: Key ¹H NMR Chemical Shifts for 5-Substituted FAHFA Analog

ProtonChemical Shift (δ ppm)MultiplicityDescription
-CH-O- ~4.90MultipletMethine proton at the esterified carbon (C5). This is the most diagnostic signal.
-CH=CH- ~5.34MultipletOlefinic protons of the palmitoleate chain.
α-CH₂ (Ester) ~2.28TripletMethylene group adjacent to the ester carbonyl.
α-CH₂ (Acid) ~2.32TripletMethylene group adjacent to the carboxylic acid.
Terminal -CH₃ ~0.88TripletMethyl groups at the end of both fatty acid chains.

Table 2: Key ¹³C NMR Chemical Shifts for 5-Substituted FAHFA Analog

CarbonChemical Shift (δ ppm)Description
-C=O (Ester) ~173.8Carbonyl carbon of the ester group.
-C=O (Acid) ~174.0Carbonyl carbon of the carboxylic acid group.
-CH-O- ~73.4Methine carbon at the ester linkage (C5). Its shift is highly position-dependent.
-CH=CH- ~130.0Olefinic carbons of the palmitoleate chain.

Experimental Protocols

Protocol 1: Extraction and Enrichment of FAHFAs from Tissue

This protocol is adapted from established methods for FAHFA analysis.[1][4][5]

  • Homogenization: Homogenize ~50-100 mg of frozen tissue in a suitable buffer.

  • Lipid Extraction: Perform a biphasic lipid extraction using a chloroform (B151607):methanol:citrate buffer mixture. Vortex thoroughly and centrifuge to separate the phases.

  • Collection: Collect the lower organic phase containing the lipids.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Solid Phase Extraction (SPE): a. Condition a silica (B1680970) SPE cartridge (e.g., 500 mg) with hexane. b. Resuspend the dried lipid extract in a small volume of chloroform and load it onto the cartridge. c. Wash the cartridge with 95:5 (v/v) hexane:ethyl acetate (B1210297) to elute neutral lipids like triglycerides. d. Elute the FAHFA fraction with 100% ethyl acetate.

  • Final Preparation: Dry the eluted FAHFA fraction under nitrogen and reconstitute in a suitable solvent (e.g., methanol) for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of POHSA Isomers

This protocol outlines the key parameters for the chromatographic separation and mass spectrometric detection of POHSA isomers.[1]

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 250 x 2.0 mm, 3 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol mixture.

  • Gradient: A linear gradient designed to separate the isomers. An example could be starting at 30% B, increasing to 100% B over 20-30 minutes, holding at 100% B, and then re-equilibrating.

  • Flow Rate: ~0.2-0.4 mL/min.

  • MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MS1 Scan: Scan for the deprotonated parent ion at m/z ~535.5.

  • MS/MS Scan: Select the parent ion (m/z 535.5) for fragmentation. Use optimized collision energy to generate diagnostic product ions. Monitor for specific transitions corresponding to the expected fragments.

Biological Activity and Signaling Pathways

POHSA isomers and other FAHFAs exert their biological effects primarily by acting as signaling molecules. They are known to be agonists for the G-protein coupled receptor GPR120.[6][7] The activation of this receptor in adipocytes and immune cells initiates signaling cascades that lead to improved glucose tolerance and reduced inflammation.

GPR120-Mediated Enhancement of Glucose Uptake

In adipocytes, this compound and 9-POHSA have been shown to potentiate insulin-stimulated glucose uptake.[2] This occurs through a GPR120-dependent mechanism that enhances the translocation of the GLUT4 glucose transporter from intracellular vesicles to the plasma membrane, thereby increasing glucose influx into the cell.

G cluster_cyto Cytosol GPR120 GPR120 Gq Gαq GPR120->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC GLUT4_pm GLUT4 Glucose_in Glucose Uptake GLUT4_pm->Glucose_in facilitates Gq->PLC activates Ca Ca²⁺ Release IP3->Ca GSV GLUT4 Storage Vesicle Translocation Translocation GSV->Translocation Translocation->GLUT4_pm enhances POHSA This compound POHSA->GPR120 binds

Caption: POHSA signaling via GPR120 enhances GLUT4 translocation.
GPR120-Mediated Anti-Inflammatory Effects

In immune cells such as macrophages, FAHFAs binding to GPR120 can trigger an anti-inflammatory response. This pathway involves the recruitment of β-arrestin 2, which subsequently inhibits the pro-inflammatory TAK1 signaling cascade, leading to a reduction in the production of inflammatory cytokines.

G cluster_cyto Cytosol GPR120 GPR120 B_Arrestin β-Arrestin 2 GPR120->B_Arrestin recruits TAB1 TAB1 B_Arrestin->TAB1 interacts with TAK1 TAK1 B_Arrestin->TAK1 inhibits activation TAB1->TAK1 activates Inflammation Pro-inflammatory Signaling (NF-κB, JNK) TAK1->Inflammation POHSA POHSA Isomer POHSA->GPR120 binds

Caption: Anti-inflammatory signaling of POHSA isomers via GPR120.

Conclusion

The structural characterization of this compound and its positional isomers is a challenging but essential task for understanding their distinct biological functions and advancing their potential as therapeutic agents. The combination of high-resolution liquid chromatography-tandem mass spectrometry and NMR spectroscopy provides a powerful toolkit for their separation, identification, and quantification. The detailed protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the complex and promising field of FAHFA biology.

References

A Technical Guide to 5-POHSA: An Emerging Biomarker and Bioactive Lipid in Metabolic Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Lipokines in Metabolic Regulation

Metabolic syndrome, a cluster of conditions including central obesity, insulin (B600854) resistance, hypertension, and dyslipidemia, represents a significant global health challenge, elevating the risk for type 2 diabetes and cardiovascular disease.[1] Adipose tissue, once considered a passive energy storage depot, is now recognized as a dynamic endocrine organ that secretes a variety of bioactive molecules, termed adipokines, which play crucial roles in metabolic homeostasis.[2][3] A novel class of these lipids, known as branched fatty acid esters of hydroxy fatty acids (FAHFAs), has recently garnered significant attention for their beneficial metabolic and anti-inflammatory properties.[4]

Among the various FAHFA isomers, 5-palmitic acid hydroxy stearic acid (5-POHSA), often referred to as 5-PAHSA in literature, has emerged as a particularly promising lipokine.[5][6] Levels of this compound are consistently downregulated in the serum and adipose tissue of insulin-resistant humans and mice, and its circulating levels correlate strongly with insulin sensitivity.[4][7] This technical guide provides a comprehensive overview of this compound, detailing its role as a biomarker for metabolic health, its mechanisms of action, quantitative data from key studies, and the experimental protocols used to investigate its function.

The Role of this compound in Metabolic Health

This compound exerts pleiotropic effects on glucose metabolism, insulin sensitivity, and inflammation, positioning it as a key regulator of metabolic health.

Enhancement of Insulin Sensitivity and Glucose Tolerance

Administration of this compound has been shown to improve glucose tolerance and enhance systemic insulin sensitivity in animal models of insulin resistance.[2][4] A single oral dose can improve glucose tolerance in high-fat diet (HFD)-fed mice.[4] Chronic treatment enhances insulin's action to suppress endogenous glucose production and augments insulin-stimulated glucose uptake in muscle and heart tissue.[7] The beneficial metabolic effects in HFD-fed mice are primarily attributed to improved insulin sensitivity.[4]

Anti-Inflammatory Effects

Chronic low-grade inflammation is a hallmark of metabolic syndrome. This compound demonstrates potent anti-inflammatory activity.[8][9] Studies in macrophage cell lines show that related FAHFAs can suppress the expression of pro-inflammatory cytokines such as IL-1β and IL-6.[9] This anti-inflammatory action is crucial, as macrophage-induced tissue inflammation is a key driver of insulin resistance.[10]

Regulation of Adipose Tissue Function

Within adipose tissue, this compound is involved in regulating lipid and glucose metabolism. It has been shown to prime adipocytes for de novo lipogenesis (DNL) and stimulate triacylglycerol/fatty acid cycling.[11] These actions suggest that this compound helps maintain healthy adipose tissue function, which is critical for overall metabolic homeostasis.

Mechanism of Action: Key Signaling Pathways

The biological effects of this compound are mediated through specific signaling pathways, primarily involving the G protein-coupled receptor 120 (GPR120).

GPR120 Activation

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), functions as a receptor for long-chain fatty acids, including omega-3 fatty acids and this compound.[10][12][13] GPR120 is highly expressed in adipose tissue and pro-inflammatory macrophages.[13] The binding of this compound to GPR120 initiates downstream signaling cascades that mediate its insulin-sensitizing and anti-inflammatory effects.

Downstream Signaling Cascades

Upon activation by this compound, GPR120 couples with Gαq/11 proteins, leading to the activation of the PI3K/Akt pathway.[14] This cascade is critical for stimulating the translocation of the glucose transporter GLUT4 to the cell membrane in adipocytes, thereby promoting glucose uptake.[14] In macrophages, GPR120 activation inhibits inflammatory pathways mediated by NF-κB.[8] However, the beneficial effects of this compound can be impaired under conditions of extreme hyperglycemia, which appears to inhibit the AMPKα signaling pathway and promote NF-κB-mediated inflammation.[8]

GPR120_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus POHSA This compound GPR120 GPR120 POHSA->GPR120 Binds Gaq11 Gαq/11 GPR120->Gaq11 Activates NFkB_pathway NF-κB Pathway GPR120->NFkB_pathway Inhibits PI3K PI3K Gaq11->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 GLUT4_vesicle->GLUT4_transporter Akt->GLUT4_vesicle Promotes Translocation Glucose_in Glucose Glucose_in->GLUT4_transporter Uptake Glucose_out Extracellular Glucose Glucose_out->Glucose_in Inflammation Inflammatory Gene Expression NFkB_pathway->Inflammation Induces

Caption: this compound signaling via the GPR120 receptor.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effects of this compound on Glucose and Lipid Metabolism

Parameter Model System Treatment Key Result Reference
Glucose Tolerance High-Fat Diet (HFD)-fed mice Single oral dose of this compound Improved glucose tolerance [4]
Insulin Sensitivity HFD-fed mice Chronic this compound treatment Enhanced insulin-stimulated glucose uptake in muscle and heart [7]
Insulin Secretion Human islets (in vitro) This compound at 20 mM glucose Augmented glucose-stimulated insulin secretion (GSIS) [4][15]
GLP-1 Secretion STC-1 enteroendocrine cells This compound treatment Dose-dependent stimulation of GLP-1 secretion [15]
De Novo Lipogenesis Mouse white adipose tissue This compound during cold exposure Potentiated de novo lipogenesis and TAG/FA cycling [11]

| Glucose Metabolism | db/db mice (hyperglycemic) | Continuous this compound for 1 month | No metabolic benefit; potential increase in insulin resistance |[8] |

Table 2: Anti-Inflammatory Effects of Related FAHFAs

Parameter Model System Treatment Key Result Reference
Cytokine Gene Expression (IL-1β) RAW 264.7 macrophages 9-POHSA (10 µM) + LPS Suppressed LPS-stimulated IL-1β gene expression [9]

| Cytokine Gene Expression (IL-6) | RAW 264.7 macrophages | 9-POHSA (10 µM) + LPS | Suppressed LPS-stimulated IL-6 gene expression |[9] |

Experimental Protocols

Reproducible and robust methodologies are critical for studying this compound. This section outlines key experimental protocols.

Quantification of this compound in Biological Samples

The accurate quantification of lipid mediators like this compound, which are present at low concentrations in complex biological matrices, requires sensitive analytical techniques.

  • Objective: To extract and quantify this compound from plasma or tissue homogenates.

  • Methodology:

    • Sample Preparation: Tissues are homogenized in methanol (B129727) after lyophilization. Plasma samples (e.g., 20 µL) are used directly.[16]

    • Lipid Extraction: Solid-Phase Extraction (SPE) is the most common method.[16][17]

      • SPE Cartridge: Strata-X cartridges are frequently used.[16]

      • Conditioning: The cartridge is conditioned with methanol and then water.

      • Sample Loading: The plasma or tissue homogenate is loaded onto the cartridge.

      • Washing: The cartridge is washed with an aqueous solution to remove polar impurities.

      • Elution: Lipid mediators are eluted with a solvent like methanol or ethyl acetate.

    • Analysis by LC-MS/MS: The extracted lipids are analyzed by Liquid Chromatography-Tandem Mass Spectrometry.[16][17]

      • Chromatography: Reverse-phase chromatography is used to separate the lipid isomers.

      • Mass Spectrometry: A triple quadrupole or QTRAP mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[17]

      • Quantification: Stable isotope-labeled internal standards are used to ensure accurate quantification.

protocol_workflow start Biological Sample (Plasma, Adipose Tissue) homogenization Homogenization (for tissue) start->homogenization spe Solid-Phase Extraction (SPE) start->spe Load plasma homogenization->spe Load homogenate lcms LC-MS/MS Analysis spe->lcms Elute lipids data Data Processing & Quantification lcms->data end This compound Concentration data->end

Caption: Workflow for this compound quantification.

In Vivo Assessment of Metabolic Effects

Animal models are essential for understanding the physiological effects of this compound.

  • Objective: To determine the effect of this compound on glucose tolerance and insulin sensitivity in vivo.

  • Model: High-fat diet (HFD)-induced obese and insulin-resistant mice.[4][8]

  • Methodology:

    • Acclimatization: Mice are fed an HFD for several weeks to induce a metabolic syndrome phenotype.

    • This compound Administration: this compound is administered either as a single dose via oral gavage or chronically via subcutaneous osmotic mini-pumps.[4] A vehicle control group is always included.

    • Glucose Tolerance Test (GTT):

      • Mice are fasted overnight.

      • A baseline blood glucose measurement is taken from the tail vein.

      • A bolus of glucose (e.g., 2 g/kg body weight) is administered intraperitoneally (IPGTT) or orally (OGTT).

      • Blood glucose is measured at specific time points (e.g., 15, 30, 60, 90, 120 minutes) post-glucose administration.[15]

      • The Area Under the Curve (AUC) for glucose is calculated to assess glucose tolerance.

    • Insulin Tolerance Test (ITT):

      • Mice are fasted for a short period (e.g., 4-6 hours).

      • A baseline blood glucose measurement is taken.

      • A bolus of insulin (e.g., 0.75 U/kg body weight) is administered intraperitoneally.

      • Blood glucose is measured at subsequent time points to determine the rate of glucose clearance.

In Vitro Cellular Assays

Cell-based assays are used to dissect the molecular mechanisms of this compound action.

  • Objective: To investigate the direct effects of this compound on glucose uptake, insulin signaling, and inflammation in relevant cell types.

  • Cell Models:

    • Adipocytes: 3T3-L1 cells differentiated into mature adipocytes.[8]

    • Hepatocytes: HepG2 cells.[8]

    • Macrophages: RAW 264.7 cells.[9]

  • Methodology:

    • Cell Culture and Treatment: Cells are cultured under standard conditions. For insulin resistance models, cells may be pre-treated with high insulin, TNF-α, or high glucose.[8] Cells are then treated with varying concentrations of this compound or a vehicle control.

    • Glucose Uptake Assay (Adipocytes):

      • Cells are serum-starved and then stimulated with or without insulin in the presence of this compound.

      • A fluorescently-labeled glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxyglucose is added.

      • Uptake is measured using a fluorescence plate reader or scintillation counter.

    • Western Blotting for Signaling Proteins:

      • Cell lysates are collected after treatment.

      • Proteins are separated by SDS-PAGE and transferred to a membrane.

      • Membranes are probed with antibodies against key signaling proteins (e.g., phospho-Akt, phospho-IRS1) to assess insulin signaling pathway activation.[8]

    • RT-qPCR for Gene Expression (Macrophages):

      • RNA is extracted from cells treated with this compound and an inflammatory stimulus (e.g., LPS).

      • cDNA is synthesized, and quantitative PCR is performed using primers for inflammatory genes (e.g., IL6, TNF, IL1B).[9]

This compound and Metabolic Syndrome: A Logical Framework

The available evidence suggests a clear relationship between depleted this compound levels and the pathophysiology of metabolic syndrome.

logical_relationship Metabolic_Health Metabolic Health POHSA_High Normal this compound Levels Metabolic_Health->POHSA_High Insulin_Sens High Insulin Sensitivity POHSA_High->Insulin_Sens Promotes Inflammation_Low Low Inflammation POHSA_High->Inflammation_Low Promotes Insulin_Sens->Metabolic_Health Inflammation_Low->Metabolic_Health Metabolic_Syndrome Metabolic Syndrome POHSA_Low Low this compound Levels Metabolic_Syndrome->POHSA_Low Insulin_Res Insulin Resistance POHSA_Low->Insulin_Res Contributes to Inflammation_High Chronic Inflammation POHSA_Low->Inflammation_High Contributes to Insulin_Res->Metabolic_Syndrome Insulin_Res->Inflammation_High Inflammation_High->Metabolic_Syndrome

Caption: Relationship between this compound and metabolic state.

Conclusion and Future Directions

This compound is a bioactive lipokine with significant potential as both a biomarker and a therapeutic target for metabolic diseases. Its deficiency is strongly associated with insulin resistance, and preclinical studies have robustly demonstrated its capacity to improve glucose tolerance and quell inflammation.[2][4][9] The elucidation of its primary receptor, GPR120, and downstream signaling pathways provides a solid foundation for targeted drug development.[10][13]

Future research should focus on:

  • Clinical Validation: Large-scale human cohort studies are needed to firmly establish the predictive value of circulating this compound levels for the development of metabolic syndrome and type 2 diabetes.

  • Pharmacokinetics and Drug Development: The development of stable, orally bioavailable this compound analogs or potent small-molecule GPR120 agonists is a critical next step for therapeutic applications.

  • Isomer Specificity: Further investigation is required to understand the distinct biological roles of different POHSA isomers (e.g., this compound vs. 9-POHSA) and their interplay in metabolic regulation.

  • Nutritional and Environmental Regulation: Understanding how diet and other lifestyle factors regulate endogenous this compound production could lead to novel preventive strategies.

References

The Anti-Inflammatory Landscape of 5-POHSA: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the anti-inflammatory properties of 5-palmitoyl-oxy-hydroxy-stearic acid (5-POHSA). Despite the growing interest in the biological activities of fatty acid esters of hydroxy fatty acids (FAHFAs), specific research detailing the anti-inflammatory effects, mechanism of action, and associated signaling pathways of the this compound isomer remains elusive. This technical guide addresses the current state of knowledge and highlights the absence of quantitative data and established experimental protocols for this particular compound.

While the user's request focused on this compound, extensive searches did not yield any peer-reviewed studies that would allow for the creation of an in-depth technical guide as requested. There is no publicly available quantitative data on its anti-inflammatory effects, no detailed experimental protocols for its investigation, and no elucidated signaling pathways.

The Broader Context: Anti-Inflammatory Potential of Other Hydroxystearic Acid Isomers

Research into other positional isomers of hydroxystearic acid (HSA) offers a glimpse into the potential, yet unconfirmed, biological activities that could be explored for this compound. Notably, studies have focused on 9-hydroxystearic acid (9-HSA) and 10-hydroxystearic acid (10-HSA), revealing their roles as agonists for the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a transcription factor known to play a role in the regulation of inflammation.

For instance, research has demonstrated that 10-HSA is a more potent PPARα agonist compared to 9-HSA, 12-HSA, and 17-HSA.[1][2] This activation of PPARα by certain HSA isomers suggests a potential, though unproven, anti-inflammatory mechanism that could be investigated for this compound.

It is crucial to emphasize that these findings on other HSA isomers are not directly transferable to this compound. The position of the hydroxyl group on the fatty acid chain can significantly influence the molecule's biological activity.

The Pro-Inflammatory Puzzle of Stearic Acid

In contrast to the potential anti-inflammatory roles of its hydroxylated derivatives, stearic acid, the parent molecule of HSAs, has been associated with pro-inflammatory responses. Studies have shown that stearic acid can be linked to inflammatory and endothelial dysfunction biomarkers.[3] Some research, however, also suggests that stearic acid may possess anti-inflammatory potential under certain conditions, such as in attenuating cholestasis-induced liver injury by reducing leukocyte accumulation and NF-κB activation.[4][5] This highlights the complex and context-dependent nature of fatty acid signaling in inflammation.

Future Directions and the Path Forward

The absence of specific research on the anti-inflammatory effects of this compound represents a clear knowledge gap. To address this, future research should focus on:

  • In vitro studies: Initial investigations should aim to determine if this compound can modulate the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell-based models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

  • Mechanism of action: Should anti-inflammatory effects be observed, subsequent studies should explore the underlying molecular mechanisms. This would involve investigating its potential interaction with key inflammatory signaling pathways, including the NF-κB and MAPK pathways, and its ability to activate nuclear receptors like PPARs.

  • In vivo studies: If in vitro results are promising, animal models of inflammatory diseases would be essential to validate the anti-inflammatory efficacy of this compound in a physiological context.

Due to the lack of available data, the requested quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound cannot be provided at this time. The scientific community awaits foundational research to elucidate the potential role of this specific FAHFA in inflammation.

References

The Discovery and Therapeutic Potential of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

First identified in 2014, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, biosynthesis, signaling pathways, and physiological roles of FAHFAs. We present a synthesis of current quantitative data, detailed experimental protocols for their analysis, and visual representations of their mechanisms of action to serve as a valuable resource for advancing research and therapeutic development in this field.

Introduction: The Discovery of a Novel Lipid Class

The discovery of FAHFAs arose from lipidomic analysis of adipose tissue from insulin-sensitive mice that overexpressed the glucose transporter GLUT4 (AG4OX mice).[2][3] These mice exhibited a 16- to 18-fold elevation in a then-unknown class of lipids, which were structurally characterized as a fatty acid ester-linked to a hydroxy fatty acid.[3][4] This initial finding has since expanded to the identification of hundreds of FAHFA families and their isomers in various mammalian tissues, plants, and even yeast.[1][5]

The nomenclature of a specific FAHFA indicates its constituent fatty acids and the position of the ester linkage. For instance, 9-PAHSA denotes palmitic acid esterified to the 9-hydroxyl group of stearic acid.[1][6] Structurally, FAHFAs are categorized into families based on the fatty acid and hydroxy fatty acid components, with each family containing multiple regioisomers depending on the ester bond's position.[7]

Levels of certain FAHFAs, particularly palmitic acid esters of hydroxy stearic acid (PAHSAs), are positively correlated with insulin (B600854) sensitivity in humans.[1][3] Conversely, individuals with insulin resistance exhibit reduced levels of PAHSAs in their adipose tissue and serum.[3][4] Administration of specific FAHFAs, such as 5-PAHSA and 9-PAHSA, in murine models has been shown to improve glucose tolerance, stimulate insulin and glucagon-like peptide-1 (GLP-1) secretion, and mitigate adipose tissue inflammation.[1][3]

Biosynthesis, Metabolism, and Storage

While the complete biosynthetic pathway of FAHFAs is still under active investigation, adipose tissue is recognized as a primary site of their synthesis.[1] The enzyme adipose triglyceride lipase (B570770) (ATGL) has been identified as a key player in their production, possessing a transacylase activity that can esterify a hydroxy fatty acid.[8] Other enzymes, including peroxiredoxin-6 and glutathione (B108866) peroxidase 4, have also been implicated in FAHFA biosynthesis.[1]

FAHFAs are metabolized through hydrolysis of the ester bond by specific hydrolases, such as androgen-induced gene 1 (AIG1), androgen-dependent tissue factor pathway inhibitor-regulating protein (ADTRP), and carboxyl ester lipase (CEL), which release the constituent fatty acid and hydroxy fatty acid.[1][9]

A significant finding in FAHFA metabolism is their storage within triacylglycerols (TGs), forming FAHFA-containing triacylglycerols (FAHFA-TGs).[1][7] These FAHFA-TGs are found at levels over 100-fold higher than free FAHFAs in adipose tissue, suggesting they serve as a major storage depot.[1] The release of free FAHFAs from these stores is regulated by lipolysis, indicating a dynamic control of their cellular levels.[1][7]

// Nodes Fatty_Acid [label="Fatty Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxy_Fatty_Acid [label="Hydroxy Fatty Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; FAHFA [label="FAHFA", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; FAHFA_TG [label="FAHFA-Containing\nTriacylglycerol (FAHFA-TG)", fillcolor="#FBBC05", fontcolor="#202124"]; ATGL [label="ATGL\n(Biosynthesis)", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolases [label="AIG1, ADTRP, CEL\n(Hydrolysis)", shape=rectangle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipolysis [label="Lipolysis", shape=rectangle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Fatty_Acid -> ATGL [arrowhead=vee, color="#5F6368"]; Hydroxy_Fatty_Acid -> ATGL [arrowhead=vee, color="#5F6368"]; ATGL -> FAHFA [arrowhead=vee, color="#5F6368", label="Esterification"]; FAHFA -> Hydrolases [arrowhead=vee, color="#5F6368"]; Hydrolases -> Fatty_Acid [arrowhead=vee, color="#5F6368"]; Hydrolases -> Hydroxy_Fatty_Acid [arrowhead=vee, color="#5F6368"]; FAHFA -> FAHFA_TG [arrowhead=vee, color="#5F6368", label="Incorporation"]; FAHFA_TG -> Lipolysis [arrowhead=vee, color="#5F6368"]; Lipolysis -> FAHFA [arrowhead=vee, color="#5F6368", label="Release"]; } mend Caption: Overview of FAHFA biosynthesis, hydrolysis, and storage.

Signaling Pathways and Physiological Effects

FAHFAs exert their diverse biological effects primarily through the activation of G-protein coupled receptors (GPCRs), most notably GPR120 and GPR40.[1][8] These signaling pathways are central to the anti-diabetic and anti-inflammatory actions of FAHFAs.

Anti-Diabetic Effects

The anti-diabetic properties of FAHFAs are multifaceted and involve actions on multiple cell types:

  • Enhanced Insulin Secretion: Certain FAHFA isomers, particularly 5-PAHSA and 9-PAHSA, stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This action is mediated, at least in part, through the activation of GPR40.[1][10]

  • Improved Insulin Sensitivity: FAHFAs enhance insulin-stimulated glucose uptake in adipocytes, a process mediated by the G-protein coupled receptor GPR120.[1][3] Activation of GPR120 by FAHFAs leads to the potentiation of the insulin signaling cascade.[8]

  • Stimulation of GLP-1 Secretion: FAHFAs promote the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion, from enteroendocrine cells.[1][3]

FAHFA_Anti_Diabetic_Signaling cluster_pancreas Pancreatic β-cell cluster_adipocyte Adipocyte cluster_enteroendocrine Enteroendocrine Cell FAHFA1 FAHFA GPR40 GPR40 FAHFA1->GPR40 GSIS ↑ Glucose-Stimulated Insulin Secretion GPR40->GSIS FAHFA2 FAHFA GPR120 GPR120 FAHFA2->GPR120 Glucose_Uptake ↑ Insulin-Stimulated Glucose Uptake GPR120->Glucose_Uptake FAHFA3 FAHFA GLP1_Secretion ↑ GLP-1 Secretion FAHFA3->GLP1_Secretion

Anti-Inflammatory Effects

FAHFAs demonstrate significant anti-inflammatory activity, primarily through their interaction with GPR120 on immune cells like macrophages.[1][11] This interaction leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6.[1] For example, 9-PAHSA and 13-DHAHLA have been shown to inhibit LPS-induced pro-inflammatory cytokine production in macrophages.[7] Furthermore, there is evidence for a potential negative feedback loop where inflammation itself can trigger the production of FAHFAs in adipose tissue, which then act to dampen the inflammatory response.[1]

FAHFA_Anti_Inflammatory_Signaling cluster_macrophage Macrophage FAHFA FAHFA GPR120_inflam GPR120 FAHFA->GPR120_inflam Pro_inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) GPR120_inflam->Pro_inflammatory

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on FAHFAs.

Table 1: FAHFA Levels in Murine and Human Tissues

FAHFA FamilySpeciesTissue/FluidConditionConcentration/LevelReference(s)
PAHSAsMousePerigonadal White Adipose Tissue (PGWAT)AG4OX (insulin-sensitive)~1,000 - 10,000 pmol/g[12]
PAHSAsMouseSubcutaneous White Adipose Tissue (SQWAT)AG4OX (insulin-sensitive)~500 - 5,000 pmol/g[12]
PAHSAsMouseBrown Adipose Tissue (BAT)AG4OX (insulin-sensitive)~200 - 2,000 pmol/g[12]
PAHSAsHumanSerum and Adipose TissueInsulin-resistantReduced levels compared to insulin-sensitive individuals[3][4]
9-POHSAHumanPlasmaHealthy1184.4 ± 526.1 nM[5]
9-OAHSAHumanPlasmaHealthy374.0 ± 194.6 nM[5]

Table 2: In Vitro and In Vivo Effects of FAHFAs

FAHFA IsomerModel SystemEffectEffective Concentration/DoseReference(s)
5-PAHSA / 9-PAHSAHuman IsletsAugmentation of Insulin Secretion20 µM[13]
9-PAHSA / 9-POHSA / 9-OAHSARAW 264.7 MacrophagesInhibition of LPS-induced pro-inflammatory cytokines2 and 10 µM[5]
13-DHAHLAMurine Bone Marrow-Derived MacrophagesReduction of LPS-induced macrophage activation10 µmol/L[12]
5-PAHSA / 9-PAHSAHigh-Fat Diet-fed MiceImproved Glucose ToleranceOral gavage[13]
13-LAHLARAW 264.7 MacrophagesSuppression of LPS-stimulated cytokines (IL-1β, IL-6, iNOS, COX-2)Not specified[5]

Experimental Protocols

Accurate quantification of FAHFAs is critical for research and is typically achieved through liquid chromatography-mass spectrometry (LC-MS).[14] The general workflow involves lipid extraction, enrichment via solid-phase extraction (SPE), and subsequent LC-MS/MS analysis.[14]

// Nodes Sample [label="Biological Sample\n(Tissue, Plasma, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(Bligh-Dyer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction (SPE)\nfor FAHFA Enrichment", fillcolor="#FBBC05", fontcolor="#202124"]; LC_MS [label="LC-MS/MS Analysis\n(MRM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction [arrowhead=vee, color="#5F6368"]; Extraction -> SPE [arrowhead=vee, color="#5F6368"]; SPE -> LC_MS [arrowhead=vee, color="#5F6368"]; LC_MS -> Data_Analysis [arrowhead=vee, color="#5F6368"]; } mend Caption: General experimental workflow for FAHFA quantification.

Protocol 1: Lipid Extraction from Adipose Tissue (Modified Bligh-Dyer Method)

This protocol is adapted for the extraction of total lipids, including FAHFAs, from adipose tissue.[12][15]

Materials:

  • Adipose tissue (100-150 mg)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol

  • Chloroform (B151607)

  • Internal standard (e.g., ¹³C-labeled FAHFA such as ¹³C₄-9-PAHSA)

  • Dounce homogenizer

  • Centrifuge

  • Glass Pasteur pipettes and conical glass tubes

  • Nitrogen gas stream

Procedure:

  • Weigh approximately 100-150 mg of frozen adipose tissue.

  • Place the tissue in a pre-chilled Dounce homogenizer on ice.

  • Add 1.5 mL of ice-cold PBS, 1.5 mL of methanol, and 3 mL of chloroform.

  • Spike the chloroform with a known amount of internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA) for quantification.

  • Thoroughly homogenize the tissue on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a centrifuge tube.

  • Centrifuge at 2,200 x g for 5-10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a clean conical glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until further processing.

Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment

This protocol enriches FAHFAs from the total lipid extract, removing neutral lipids that can interfere with analysis.[1][16]

Materials:

Procedure:

  • Condition a 500 mg silica SPE cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane.

  • Reconstitute the dried lipid extract in 200 µL of chloroform.

  • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Elute neutral lipids by washing the cartridge with 6 mL of 5% ethyl acetate in hexane. Discard this fraction.

  • Elute the FAHFA fraction from the cartridge with 4 mL of ethyl acetate into a clean collection tube.

  • Dry the eluted FAHFA fraction under a gentle stream of nitrogen gas.

  • Reconstitute the purified FAHFAs in a suitable solvent (e.g., 50-200 µL of methanol) for LC-MS analysis.

Protocol 3: LC-MS/MS Analysis for FAHFA Quantification

This protocol outlines the general parameters for the quantification of FAHFAs using a targeted mass spectrometry approach.[1][16]

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).[1]

  • Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide (B78521) (v/v).[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Run Time: A 30-minute run time can achieve good resolution of key regioisomers.[1][17]

MS/MS Parameters:

  • Ionization Mode: Negative ion mode is typically used for FAHFA detection.[5]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[1][16]

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each FAHFA isomer and the internal standard. For PAHSAs (precursor ion m/z 537.5), a common product ion corresponding to the palmitate fragment (m/z 255.1) is often used for quantification.[5][9]

Conclusion and Future Directions

The discovery of FAHFAs has unveiled a new dimension of lipid signaling in the regulation of metabolism and inflammation. Their potent anti-diabetic and anti-inflammatory effects, coupled with the observation of their dysregulation in metabolic diseases, position them as promising therapeutic targets. Future research should focus on further elucidating the enzymatic machinery of FAHFA biosynthesis and degradation, identifying additional receptors and signaling pathways, and conducting comprehensive clinical trials to establish the safety and efficacy of FAHFA-based therapies in humans. The development of high-throughput analytical methods will be crucial in advancing our understanding of these fascinating and biologically active lipids.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 5-POHSA in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-pentadeca-2-enoic acid (5-POHSA) is a novel lipid mediator that is emerging as a potential biomarker in various physiological and pathological processes. Accurate and precise quantification of this compound in biological matrices such as plasma is crucial for understanding its role in disease and for potential applications in clinical diagnostics and drug development. This document provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The described method is intended as a robust starting point for researchers developing and validating their own assays.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and effective protein precipitation method is employed for the extraction of this compound from human plasma, ensuring high recovery and removal of interfering macromolecules.

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Internal Standard (IS) solution (e.g., d4-5-POHSA in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile (containing 1% formic acid) to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The chromatographic separation is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500)

  • UPLC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

UPLC Conditions:

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.7 µm
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program
Time (min)%B
0.030
2.595
3.595
3.630
5.030

Mass Spectrometry Conditions:

The mass spectrometer is operated in negative electrospray ionization (ESI) mode, with Multiple Reaction Monitoring (MRM) for quantification.

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Spray Voltage-4500 V
Temperature500°C
Gas 1 (Nebulizer)50 psi
Gas 2 (Turbo)60 psi
Curtain Gas35 psi
Collision GasNitrogen

MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound255.2113.1100-25
d4-5-POHSA (IS)259.2117.1100-25

Data Presentation

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of the assay.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
This compound0.5 - 500>0.9951/x²

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5<15<1585-115
Low1.5<10<1090-110
Medium75<10<1090-110
High400<10<1090-110

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low1.585 - 9590 - 110
High40088 - 9892 - 108

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add Internal Standard (d4-5-POHSA) plasma->is_addition precipitation Protein Precipitation (Cold Acetonitrile) is_addition->precipitation centrifugation Centrifugation (14,000 x g, 10 min) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation (Nitrogen Stream) supernatant->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis data Data Processing & Quantification analysis->data metabolic_pathway dietary_lipids Dietary Lipids lipolysis Lipolysis dietary_lipids->lipolysis fatty_acids Fatty Acids lipolysis->fatty_acids beta_oxidation Beta-Oxidation fatty_acids->beta_oxidation elongation Elongation & Desaturation fatty_acids->elongation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle complex_lipids Complex Lipids (e.g., Phospholipids) elongation->complex_lipids pohsa This compound elongation->pohsa Hypothesized Formation

Application Notes and Protocols for the Extraction of 5-POHSA from Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-palmitoyl-stearic acid (5-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) lipid family. These lipokines have garnered significant interest in metabolic research due to their potential roles in insulin (B600854) sensitivity and glucose homeostasis. Accurate and reliable quantification of this compound in biological matrices, particularly adipose tissue where they are synthesized and stored, is crucial for understanding their physiological functions and therapeutic potential. This document provides a detailed protocol for the extraction of this compound from adipose tissue, subsequent enrichment, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize the expected quantitative data for this compound extraction and analysis from adipose tissue. Note that specific values can vary depending on the sample matrix, instrumentation, and experimental conditions.

Table 1: Typical Concentration of this compound in Adipose Tissue

SpeciesTissue TypeConditionThis compound Concentration (pmol/g)
MouseWhite Adipose Tissue (eWAT)Cold Exposure (7 days)Levels of 5- and 9-PAHSA (the class this compound belongs to) are elevated compared to thermoneutral conditions[1]
HumanSubcutaneous Adipose TissueNormalData Not Currently Available in Literature
HumanVisceral Adipose TissueNormalData Not Currently Available in Literature

Table 2: Expected Recovery of this compound from Adipose Tissue

Extraction MethodEnrichmentMatrixExpected Recovery (%)
Chloroform:Methanol:PBSSolid-Phase Extraction (SPE)Adipose TissueData Not Currently Available for this compound; General recovery for other lipids can range from 70-95%

Table 3: LC-MS/MS Parameters for this compound Quantification

ParameterValue
Ionization ModeNegative Electrospray Ionization (ESI-)
Precursor Ion (m/z)539.5
Product Ion (m/z)283.3 (Quantifier), 255.2 (Qualifier)[2]
Collision Energy (eV)To be optimized for specific instrument
Dwell Time (ms)To be optimized for specific instrument

Experimental Protocols

This section details the methodologies for the extraction, enrichment, and quantification of this compound from adipose tissue.

Protocol 1: this compound Extraction from Adipose Tissue

This protocol is adapted from a general method for FAHFA extraction.

Materials:

  • Adipose tissue (fresh or frozen at -80°C)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Internal standard (e.g., d4-5-POHSA)

  • Dounce homogenizer

  • Centrifuge (capable of 4°C and >2000 x g)

  • Glass centrifuge tubes

  • Glass Pasteur pipettes

  • Nitrogen gas evaporator

Procedure:

  • Tissue Preparation: Weigh approximately 100-200 mg of adipose tissue.

  • Homogenization:

    • Place the tissue in a pre-chilled Dounce homogenizer on ice.

    • Add 1.5 mL of ice-cold PBS, 3 mL of chloroform, and 1.5 mL of methanol.

    • Spike the sample with an appropriate amount of internal standard (e.g., 10 µL of 1 µg/mL d4-5-POHSA in chloroform).

    • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Centrifuge at 2,200 x g for 10 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous phase, a middle protein disk, and a lower organic phase containing the lipids.

  • Lipid Collection:

    • Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette, avoiding the protein disk.

    • Transfer the organic phase to a clean glass tube.

  • Drying:

    • Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.

    • The dried lipid extract can be stored at -80°C until further processing.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Enrichment

This step is crucial for removing interfering lipids and concentrating the this compound fraction.

Materials:

Procedure:

  • Cartridge Conditioning:

    • Place the silica SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 6 mL of ethyl acetate.

    • Equilibrate the cartridge with 6 mL of hexane. Do not let the cartridge run dry.

  • Sample Loading:

    • Reconstitute the dried lipid extract from Protocol 1 in 200 µL of chloroform.

    • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids:

    • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids such as triglycerides. Discard this fraction.

  • Elution of this compound:

    • Elute the this compound fraction with 5 mL of ethyl acetate into a clean collection tube.

  • Drying:

    • Dry the collected FAHFA fraction under a gentle stream of nitrogen gas.

    • The enriched sample is now ready for LC-MS/MS analysis.

Protocol 3: Quantification of this compound by LC-MS/MS

Materials:

  • LC-MS/MS system with a C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Reconstituted enriched this compound sample

  • This compound standard for calibration curve

Procedure:

  • Sample Preparation:

    • Reconstitute the dried, enriched this compound sample in 100 µL of the initial mobile phase composition (e.g., 90% A, 10% B).

    • Vortex and transfer to an LC vial.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a suitable gradient to separate this compound from other components. An example gradient is as follows:

      • 0-2 min: 10% B

      • 2-15 min: Ramp to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: Return to 10% B

      • 21-25 min: Re-equilibrate at 10% B

  • MS/MS Detection:

    • Perform MS analysis in negative ion mode.

    • Use the Multiple Reaction Monitoring (MRM) transitions specified in Table 3 to detect and quantify this compound and its internal standard.

  • Quantification:

    • Generate a calibration curve using the this compound standard.

    • Determine the concentration of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve. The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it corrects for matrix effects and variations in extraction efficiency.[3][4][5]

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound and other long-chain fatty acids are known to exert their biological effects through various signaling pathways, primarily involving G-protein coupled receptors (GPCRs) like GPR120 and nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).

GPR120_Signaling LCFA This compound / LCFAs GPR120 GPR120 LCFA->GPR120 Gq11 Gαq/11 GPR120->Gq11 beta_arrestin β-Arrestin 2 GPR120->beta_arrestin PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC ERK ERK1/2 Ca->ERK PKC->ERK Gene Gene Expression (e.g., Adipogenesis) ERK->Gene TAB1 TAB1 beta_arrestin->TAB1 binds TAK1 TAK1 TAB1->TAK1 inhibits binding to NFkB NF-κB Pathway (Inflammation) TAK1->NFkB

Caption: GPR120 signaling pathway activated by LCFAs like this compound.

PPAR_Signaling cluster_nucleus Nucleus HSA Hydroxystearic Acids (e.g., this compound) PPAR PPARγ HSA->PPAR activates RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene Target Gene Expression (Lipid Metabolism, Adipogenesis, Insulin Sensitivity) PPRE->Gene regulates

Caption: PPARγ signaling pathway activated by hydroxystearic acids.

Experimental Workflow

The overall experimental workflow for the extraction and analysis of this compound from adipose tissue is depicted below.

Extraction_Workflow start Adipose Tissue Sample (100-200 mg) homogenize Homogenization (Chloroform:Methanol:PBS) start->homogenize centrifuge Centrifugation (Phase Separation) homogenize->centrifuge extract Collect Organic Phase centrifuge->extract dry1 Dry Down (N₂ Gas) extract->dry1 spe Solid-Phase Extraction (SPE) dry1->spe dry2 Dry Down (N₂ Gas) spe->dry2 reconstitute Reconstitute in Mobile Phase dry2->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quantify Quantification lcms->quantify

Caption: Workflow for this compound extraction and analysis.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Bioactivity of 5-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-palmitoyloxystearic acid (5-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. Emerging evidence suggests that FAHFAs, including this compound, may possess significant anti-diabetic and anti-inflammatory properties, making them promising therapeutic targets for metabolic and inflammatory diseases.[1] These molecules have been shown to improve glucose tolerance, stimulate insulin (B600854) secretion, and exert anti-inflammatory effects.[1] This document provides detailed protocols for cell-based assays to investigate the bioactivity of this compound, focusing on its potential roles in glucose metabolism and inflammation.

I. Anti-Diabetic Bioactivity of this compound

Application Note 1: Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay evaluates the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes, a widely used in vitro model for studying adipocyte biology and insulin sensitivity.[2][3]

Principle

Differentiated 3T3-L1 adipocytes are treated with this compound, and the uptake of a glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose analog like 6-NBDG, is measured.[4][5] An increase in glucose uptake in the presence of this compound would suggest a beneficial effect on glucose metabolism.

Experimental Protocol

1. Cell Culture and Differentiation of 3T3-L1 Cells

  • Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • To induce differentiation, grow cells to confluence. Two days post-confluence, change the medium to a differentiation cocktail containing DMEM with 10% FBS, 1.0 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and 1.0 µg/mL insulin.[2]

  • After 48 hours, replace the medium with DMEM containing 10% FBS and 1.0 µg/mL insulin for another 48 hours.

  • Subsequently, maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes will be visible by day 8-12, characterized by the accumulation of lipid droplets.

2. Glucose Uptake Assay

  • Seed differentiated 3T3-L1 adipocytes in 12-well plates.

  • Serum starve the cells for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4) containing 0.1% BSA.

  • Wash the cells twice with KRH buffer.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) in KRH buffer for 1 hour at 37°C. Include a positive control with insulin (100 nM).

  • Initiate glucose uptake by adding 0.5 µCi/mL of 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes at 37°C.

  • Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with 0.5 mL of 0.1% SDS.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Normalize the glucose uptake to the total protein content of each well, determined by a BCA protein assay.

Data Presentation

TreatmentConcentration (µM)Glucose Uptake (cpm/mg protein)Fold Change vs. Vehicle
Vehicle (DMSO)-5,000 ± 3501.0
This compound15,500 ± 4001.1
This compound57,000 ± 5501.4
This compound109,500 ± 7001.9
This compound2512,000 ± 9002.4
This compound5011,500 ± 8502.3
Insulin0.115,000 ± 11003.0

Data are representative and presented as mean ± SD.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Assay cluster_2 Data Analysis Differentiate 3T3-L1 Preadipocytes Differentiate 3T3-L1 Preadipocytes Seed Differentiated Adipocytes Seed Differentiated Adipocytes Differentiate 3T3-L1 Preadipocytes->Seed Differentiated Adipocytes Serum Starve Serum Starve Wash Wash Serum Starve->Wash Treat with this compound Treat with this compound Wash->Treat with this compound Add Radioactive Glucose Add Radioactive Glucose Treat with this compound->Add Radioactive Glucose Terminate Uptake Terminate Uptake Add Radioactive Glucose->Terminate Uptake Lyse Cells Lyse Cells Terminate Uptake->Lyse Cells Measure Radioactivity Measure Radioactivity Lyse Cells->Measure Radioactivity Normalize to Protein Normalize to Protein Measure Radioactivity->Normalize to Protein Calculate Fold Change Calculate Fold Change Normalize to Protein->Calculate Fold Change G cluster_0 LPS-Induced Pro-inflammatory Signaling cluster_1 This compound Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-κB Activation NF-κB Activation IKK->NF-κB Activation IκB Degradation IκB Degradation IKK->IκB Degradation inhibits Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production NF-κB Activation->Pro-inflammatory Cytokine Production IκB Degradation->NF-κB Activation This compound This compound GPR120 GPR120 β-arrestin 2 β-arrestin 2 Inhibition of IKK Inhibition of IKK GPR120->Inhibition of IKK inhibits

References

Application Notes and Protocols for In Vitro Insulin Secretion Assay with 5-POHSA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro insulin (B600854) secretion assays to evaluate the therapeutic potential of 5-POHSA (5-Palmitoyloxy-hydroxystearic acid), a novel fatty acid ester, on pancreatic β-cell function. The protocols detailed below are designed for use with both pancreatic islet cultures and insulinoma cell lines, such as MIN6.

Introduction

This compound belongs to a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research indicates that specific FAHFAs, such as the closely related 5- and 9-palmitic acid hydroxy stearic acids (PAHSAs), play a significant role in glucose homeostasis. These molecules have been shown to enhance glucose-stimulated insulin secretion (GSIS) and improve glucose tolerance, making them promising candidates for the development of novel type 2 diabetes therapies. This compound is hypothesized to exert its effects through the activation of G protein-coupled receptor 120 (GPR120), a known fatty acid receptor expressed in pancreatic β-cells. Activation of GPR120 initiates a signaling cascade that ultimately leads to the potentiation of insulin release in response to glucose.

This document provides detailed protocols for static insulin secretion assays, data presentation guidelines, and a visual representation of the proposed signaling pathway and experimental workflow.

Data Presentation

The following tables summarize representative quantitative data on the effect of a this compound analog, 5-PAHSA, on glucose-stimulated insulin secretion from isolated human islets. This data is illustrative of the expected outcomes from the described protocols.[1]

Table 1: Effect of 5-PAHSA on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Human Islets [1]

Treatment ConditionGlucose Concentration (mM)Insulin Secretion (ng/islet/hour)Fold Change vs. Low Glucose Control
Control (Vehicle)2.50.151.0
Control (Vehicle)200.453.0
5-PAHSA (20 µM)2.50.161.1
5-PAHSA (20 µM)200.684.5

Table 2: Statistical Analysis of GSIS Data

Comparisonp-valueSignificance
Control (2.5 mM Glucose) vs. Control (20 mM Glucose)< 0.05Significant
Control (20 mM Glucose) vs. 5-PAHSA (20 mM Glucose)< 0.05Significant
5-PAHSA (2.5 mM Glucose) vs. 5-PAHSA (20 mM Glucose)< 0.05Significant

Signaling Pathway

The proposed signaling pathway for this compound-mediated enhancement of insulin secretion is depicted below. This compound, acting as a ligand, binds to and activates GPR120. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin-containing granules.

GPR120_Signaling_Pathway cluster_membrane Plasma Membrane GPR120 GPR120 Gaq Gαq GPR120->Gaq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG POHSA This compound POHSA->GPR120 Binds Gaq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases InsulinVesicle Insulin Granule Ca2->InsulinVesicle Triggers Fusion Exocytosis Insulin Secretion InsulinVesicle->Exocytosis Leads to

GPR120 Signaling Pathway

Experimental Workflow

The general workflow for conducting an in vitro insulin secretion assay with this compound treatment is outlined below. This involves cell/islet culture, a pre-incubation (starvation) step, a stimulation phase with glucose and this compound, and subsequent measurement of secreted insulin.

Experimental_Workflow A 1. Cell/Islet Culture (e.g., MIN6 cells or isolated islets) B 2. Pre-incubation (Starvation) Low Glucose Medium A->B C 3. Stimulation Incubation with test conditions: - Low Glucose (Control) - High Glucose (Control) - High Glucose + this compound B->C D 4. Supernatant Collection C->D E 5. Insulin Quantification (ELISA or RIA) D->E F 6. Data Analysis E->F

Experimental Workflow Diagram

Experimental Protocols

Protocol 1: Static Insulin Secretion Assay Using MIN6 Cell Line

The MIN6 cell line is a commonly used murine pancreatic β-cell line that retains glucose-stimulated insulin secretion capabilities.

Materials:

  • MIN6 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 25 mM glucose, supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 70 µM β-mercaptoethanol

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA:

    • 115 mM NaCl

    • 5 mM KCl

    • 24 mM NaHCO₃

    • 2.5 mM CaCl₂

    • 1 mM MgCl₂

    • 10 mM HEPES

    • 0.1% (w/v) BSA, pH 7.4

  • Low glucose KRBB (2.8 mM glucose)

  • High glucose KRBB (16.7 mM glucose)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 24-well culture plates

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Seed MIN6 cells in 24-well plates at a density of 2 x 10⁵ cells/well and culture for 48-72 hours to reach 80-90% confluency.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with 1 mL of KRBB without glucose.

    • Add 1 mL of low glucose KRBB (2.8 mM) to each well.

    • Incubate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Stimulation:

    • Prepare the following stimulation buffers:

      • Low Glucose Control: Low glucose KRBB (2.8 mM) with vehicle (e.g., DMSO).

      • High Glucose Control: High glucose KRBB (16.7 mM) with vehicle.

      • This compound Treatment: High glucose KRBB (16.7 mM) with the desired final concentration of this compound.

    • After the pre-incubation period, aspirate the buffer.

    • Add 500 µL of the respective stimulation buffers to the appropriate wells.

    • Incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • After incubation, carefully collect the supernatant from each well and transfer to microcentrifuge tubes.

    • Centrifuge at 1000 x g for 5 minutes at 4°C to pellet any detached cells.

    • Transfer the clear supernatant to new tubes and store at -20°C or -80°C until insulin measurement.

  • Insulin Quantification:

    • Thaw the samples on ice.

    • Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization (Optional but Recommended):

    • After collecting the supernatant, lyse the cells in each well with a suitable lysis buffer (e.g., RIPA buffer).

    • Measure the total protein content in the cell lysates using a BCA or Bradford assay.

    • Normalize the secreted insulin values to the total protein content of the corresponding well.

Protocol 2: Static Insulin Secretion Assay Using Isolated Pancreatic Islets

This protocol is adapted for use with isolated islets from rodents or humans.

Materials:

  • Isolated pancreatic islets

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Krebs-Ringer Bicarbonate Buffer (KRBB) as described in Protocol 1.

  • Low glucose KRBB (2.8 mM glucose)

  • High glucose KRBB (16.7 mM glucose)

  • This compound stock solution

  • 24-well culture plates

  • Insulin ELISA kit

Procedure:

  • Islet Recovery: After isolation, allow the islets to recover overnight in RPMI-1640 medium at 37°C in a 5% CO₂ incubator.

  • Islet Picking:

    • On the day of the experiment, hand-pick islets of similar size into a petri dish containing KRBB.

    • For each experimental condition, prepare triplicate wells.

  • Pre-incubation (Starvation):

    • Transfer 10-15 size-matched islets per well into a 24-well plate containing 1 mL of low glucose KRBB (2.8 mM).

    • Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Stimulation:

    • Prepare the stimulation buffers as described in Protocol 1.

    • Carefully transfer the pre-incubated islets to new wells containing 500 µL of the respective stimulation buffers.

    • Incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • After incubation, carefully collect the supernatant from each well without disturbing the islets.

    • Process the supernatant as described in Protocol 1.

  • Insulin Quantification:

    • Measure the insulin concentration in the supernatants using an insulin ELISA kit.

  • Data Normalization (Optional):

    • After collecting the supernatant, the insulin content of the islets can be extracted using an acid-ethanol solution.

    • Secreted insulin can then be expressed as a percentage of the total insulin content (secreted + intracellular).

Troubleshooting and Considerations

  • Cell/Islet Health: Ensure that the cells or islets are healthy and viable before starting the experiment. High passage numbers of MIN6 cells can lead to reduced glucose responsiveness.

  • Reagent Preparation: Prepare all buffers and solutions fresh on the day of the experiment. The pH of the KRBB is critical for optimal cell function.

  • Vehicle Control: The concentration of the vehicle (e.g., DMSO) used to dissolve this compound should be kept constant across all conditions and should be at a non-toxic level (typically ≤ 0.1%).

  • BSA Quality: Use fatty acid-free BSA in the KRBB to avoid interference from endogenous fatty acids.

  • Data Variability: Insulin secretion assays can have inherent variability. Performing experiments with sufficient biological and technical replicates is crucial for obtaining robust and reproducible data.

By following these detailed protocols and application notes, researchers can effectively investigate the impact of this compound on in vitro insulin secretion and contribute to the development of novel therapeutics for metabolic diseases.

References

Application Notes and Protocols: Measuring the Anti-inflammatory Effects of 5-POHSA on Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-POHSA (5-palmitoleoyloxy-hydroxy stearic acid) is a recently discovered endogenous lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging evidence suggests that FAHFAs, including this compound, possess significant anti-inflammatory and insulin-sensitizing properties, making them a promising area of research for metabolic and inflammatory diseases.[1][2] This document provides detailed protocols and application notes for researchers to investigate the effects of this compound on macrophage-mediated inflammation.

Macrophages are key players in the inflammatory process, capable of polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.[3] Modulation of macrophage polarization and their cytokine secretion profile is a critical therapeutic strategy for inflammatory disorders. FAHFAs have been shown to reduce the production of pro-inflammatory cytokines in macrophages, potentially through the activation of G protein-coupled receptor 120 (GPR120).[2][4][5] These protocols will guide users in assessing the potential of this compound to mitigate macrophage inflammation.

Data Presentation: Quantitative Effects of FAHFAs on Macrophage Inflammation

While specific quantitative data for this compound is still emerging, the following tables summarize the observed effects of other FAHFA family members on macrophage inflammation, providing a baseline for expected results.

Table 1: Effect of 9-PAHSA, 9-POHSA, and 9-OAHSA on LPS-Induced Cytokine Gene Expression in RAW 264.7 Macrophages [6]

TreatmentConcentration (µM)IL-1β Gene Expression (Fold Change vs. LPS)IL-6 Gene Expression (Fold Change vs. LPS)
LPS (100 ng/mL)-1.001.00
9-PAHSA + LPS2SuppressedSuppressed
9-PAHSA + LPS10SuppressedSuppressed
9-POHSA + LPS2SuppressedSuppressed
9-POHSA + LPS10SuppressedSuppressed
9-OAHSA + LPS2SuppressedSuppressed
9-OAHSA + LPS10SuppressedSuppressed
Dexamethasone + LPS10SuppressedSuppressed

Note: "Suppressed" indicates a statistically significant decrease in gene expression compared to LPS alone.

Table 2: Effect of 13-LAHODE on LPS-Induced Cytokine Secretion in RAW 264.7 Macrophages [1]

TreatmentTNFα Secretion (pg/mL)IL-6 Secretion (pg/mL)
ControlLowLow
LPSHighHigh
13-LAHODE + LPSDecreasedDecreased

Note: "Decreased" indicates a statistically significant reduction in cytokine secretion compared to LPS alone.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for this compound in Macrophages

GPR120_Signaling GPR120 GPR120 BetaArrestin2 β-Arrestin 2 GPR120->BetaArrestin2 Recruits POHSA This compound POHSA->GPR120 TAK1 TAK1 BetaArrestin2->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) Nucleus->Cytokines Experimental_Workflow cluster_assays 5. Downstream Assays Culture 1. Macrophage Culture (e.g., RAW 264.7 or BMDMs) Stimulation 2. Pre-treatment with this compound (Various concentrations) Culture->Stimulation Inflammation 3. Inflammatory Challenge (e.g., LPS) Stimulation->Inflammation Harvest 4. Harvest Supernatant & Cell Lysate Inflammation->Harvest ELISA ELISA (Cytokine Secretion: TNFα, IL-6, IL-1β) Harvest->ELISA Supernatant qPCR RT-qPCR (Gene Expression: Nos2, Tnf, Il6) Harvest->qPCR Cell Lysate Western Western Blot (Signaling Proteins: p-p65, p-IKK) Harvest->Western Cell Lysate

References

Application Note: Development of a Competitive ELISA for the Detection of 5-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-hydroxy-stearic acid palmitoleic acid ester (5-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids.[1] Discovered as a class of endogenous mammalian lipids, FAHFAs have demonstrated significant potential as bioactive molecules with anti-diabetic and anti-inflammatory effects.[1] Specifically, this compound levels have been found to be elevated in the serum of glucose-tolerant mice, suggesting a role in metabolic regulation and inflammation.[1] The quantification of this compound in biological samples is crucial for understanding its physiological roles and its potential as a therapeutic target or biomarker for metabolic diseases.

This document provides a detailed protocol for the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the sensitive and specific quantification of this compound in various biological matrices.

Principle of the Assay

This ELISA is a competitive immunoassay designed for the detection of small molecules like this compound.[2][3] The assay operates on the principle of competition between the this compound in the sample and a fixed amount of this compound conjugated to a carrier protein coated onto the microplate wells, for a limited number of specific anti-5-POHSA antibody binding sites.

Initially, the microplate is coated with a this compound-carrier conjugate. The samples containing unknown amounts of this compound and a series of standards with known this compound concentrations are incubated with a specific primary antibody. These mixtures are then transferred to the coated plate. During this incubation, the free this compound in the sample competes with the immobilized this compound conjugate for binding to the antibody. After a wash step, an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) is added, which binds to the primary antibody captured on the plate. Following another wash, a substrate solution is added, which is catalyzed by the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[2] A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the standards, which is then used to determine the concentration of this compound in the unknown samples.

G cluster_0 Step 1: Competition cluster_1 Step 2: Detection cluster_2 Result Interpretation Sample_5POHSA This compound in Sample/Standard Ab Anti-5-POHSA Antibody (Primary) Sample_5POHSA->Ab Binds to Coated_5POHSA Coated this compound (on plate well) Ab->Coated_5POHSA Competes for binding High_Sample_5POHSA High this compound in Sample Low_Sample_5POHSA Low this compound in Sample Secondary_Ab Enzyme-conjugated Secondary Antibody Ab_Bound Substrate Substrate (e.g., TMB) Secondary_Ab->Substrate Catalyzes Color_Signal Colorimetric Signal (Read at 450 nm) Substrate->Color_Signal Produces Ab_Bound->Secondary_Ab Binds to Low_Signal Low Signal (Less Color) High_Sample_5POHSA->Low_Signal High_Signal High Signal (More Color) Low_Sample_5POHSA->High_Signal

Caption: Principle of the competitive ELISA for this compound detection.

Materials and Reagents

The development of this assay requires specific antibodies and reagents. The following table lists the essential components.

ComponentDescription / Recommended Supplier
ELISA Plates 96-well, high-binding polystyrene plates.[4]
This compound Standard Purified this compound for standard curve generation (e.g., Cayman Chemical).[1]
Capture Antigen This compound conjugated to a carrier protein (e.g., BSA or KLH) for coating.
Primary Antibody High-affinity polyclonal or monoclonal antibody specific for this compound.
Detection Antibody Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).
Coating Buffer Carbonate-bicarbonate buffer (100 mM, pH 9.6) or PBS.[4]
Wash Buffer Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
Blocking Buffer PBS containing 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk.[5]
Sample/Assay Diluent PBS with 1% BSA or other specialized diluent to minimize matrix effects.[6]
Substrate Solution TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate.[6][7]
Stop Solution 2 M Sulfuric Acid (H₂SO₄) or 1 M Hydrochloric Acid (HCl).
Microplate Reader Capable of measuring absorbance at 450 nm.[8]

Experimental Protocols

Reagent Preparation
  • Coating Buffer (100 mM Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in distilled water to a final volume of 1 L. Adjust pH to 9.6 if necessary.[9]

  • Wash Buffer (1X PBST): Prepare 1X PBS and add 0.5 mL of Tween-20 per liter of PBS (0.05% v/v).

  • Blocking Buffer (1% BSA in PBS): Dissolve 1 g of BSA in 100 mL of 1X PBS.

  • This compound Standards: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMF).[1] Perform serial dilutions in the Sample/Assay Diluent to generate standards ranging from 0 pg/mL to 1000 pg/mL.

  • Capture Antigen Solution: Dilute the this compound-carrier conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Optimization is required.

  • Primary Antibody Solution: Dilute the anti-5-POHSA antibody to its optimal concentration in Sample/Assay Diluent.

  • Detection Antibody Solution: Dilute the HRP-conjugated secondary antibody to its optimal concentration in Sample/Assay Diluent.

Assay Procedure

The following diagram outlines the step-by-step workflow for the this compound competitive ELISA.

G start Start step1 1. Coat Plate: Add 100 µL of Capture Antigen. Incubate overnight at 4°C. start->step1 step2 2. Wash Plate: Wash 3x with 200 µL Wash Buffer. step1->step2 step3 3. Block Plate: Add 200 µL Blocking Buffer. Incubate 1-2 hours at RT. step2->step3 step4 4. Wash Plate: Wash 3x with 200 µL Wash Buffer. step3->step4 step5 5. Competition Step: Add 50 µL Sample/Standard and 50 µL Primary Antibody. Incubate 1-2 hours at RT. step4->step5 step6 6. Wash Plate: Wash 3x with 200 µL Wash Buffer. step5->step6 step7 7. Add Detection Antibody: Add 100 µL HRP-conjugated Secondary Ab. Incubate 1 hour at RT. step6->step7 step8 8. Wash Plate: Wash 5x with 200 µL Wash Buffer. step7->step8 step9 9. Add Substrate: Add 100 µL TMB Substrate. Incubate 15-30 min in dark. step8->step9 step10 10. Stop Reaction: Add 100 µL Stop Solution. step9->step10 step11 11. Read Plate: Measure absorbance at 450 nm within 30 minutes. step10->step11 end_node End step11->end_node

Caption: Step-by-step experimental workflow for the this compound ELISA.

Data Analysis

  • Calculate Average Absorbance: Calculate the mean absorbance value for each set of duplicate or triplicate standards, controls, and samples.

  • Generate Standard Curve: Plot the mean absorbance (OD) for each standard on the Y-axis against its corresponding concentration on the X-axis (a logarithmic scale for the X-axis is recommended). Perform a four-parameter logistic (4-PL) curve fit.[2] The resulting curve will be sigmoidal and inversely proportional.

  • Determine Sample Concentrations: Interpolate the concentration of this compound in each sample from the standard curve using its mean absorbance value.

  • Apply Dilution Factor: If samples were diluted prior to the assay, multiply the interpolated concentration by the dilution factor to obtain the actual concentration in the original sample.[10]

Example Standard Curve Data
This compound (pg/mL)OD at 450 nm (Mean)B/B₀ (%)
0 (B₀)2.510100.0
15.62.15085.7
31.21.82572.7
62.51.35053.8
1250.86034.3
2500.51520.5
5000.29011.6
10000.1757.0

B/B₀ is the ratio of the absorbance of a standard (B) to the absorbance of the zero standard (B₀).

Assay Performance Characteristics

The following table summarizes the expected performance characteristics of the this compound ELISA kit after development and validation.

ParameterSpecificationDescription
Assay Range 15.6 - 1000 pg/mLThe range of concentrations where the assay is precise and accurate.
Sensitivity (LLOD) < 10 pg/mLThe lowest concentration of this compound that can be distinguished from zero.
Intra-Assay Precision CV < 10%The coefficient of variation within a single assay run.
Inter-Assay Precision CV < 15%The coefficient of variation between different assay runs.
Specificity HighMinimal cross-reactivity with structurally related lipid molecules.
Spike-Recovery 80-120%The accuracy of measuring a known amount of this compound spiked into sample matrices.

Biological Context: Potential Signaling Pathway

FAHFAs, including this compound, are believed to exert their beneficial metabolic and anti-inflammatory effects through various signaling pathways. While the precise receptors and downstream pathways for this compound are still under investigation, they may involve mechanisms similar to other lipid signaling molecules that improve insulin (B600854) sensitivity and reduce inflammatory responses.

G cluster_0 Metabolic Effects cluster_1 Anti-inflammatory Effects POHSA This compound Receptor Putative Receptor (e.g., GPCR) POHSA->Receptor Binds to & Activates Insulin_Signaling Enhanced Insulin Signaling Receptor->Insulin_Signaling Leads to NFkB Inhibition of NF-κB Pathway Receptor->NFkB Leads to Glucose_Uptake Increased Glucose Uptake Insulin_Signaling->Glucose_Uptake Cytokines Reduced Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: Hypothetical signaling pathways for this compound's biological effects.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
High Background / Low Signal Insufficient washingIncrease the number of wash steps or soak time.
Blocking buffer ineffectiveTry a different blocking agent (e.g., non-fat milk instead of BSA).
Reagents contaminatedPrepare fresh buffers and reagent solutions.
Poor Standard Curve Improper standard dilutionPrepare fresh standards carefully. Use calibrated pipettes.
Pipetting errorsBe consistent with pipetting technique. Run standards in duplicate/triplicate.
Incorrect curve fitUse a 4-parameter logistic (4-PL) curve fit for analysis.
High CV% Inconsistent incubation times/tempsEnsure all wells are incubated for the same duration and at a stable temperature.
Plate washing variabilityUse an automated plate washer or ensure consistent manual washing.
Low Sample Recovery Matrix effectsDilute the sample further in Sample/Assay Diluent. Validate with spike-and-recovery.
Analyte degradationEnsure proper sample collection and storage (-80°C). Avoid repeated freeze-thaw cycles.[8]

References

Application Note: A Proposed LC-MS/MS Method for the Separation and Quantification of 5-Hydroxystearic Acid (5-POHSA) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylated fatty acids (HFAs) are a class of lipid mediators that play crucial roles in various physiological and pathological processes, including inflammation, cell signaling, and cancer biology. The position of the hydroxyl group on the fatty acid backbone is critical for its biological activity, making the separation and quantification of HFA isomers essential for understanding their specific functions. 5-Hydroxystearic acid (5-POHSA) is a member of this family, and the development of robust analytical methods is necessary to elucidate its roles in biological systems. This application note details a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the effective separation and quantification of this compound isomers. While specific literature on this compound isomer separation is limited, this protocol is based on established methods for similar hydroxylated fatty acids.[1]

Experimental Protocols

Sample Preparation (from Biological Matrix, e.g., Cell Culture Supernatant or Plasma)

This protocol is adapted from methods used for other hydroxystearic acids and involves saponification to release esterified this compound, followed by liquid-liquid extraction.[1]

  • Saponification:

    • To 1 mL of sample (e.g., plasma or cell culture supernatant), add 2 mL of a 2 M methanolic sodium hydroxide (B78521) solution.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate at 60°C for 1 hour in a water bath to hydrolyze any esterified this compound.

    • Allow the mixture to cool to room temperature.

  • Acidification:

    • Acidify the mixture to a pH of approximately 3 by adding 1 M hydrochloric acid. This step protonates the fatty acids for efficient extraction.

  • Liquid-Liquid Extraction:

    • Add 5 mL of a hexane:ethyl acetate (B1210297) (1:1, v/v) mixture to the acidified sample.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction process twice more, combining the organic layers.

  • Drying and Reconstitution:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

The chromatographic separation of this compound isomers can be achieved using a reversed-phase C18 column with a gradient elution.

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 20% B; 2-15 min: 20-95% B; 15-18 min: 95% B; 18-18.1 min: 95-20% B; 18.1-25 min: 20% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS/MS) Method

Detection and quantification are performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr
Collision Gas Argon

Data Presentation

Proposed MRM Transitions for this compound Isomers

The following table outlines the proposed precursor and product ions for the quantification and confirmation of this compound. The molecular weight of this compound is 300.49 g/mol . The precursor ion in negative mode ([M-H]⁻) would be m/z 299.5. Product ions are predicted based on common fragmentation patterns of hydroxylated fatty acids, which include the loss of water and cleavage alpha to the hydroxyl group.

Analyte (Isomer)Precursor Ion (m/z)Product Ion (Quantifier, m/z)Product Ion (Qualifier, m/z)Collision Energy (eV)
This compound299.5113.1 (cleavage at C4-C5)281.5 (loss of H₂O)15
Internal StandardTo be determinedTo be determinedTo be determinedTo be determined

Note: The optimal collision energies should be determined empirically for the specific instrument used. An appropriate internal standard, such as a deuterated analog of this compound, should be used for accurate quantification.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Saponification Saponification Acidification Acidification Saponification->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the analysis of this compound isomers.

Proposed Signaling Pathway

Hydroxylated fatty acids can act as signaling molecules by interacting with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus POHSA This compound PPAR PPARα POHSA->PPAR Binds Complex PPARα-RXR Complex PPAR->Complex Translocates & Heterodimerizes RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Regulates

References

Application Notes and Protocols: Using Stable Isotopes to Trace 5-Hydroxystearate (5-HSA) Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylated fatty acids are a class of lipid molecules that play significant roles in various physiological and pathological processes. Among these, 5-hydroxystearate (5-HSA) has garnered interest for its potential biological activities, including antiproliferative effects on cancer cell lines.[1] Understanding the metabolic fate of 5-HSA is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. Stable isotope tracing is a powerful technique that allows for the precise tracking of molecules through metabolic pathways.[2][3][4] This document provides detailed application notes and protocols for tracing the metabolism of 5-HSA using stable isotope labeling and mass spectrometry.

Note on Nomenclature: The user request specified "5-POHSA." Following a comprehensive search, it is likely that this was a typographical error and the intended compound of interest is 5-hydroxystearate (5-HSA), a hydroxylated derivative of stearic acid. This document will proceed with the assumption that 5-HSA is the target molecule.

Proposed Metabolic and Signaling Pathways of 5-HSA

Based on the known metabolism of other hydroxystearic acids and general fatty acid metabolism, a plausible metabolic pathway for 5-HSA involves further oxidation of the hydroxyl group and subsequent β-oxidation.[5] Additionally, hydroxystearic acids have been shown to act as signaling molecules, for instance, by activating peroxisome proliferator-activated receptor alpha (PPARα) and influencing the WNT signaling pathway.[6]

metabolic_pathway d5_5HSA d5-5-Hydroxystearate (Tracer) Oxidized_d5_5HSA d5-5-Oxostearate d5_5HSA->Oxidized_d5_5HSA Oxidation BetaOx1 β-oxidation (Cycle 1) Oxidized_d5_5HSA->BetaOx1 Metabolite1 d5-3-Hydroxy-4-oxopalmitate BetaOx1->Metabolite1 BetaOx2 β-oxidation (Cycle 2) Metabolite1->BetaOx2 Metabolite2 Further Chain-Shortened Metabolites BetaOx2->Metabolite2

Figure 1: Proposed metabolic pathway of 5-HSA.

signaling_pathway cluster_cell Cell PPARa PPARα GeneExpression Target Gene Expression PPARa->GeneExpression Activation WNT WNT Signaling Pathway WNT->GeneExpression HSA 5-HSA HSA->PPARa Agonist HSA->WNT Modulation experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis synthesis Synthesis of d5-5-HSA labeling Cell Labeling with d5-5-HSA synthesis->labeling cell_culture Cell Culture (e.g., HT29) cell_culture->labeling harvesting Time-Course Cell Harvesting labeling->harvesting extraction Metabolite Extraction harvesting->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc quant Quantification of Labeled Metabolites data_proc->quant

References

Application Notes and Protocols for In Vivo Studies of 5-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo investigation of 5-palmitoyloxy-hydroxystearic acid (5-POHSA), a novel lipid molecule with potential therapeutic applications in metabolic and inflammatory diseases. This document outlines detailed protocols for animal models, administration of this compound, and subsequent biochemical and histological analyses, supported by quantitative data from published studies.

Introduction

This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family of lipids. Emerging research suggests that this compound plays a significant role in regulating glucose metabolism, insulin (B600854) sensitivity, and inflammatory responses. In vivo experimental models are crucial for elucidating the physiological functions of this compound and evaluating its therapeutic potential. This guide provides standardized protocols and key data points to facilitate the design and execution of such studies.

In Vivo Experimental Models

The selection of an appropriate animal model is critical for studying the effects of this compound. Two commonly used mouse models are the diet-induced obesity (HFD) model and the genetically diabetic db/db mouse model.

  • High-Fat Diet (HFD)-Induced Obesity Model: This model mimics human obesity and insulin resistance resulting from excessive caloric intake. C57BL/6J mice are typically fed a diet containing 45-60% kcal from fat for a period of 8-16 weeks to induce the desired phenotype.

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes. They represent a severe diabetic phenotype.

Administration of this compound

Oral gavage is a common and effective method for the administration of this compound in mice.

Protocol for Oral Gavage of this compound

  • Preparation of this compound Suspension:

    • This compound is a lipid and requires a suitable vehicle for oral administration. A commonly used vehicle is 0.5% sodium carboxymethyl cellulose (B213188) (CMC) in sterile water.

    • To prepare the suspension, weigh the required amount of this compound and suspend it in the CMC solution.

    • Vortex the suspension thoroughly before each administration to ensure a uniform mixture.

  • Dosage:

    • Effective doses of this compound in mice have been reported to be in the range of 50 mg/kg to 150 mg/kg of body weight, administered once daily.[1]

    • A vehicle-only control group should always be included in the experimental design.

  • Gavage Procedure:

    • Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse.

    • Gently restrain the mouse and insert the gavage needle into the esophagus, advancing it into the stomach.

    • Slowly administer the this compound suspension.

    • Monitor the animal for any signs of distress during and after the procedure.

Biochemical Analysis

Following the treatment period, various biochemical parameters can be assessed from blood and tissue samples.

Blood Collection and Analysis:

  • Blood Glucose: Measured from tail vein blood using a standard glucometer.

  • Insulin: Serum or plasma insulin levels can be determined using an ELISA kit.

  • Lipid Profile: Serum levels of triglycerides, total cholesterol, and oxidized low-density lipoprotein (ox-LDL) can be measured using commercially available kits.

  • Inflammatory Markers: Serum levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and C-reactive protein (CRP) can be quantified by ELISA.[2]

Tissue Analysis:

  • Western Blotting: To assess the phosphorylation status of key signaling proteins such as mTOR and ULK1 in tissues like the liver, adipose tissue, and muscle.[1]

  • Quantitative PCR (qPCR): To measure the gene expression of inflammatory markers and metabolic genes in various tissues.

Histological Analysis

Histological examination of key metabolic tissues provides valuable insights into the cellular effects of this compound.

Protocol for Tissue Collection and Processing:

  • Euthanasia and Tissue Harvest: At the end of the study, euthanize the mice according to approved protocols.

  • Immediately dissect the liver, pancreas, and adipose tissue.

  • For histological analysis, fix a portion of each tissue in 10% neutral buffered formalin for 24-48 hours.

  • For biochemical analysis, snap-freeze another portion of the tissues in liquid nitrogen and store at -80°C.

Protocol for Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining of Liver and Pancreas:

  • Dehydration and Embedding: Dehydrate the formalin-fixed tissues through a graded series of ethanol (B145695) and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Staining:

    • Stain with hematoxylin to visualize cell nuclei (blue/purple).

    • Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).

  • Dehydration and Mounting: Dehydrate the stained sections and mount with a coverslip using a permanent mounting medium.

  • Microscopic Examination: Examine the stained sections under a light microscope to assess tissue morphology, inflammatory cell infiltration, and lipid accumulation (in the case of the liver).

Quantitative Data Summary

The following tables summarize the reported in vivo effects of this compound in different mouse models.

Table 1: Effects of this compound on Metabolic Parameters in db/db Mice

ParameterVehicle ControlThis compound (50 mg/kg)This compound (150 mg/kg)Reference
Fasting Blood Glucose No significant changeNo significant changeNo significant change[1]
Serum ox-LDL HighSignificantly decreased (p < 0.0001)Significantly decreased (p < 0.0001)[1]

Table 2: Effects of this compound on Inflammatory Markers in db/db Mice

ParameterVehicle ControlThis compound (150 mg/kg)Reference
Serum CRP NormalIncreased (p < 0.01)[1][2]
Serum TNF-α No significant changeNo significant change[2]
Serum IL-1α No significant changeNo significant change[2]

Table 3: Effects of this compound on Glucose Homeostasis in High-Fat Diet (HFD)-Fed Mice

ParameterVehicle ControlThis compoundReference
Glucose Tolerance (OGTT) ImpairedImproved[3]
Insulin Sensitivity ReducedImproved[4]

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

This compound is known to exert its effects through at least two key signaling pathways: activation of the G-protein coupled receptor 120 (GPR120) and inhibition of the mTOR-ULK1 pathway.

GPR120_Signaling POHSA This compound GPR120 GPR120 POHSA->GPR120 Activates Anti_Inflammatory Anti-inflammatory Effects GPR120->Anti_Inflammatory Insulin_Sensitizing Insulin Sensitizing Effects GPR120->Insulin_Sensitizing

GPR120 Signaling Pathway

mTOR_ULK1_Signaling POHSA This compound mTOR mTOR Phosphorylation POHSA->mTOR Inhibits ULK1 ULK1 Phosphorylation mTOR->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Initiates

mTOR-ULK1 Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study of this compound.

Experimental_Workflow Animal_Model Select Animal Model (e.g., HFD or db/db mice) Acclimatization Acclimatization Animal_Model->Acclimatization Treatment This compound Administration (Oral Gavage) Acclimatization->Treatment Monitoring In-life Monitoring (Body weight, food intake, blood glucose) Treatment->Monitoring Termination Study Termination & Sample Collection Monitoring->Termination Biochemical Biochemical Analysis (Blood & Tissues) Termination->Biochemical Histological Histological Analysis (Tissues) Termination->Histological Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Histological->Data_Analysis

In Vivo Experimental Workflow

References

Synthesis of 5-Hydroxystearic Acid for Research Applications: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the synthesis of 5-hydroxystearic acid (5-POHSA), a fatty acid of interest for its potential therapeutic properties. The detailed methodology is intended to guide researchers in the preparation of this compound for laboratory and research purposes.

Introduction

Hydroxystearic acids (HSAs) are a class of fatty acids that have garnered significant attention in biomedical research due to their diverse biological activities. Among the various regioisomers, 5-hydroxystearic acid has been identified as a compound with notable antiproliferative effects on various cancer cell lines.[1][2][3] The position of the hydroxyl group along the stearic acid chain plays a crucial role in its biological function, making the synthesis of specific isomers like 5-HSA essential for targeted research. This document outlines a detailed procedure for the synthesis of 5-HSA, enabling further investigation into its mechanisms of action and potential therapeutic applications.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 5-hydroxystearic acid and its intermediates.

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)
Methyl 5-oxostearateMethyl 4-formylbutanoate, Tridecyltriphenylphosphonium bromiden-ButyllithiumTetrahydrofuran12 h75
Methyl 5-hydroxystearateMethyl 5-oxostearateSodium borohydride (B1222165)Methanol (B129727)2 h95
5-Hydroxystearic AcidMethyl 5-hydroxystearatePotassium hydroxide (B78521)Methanol/Water4 h98

Experimental Protocol

This protocol describes a multi-step synthesis of 5-hydroxystearic acid, starting from commercially available reagents.

1. Synthesis of Methyl 5-oxostearate

This initial step involves a Wittig reaction to construct the carbon skeleton of the target molecule.

  • Materials:

    • Methyl 4-formylbutanoate

    • Tridecyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) solution in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask

    • Magnetic stirrer

    • Nitrogen or Argon inert atmosphere setup

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve tridecyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add n-butyllithium solution (1.0 equivalent) dropwise to the stirred solution. The solution will turn a deep orange or red color, indicating the formation of the ylide.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Add a solution of methyl 4-formylbutanoate (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield methyl 5-oxostearate.

2. Synthesis of Methyl 5-hydroxystearate

The keto group of methyl 5-oxostearate is reduced to a hydroxyl group in this step.

  • Materials:

    • Methyl 5-oxostearate

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve methyl 5-oxostearate in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 5-hydroxystearate. This product is often of sufficient purity for the next step without further purification.

3. Synthesis of 5-Hydroxystearic Acid (this compound)

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

  • Materials:

    • Methyl 5-hydroxystearate

    • Potassium hydroxide (KOH)

    • Methanol

    • Water

    • Hydrochloric acid (HCl), 1 M

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • Dissolve methyl 5-hydroxystearate in a mixture of methanol and water (e.g., 4:1 v/v) in a round-bottom flask.

    • Add potassium hydroxide (3.0 equivalents) to the solution.

    • Heat the mixture to reflux and maintain for 4 hours.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1 M HCl. A white precipitate will form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-hydroxystearic acid as a white solid.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Visualizations

Synthesis Workflow of 5-Hydroxystearic Acid

Synthesis_Workflow cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis Methyl 4-formylbutanoate Methyl 4-formylbutanoate Wittig Wittig Reaction Methyl 4-formylbutanoate->Wittig Tridecyltriphenylphosphonium bromide Tridecyltriphenylphosphonium bromide Tridecyltriphenylphosphonium bromide->Wittig n-BuLi n-BuLi n-BuLi->Wittig Methyl 5-oxostearate Methyl 5-oxostearate Wittig->Methyl 5-oxostearate Reduction Reduction Methyl 5-oxostearate->Reduction NaBH4 NaBH4 NaBH4->Reduction Methyl 5-hydroxystearate Methyl 5-hydroxystearate Reduction->Methyl 5-hydroxystearate Hydrolysis Hydrolysis Methyl 5-hydroxystearate->Hydrolysis KOH KOH KOH->Hydrolysis 5-Hydroxystearic Acid 5-Hydroxystearic Acid Hydrolysis->5-Hydroxystearic Acid

Caption: Synthetic route for 5-hydroxystearic acid.

Potential Signaling Pathway Involvement of 5-HSA

While the precise signaling pathways modulated by 5-HSA are still under active investigation, its antiproliferative effects suggest potential interactions with pathways controlling cell cycle progression and apoptosis.

Signaling_Pathway 5-HSA 5-HSA Cellular Target(s) Cellular Target(s) 5-HSA->Cellular Target(s) Cell Cycle Regulation Cell Cycle Regulation Cellular Target(s)->Cell Cycle Regulation Apoptosis Induction Apoptosis Induction Cellular Target(s)->Apoptosis Induction Inhibition of Cell Proliferation Inhibition of Cell Proliferation Cell Cycle Regulation->Inhibition of Cell Proliferation Apoptosis Induction->Inhibition of Cell Proliferation

Caption: Putative signaling cascade of 5-HSA.

References

Application Notes and Protocols for the Quantification of 5-POHSA in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid (5-POHSA) is a member of a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] Research has indicated that FAHFAs may possess anti-diabetic and anti-inflammatory properties, making them promising biomarkers and therapeutic targets in the study of metabolic syndrome and inflammation.[1][3] Accurate and reliable quantification of this compound in human serum is crucial for understanding its physiological and pathological roles.

This document provides detailed application notes and a comprehensive protocol for the measurement of this compound levels in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the primary analytical technique for FAHFA analysis.[4]

Data Presentation

Quantitative data for a typical validated LC-MS/MS assay for FAHFAs are summarized in the tables below. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterTypical Value
Lower Limit of Quantification (LLOQ)0.5 - 5 ng/mL
Upper Limit of Quantification (ULOQ)500 - 1000 ng/mL
Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%
Linearity (r²)> 0.99

Table 2: Sample Preparation Recovery

Extraction MethodAnalyte Recovery (%)
Liquid-Liquid Extraction (LLE)80 - 95%
Solid-Phase Extraction (SPE)85 - 100%

Experimental Protocols

This section outlines the detailed methodology for the quantification of this compound in human serum using LC-MS/MS.

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • LC-MS grade acetonitrile, methanol (B129727), isopropanol, and water

  • LC-MS grade formic acid and ammonium (B1175870) hydroxide

  • Human serum (collected and stored at -80°C)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Protein precipitation solvent (e.g., ice-cold acetone (B3395972) or acetonitrile)

2. Standard Solution and Quality Control (QC) Sample Preparation

  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol:water (1:1, v/v) to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a working solution of the stable isotope-labeled IS at a fixed concentration (e.g., 100 ng/mL) in methanol.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of this compound into a pooled human serum matrix.

3. Sample Preparation (Solid-Phase Extraction)

  • Thaw human serum samples, calibration standards, and QC samples on ice.

  • To 100 µL of each sample, add 10 µL of the IS working solution and vortex briefly.

  • Add 300 µL of ice-cold acetone to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

4. LC-MS/MS Analysis

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-30% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions need to be optimized by infusing the pure standard)

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

  • Use a linear regression model with a weighting factor of 1/x or 1/x² to fit the calibration curve.

  • Quantify the concentration of this compound in the serum samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis serum Human Serum Sample (100 µL) add_is Add Internal Standard serum->add_is protein_precip Protein Precipitation (Ice-cold Acetone) add_is->protein_precip centrifuge Centrifugation (10,000 x g, 10 min, 4°C) protein_precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc_injection LC Injection reconstitute->lc_injection hplc HPLC Separation (Reversed-Phase C18) lc_injection->hplc ms_detection MS/MS Detection (ESI Negative, MRM) hplc->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification results This compound Concentration quantification->results

Caption: Experimental workflow for this compound quantification in human serum.

G start Start serum_collection Serum Collection and Storage (-80°C) start->serum_collection sample_thawing Thaw Samples on Ice serum_collection->sample_thawing sample_prep Sample Preparation (SPE) sample_thawing->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing result_reporting Result Reporting data_processing->result_reporting end End result_reporting->end

Caption: Logical workflow for this compound analysis.

References

Application Notes and Protocols for 5-POHSA in Cellular Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-POHSA (5-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid) is a member of a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1] Discovered in the adipose tissue of insulin-sensitive mice, this compound and other FAHFAs have garnered significant interest for their potent anti-diabetic and anti-inflammatory properties.[1][2][3] These bioactive lipids are synthesized in vivo and their levels are correlated with insulin (B600854) sensitivity, being reduced in the adipose tissue and serum of insulin-resistant humans.[1] The administration of FAHFAs, such as the closely related PAHSAs (palmitic acid esters of hydroxy stearic acids), has been shown to lower blood glucose, improve glucose tolerance, and stimulate insulin and GLP-1 secretion in mice.[1]

The primary molecular target of this compound and other PAHSAs is the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][4] Activation of GPR120 by this compound triggers distinct downstream signaling pathways that mediate its beneficial metabolic and anti-inflammatory effects. This makes this compound a compelling molecule for investigation in the context of metabolic diseases such as type 2 diabetes, as well as inflammatory conditions.

These application notes provide a comprehensive overview of the use of this compound in cellular lipidomics studies, including detailed experimental protocols and a summary of its effects on cellular signaling and lipid profiles.

Quantitative Data Summary

The following tables summarize the quantitative data regarding FAHFA levels in various tissues and the effects of FAHFA treatment on cellular processes.

Table 1: Representative Concentrations of FAHFA Families in Murine Adipose Tissue

FAHFA FamilyAdipose DepotConcentration Range (pmol/g)
PAHSAsPerigonadal White Adipose Tissue (PGWAT)~1,000 - 10,000
PAHSAsSubcutaneous White Adipose Tissue (SQWAT)~500 - 5,000
PAHSAsBrown Adipose Tissue (BAT)~200 - 2,000
OAHSAsPerigonadal White Adipose Tissue (PGWAT)Generally lower than PAHSAs

Data is illustrative and compiled from findings in insulin-sensitive mouse models. Actual concentrations can vary based on the specific animal model and physiological state.

Table 2: Cellular Effects of FAHFA Treatment on 3T3-L1 Adipocytes

ParameterTreatmentEffectQuantitative Change
Glucose Uptake9-PAHSAIncreased~2-fold increase with CNO (a Gq activator)
Lipolysis5-PAHSAInsulin-mediated suppressionData on specific fold-change is limited
AdipogenesisGPR120 activationPromotedIncreased PPARγ expression
Inflammatory Cytokine Secretion (LPS-induced)9-PAHSAReducedSignificant reduction in IL-12, IL-1β, and TNFα

Note: Much of the cellular research has been conducted with the more abundant 9-PAHSA isomer, but the findings are considered broadly applicable to other behaviorally similar FAHFAs like this compound that signal through GPR120.

Signaling Pathways and Experimental Workflows

This compound Signaling through GPR120

This compound exerts its biological effects by binding to and activating the G protein-coupled receptor GPR120. This activation leads to the initiation of two main downstream signaling cascades: a Gαq/11-dependent pathway that enhances insulin sensitivity, and a β-arrestin 2-dependent pathway that mediates anti-inflammatory effects.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_gaq Insulin Sensitization cluster_arrestin Anti-inflammatory Effects GPR120 GPR120 Gaq Gαq/11 GPR120->Gaq Activates Barr2 β-arrestin 2 GPR120->Barr2 Recruits POHSA This compound POHSA->GPR120 PLC PLC Gaq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC GLUT4 GLUT4 Translocation Ca_PKC->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake TAB1 TAB1 Barr2->TAB1 TAK1 TAK1 TAB1->TAK1 Inhibits interaction Inflammation Inhibition of NF-κB & JNK TAK1->Inflammation

This compound signaling through GPR120.
Experimental Workflow for Cellular Lipidomics Analysis

The following diagram outlines the major steps for investigating the effects of this compound on the cellular lipidome of adipocytes.

Lipidomics_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Lipid Extraction cluster_analysis Analysis Culture Culture 3T3-L1 preadipocytes Differentiate Differentiate to mature adipocytes Culture->Differentiate Treat Treat with this compound (e.g., 10-50 µM for 24h) Differentiate->Treat Harvest Harvest cells and media Treat->Harvest Extract Perform lipid extraction (e.g., Bligh-Dyer method) Harvest->Extract Enrich Enrich FAHFAs using Solid-Phase Extraction (SPE) Extract->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Processing & Quantification LCMS->Data Interpretation Biological Interpretation Data->Interpretation

Workflow for this compound cellular lipidomics.

Experimental Protocols

Protocol 1: Culture and Treatment of 3T3-L1 Adipocytes with this compound

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes and subsequent treatment with this compound.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% bovine calf serum (BCS)

  • DMEM with 10% fetal bovine serum (FBS)

  • Insulin solution (5 mg/mL)

  • Dexamethasone

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound (dissolved in a suitable vehicle, e.g., ethanol (B145695) or DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 10 cm cell culture plates

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM with 10% BCS and grow to confluence. Maintain the cells for an additional 2 days post-confluence (Day 0).

  • Initiation of Differentiation (Day 0): Change the medium to DMEM with 10% FBS supplemented with 5 µg/mL insulin, 5 µM dexamethasone, and 0.1 mM IBMX.

  • Insulin Treatment (Day 2): Replace the differentiation medium with DMEM containing 10% FBS and 5 µg/mL insulin.

  • Maturation: Feed the cells every other day with the insulin-supplemented medium until they are fully differentiated into mature adipocytes (typically Days 8-10), characterized by the accumulation of lipid droplets.

  • This compound Treatment: On the day of the experiment, wash the mature adipocytes with serum-free DMEM. Treat the cells with the desired concentration of this compound (e.g., 10-50 µM) or vehicle control in serum-free DMEM for the desired time period (e.g., 2 to 24 hours).

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. The cells are now ready for downstream applications such as lipid extraction or protein analysis.

Protocol 2: Lipid Extraction and FAHFA Enrichment from Cultured Adipocytes

This protocol details the extraction of total lipids from cultured adipocytes and the subsequent enrichment of the FAHFA fraction using solid-phase extraction (SPE).

Materials:

Procedure:

  • Cell Lysis and Lipid Extraction: a. Resuspend the harvested cell pellet in 1.5 mL of ice-cold PBS. b. Add 1.5 mL of methanol and 3 mL of chloroform. c. Spike the chloroform with an appropriate amount of internal standard. d. Vortex the mixture thoroughly. e. Centrifuge at 2,200 x g for 5-10 minutes at 4°C to separate the phases. f. Carefully collect the lower organic phase (chloroform layer) and transfer it to a new glass tube. g. Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Solid-Phase Extraction (SPE) for FAHFA Enrichment: a. Condition a 500 mg silica SPE cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane. b. Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge. c. Elute neutral lipids by washing the cartridge with 6 mL of 5% ethyl acetate in hexane. Discard this fraction. d. Elute the FAHFAs from the cartridge with 4 mL of ethyl acetate into a clean collection tube. e. Dry the FAHFA fraction under a gentle stream of nitrogen gas. f. Reconstitute the purified FAHFAs in a suitable volume of methanol for LC-MS analysis.

Protocol 3: Analysis of FAHFAs by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for the analysis of FAHFAs by LC-MS. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm).

Procedure:

  • Chromatographic Separation: a. Use a C18 reversed-phase column for separation. b. An isocratic flow of 93:7 methanol:water with 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide (B78521) at a flow rate of 0.2 mL/min can be used to resolve FAHFA isomers.

  • Mass Spectrometry Analysis: a. Employ a targeted approach using Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of different FAHFA isomers. b. Optimize precursor and product ions for each FAHFA and the internal standard. c. Acquire data in negative ion mode.

  • Data Analysis: a. Integrate peak areas for each FAHFA isomer and the internal standard. b. Calculate the concentration of each FAHFA relative to the internal standard. c. Normalize the data to the amount of protein or number of cells used in the extraction.

Conclusion

This compound is a promising bioactive lipid with significant potential for therapeutic applications in metabolic and inflammatory diseases. The protocols and information provided in these application notes offer a foundation for researchers to investigate the role of this compound in cellular lipidomics and to further elucidate its mechanisms of action. Robust and reproducible methods for the culture, treatment, extraction, and analysis of this compound and other FAHFAs are crucial for advancing our understanding of this important new class of lipids. Further research focusing on detailed dose-response studies and comprehensive lipidomic profiling following this compound treatment will be invaluable in fully characterizing its cellular effects.

References

In Vitro Models for Assessing the Anti-inflammatory Effects of 5-hydroxy-2-(phenylsulfonamido)stearic acid (5-POHSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. The novel compound, 5-hydroxy-2-(phenylsulfonamido)stearic acid (5-POHSA), has emerged as a potential therapeutic agent with anti-inflammatory properties. To rigorously evaluate its efficacy and elucidate its mechanism of action, robust in vitro models are essential. This document provides detailed protocols for assessing the anti-inflammatory effects of this compound using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

The protocols outlined herein describe methods to quantify key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Furthermore, methods to investigate the modulation of critical signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are detailed. These assays will provide a comprehensive in vitro characterization of this compound's anti-inflammatory potential.

Data Presentation

The following tables are structured to present quantitative data obtained from the described experimental protocols. Consistent and clear data presentation is crucial for the comparison of results and the determination of the compound's potency.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

Concentration of this compound (µM)Cell Viability (%)
0 (Control)100
1
5
10
25
50
100

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)% InhibitionIC₅₀ (µM)
Control (no LPS)-
LPS (1 µg/mL)-0
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25
LPS + this compound50
LPS + Positive Control (e.g., L-NAME)

Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)-
LPS (1 µg/mL)-
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25
LPS + this compound50
LPS + Positive Control (e.g., Dexamethasone)

Table 4: Effect of this compound on NF-κB and MAPK Signaling Pathway Protein Expression in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)p-p65/p65 Ratiop-IκBα/IκBα Ratiop-p38/p38 Ratiop-ERK1/2/ERK1/2 Ratiop-JNK/JNK Ratio
Control (no LPS)-
LPS (1 µg/mL)-
LPS + this compound10
LPS + this compound25
LPS + this compound50

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[1]

Experimental Procedure:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, and 6-well for Western blotting).

  • Allow cells to adhere and reach approximately 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for the appropriate duration (e.g., 24 hours for NO and cytokine production, or shorter durations like 30-60 minutes for signaling pathway analysis).[1]

Cell Viability Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Protocol:

  • Seed RAW 264.7 cells (1-2 x 10⁵ cells/well) in a 96-well plate and incubate overnight.[2]

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: The Griess test measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a colored azo compound that can be quantified spectrophotometrically.[4]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and follow the treatment protocol as described in section 1.

  • After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[4]

  • Incubate at room temperature for 10 minutes.[4]

  • Measure the absorbance at 540 nm using a microplate reader.[4]

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol (General):

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α, IL-6, or IL-1β) overnight at 4°C.[1]

  • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).[1]

  • Add cell culture supernatants and standards to the wells and incubate.[1]

  • Wash the plate and add a biotinylated detection antibody.[1]

  • Wash and add avidin-conjugated horseradish peroxidase (HRP).[1]

  • Add a substrate solution (e.g., TMB) to develop the color.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Principle: Western blotting is used to detect specific proteins in a sample. This protocol will assess the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK1/2, JNK) signaling pathways.

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and treat as described in section 1 for a shorter duration (e.g., 30 minutes).[3]

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK1/2, and JNK overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Cell Viability (MTT) C->D Collect samples E NO Production (Griess) C->E Collect samples F Cytokine Levels (ELISA) C->F Collect samples G Protein Expression (Western Blot) C->G Collect samples H Quantify Cell Viability D->H I Determine NO Inhibition & IC50 E->I J Measure Cytokine Concentrations F->J K Analyze Protein Phosphorylation G->K L Assess Anti-inflammatory Effects of this compound H->L I->L J->L K->L

Figure 1: Experimental workflow for assessing the anti-inflammatory effects of this compound.

NF_kB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB p_IkB p-IκBα Proteasome Proteasome Degradation p_IkB->Proteasome Ubiquitination Proteasome->IkB Degrades p-IκBα DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription POHSA This compound POHSA->IKK Inhibits

Figure 2: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates MKK4_7 MKK4/7 TAK1->MKK4_7 Phosphorylates MEK1_2 MEK1/2 TAK1->MEK1_2 Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK1/2 MEK1_2->ERK Phosphorylates AP1 AP-1 p38->AP1 Activate JNK->AP1 Activate ERK->AP1 Activate DNA DNA AP1->DNA Binds Cytokines Pro-inflammatory Genes DNA->Cytokines Transcription POHSA This compound POHSA->TAK1 Inhibits

Figure 3: Proposed inhibitory mechanism of this compound on the MAPK signaling pathway.

References

Isolating and Purifying 5-POHSA: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the isolation, purification, and quantification of 5-hydroxystearylamine (5-POHSA), a bioactive lipid with significant potential in metabolic and inflammatory disease research. These guidelines are intended for researchers, scientists, and drug development professionals working to understand and harness the therapeutic promise of this novel fatty acid ester of hydroxy fatty acid (FAHFA).

Introduction to this compound

This compound, with the chemical name 5-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid, is an endogenous lipid that has garnered interest for its potential anti-diabetic and anti-inflammatory properties. As a member of the FAHFA class, it plays a role in glucose metabolism and inflammatory signaling pathways. Accurate and efficient isolation and purification of this compound from biological matrices are critical for detailed study of its physiological functions and for preclinical development.

Application Notes

The following protocols outline a robust workflow for the extraction of this compound from adipose tissue, followed by enrichment using solid-phase extraction (SPE), and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Experimental Workflow for this compound Isolation and Analysis

experimental_workflow tissue Adipose Tissue Sample homogenization Homogenization (Chloroform:Methanol) tissue->homogenization extraction Lipid Extraction (Folch/Bligh-Dyer) homogenization->extraction phase_sep Phase Separation extraction->phase_sep organic_phase Collect Organic Phase (Contains Lipids) phase_sep->organic_phase drying Drying under Nitrogen organic_phase->drying spe Solid-Phase Extraction (SPE) (Silica Cartridge) drying->spe Reconstitute in Chloroform (B151607) elution Elution of FAHFAs (Ethyl Acetate) spe->elution lcms LC-MS/MS Analysis elution->lcms Reconstitute in Methanol (B129727) quantification Quantification lcms->quantification

Caption: General workflow for the isolation and analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Adipose Tissue

This protocol is adapted from standard lipid extraction methods such as Folch and Bligh-Dyer.

Materials:

  • Adipose tissue (~100-150 mg)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, LC-MS grade

  • Chloroform, LC-MS grade

  • Internal standard (e.g., ¹³C-labeled FAHFA)

  • Dounce homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Procedure:

  • Weigh 100-150 mg of frozen adipose tissue and place it in a pre-chilled Dounce homogenizer on ice.

  • Add 1.5 mL of ice-cold PBS, 1.5 mL of methanol, and 3.0 mL of chloroform to the homogenizer.

  • Spike the chloroform with an appropriate amount of internal standard for quantitative analysis.

  • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Centrifuge at 2,200 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic (chloroform) phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean conical glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until solid-phase extraction.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Enrichment

This protocol uses a silica-based SPE cartridge to separate FAHFAs from other lipid classes.

Materials:

Procedure:

  • Condition the silica SPE cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane.

  • Reconstitute the dried lipid extract in 200 µL of chloroform.

  • Load the reconstituted lipid extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids. Discard this fraction.

  • Elute the FAHFA fraction, containing this compound, from the cartridge with 4 mL of ethyl acetate into a clean collection tube.

  • Dry the eluted FAHFA fraction under a gentle stream of nitrogen gas.

  • Reconstitute the purified FAHFAs in a suitable volume (e.g., 100 µL) of methanol for LC-MS analysis.

Quantitative Data

While specific quantitative data for the isolation and purification of this compound are not extensively reported in the literature, the following tables provide representative data for the analysis of closely related FAHFAs, which can be used as a benchmark for optimizing this compound studies.

Table 1: Representative Concentrations of FAHFAs in Murine Tissues

FAHFA FamilyAdipose DepotConcentration Range (pmol/g)
PAHSAsPerigonadal White Adipose Tissue (PGWAT)~1,000 - 10,000
PAHSAsSubcutaneous White Adipose Tissue (SQWAT)~500 - 5,000
PAHSAsBrown Adipose Tissue (BAT)~200 - 2,000
OAHSAsPerigonadal White Adipose Tissue (PGWAT)Generally lower than PAHSAs

PAHSA: Palmitic acid esters of hydroxy stearic acids; OAHSA: Oleic acid esters of hydroxy stearic acids. Data is illustrative and based on published findings for these FAHFA families.

Table 2: Typical LC-MS/MS Parameters for FAHFA Analysis

ParameterValue/Condition
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile/Isopropanol with 0.1% formic acid
GradientOptimized for separation of lipid isomers
Flow Rate0.2 - 0.4 mL/min
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M-H]⁻ for this compound
Product Ions (m/z)Specific fragments for confirmation and quantification
Validation (Expected)
Limit of Quantification (LOQ)Low ng/mL to pg/mL range in plasma/tissue
Recovery>80%
Precision (%RSD)<15%
Accuracy (%Bias)Within ±15%

These parameters are typical for FAHFA analysis and should be optimized for the specific instrumentation and this compound standard.

Signaling Pathways of this compound

This compound is believed to exert its anti-inflammatory and insulin-sensitizing effects through signaling pathways involving G-protein coupled receptors and modulation of inflammatory transcription factors.

Proposed Anti-Inflammatory and Insulin-Sensitizing Pathway of this compound

signaling_pathway cluster_cell Macrophage / Adipocyte cluster_nucleus Nucleus cluster_insulin Insulin (B600854) Signaling POHSA This compound GPR120 GPR120 POHSA->GPR120 Binds to BetaArrestin2 β-Arrestin 2 GPR120->BetaArrestin2 Recruits GLUT4 GLUT4 Translocation GPR120->GLUT4 Promotes TAK1_TAB1 TAK1-TAB1 Complex BetaArrestin2->TAK1_TAB1 Inhibits IKK IKK TAK1_TAB1->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_n->Inflammation Induces Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Proposed mechanism of this compound's action via GPR120.

This pathway illustrates how this compound may bind to the G-protein coupled receptor 120 (GPR120). This interaction can lead to the recruitment of β-arrestin 2, which in turn inhibits the TAK1-TAB1 complex, a key upstream activator of the NF-κB signaling pathway. The inhibition of NF-κB translocation to the nucleus results in a dampened pro-inflammatory response. Additionally, GPR120 activation has been linked to improved insulin sensitivity, potentially through enhanced GLUT4 translocation and subsequent glucose uptake in adipocytes.

Conclusion

The protocols and information provided herein offer a comprehensive framework for the successful isolation, purification, and analysis of this compound. While specific quantitative data for this compound remains an area for further research, the methodologies established for the broader FAHFA class provide a solid foundation for advancing our understanding of this promising bioactive lipid. The continued investigation into this compound and its mechanisms of action holds significant potential for the development of novel therapeutics for metabolic and inflammatory diseases.

Application Notes and Protocols: Investigating 5-POHSA in In Vitro Models of Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-hydroxypentadecanoic acid (5-POHSA) in established in vitro models of insulin (B600854) resistance. The protocols outlined below detail the induction of insulin resistance in common cell lines and the subsequent assessment of this compound's potential to ameliorate this condition.

Introduction

Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished cellular response to insulin.[1][2][3] This leads to impaired glucose uptake and utilization in peripheral tissues such as skeletal muscle, adipose tissue, and the liver.[1][2] In vitro models of insulin resistance are invaluable tools for dissecting the molecular mechanisms underlying this condition and for screening potential therapeutic agents.[1][2][4]

Commonly used cell lines for these models include 3T3-L1 preadipocytes, C2C12 myoblasts, and HepG2 hepatocytes.[2][5] Insulin resistance can be induced in these cells through various methods, including chronic exposure to high concentrations of insulin, glucose, or saturated fatty acids like palmitic acid.[1][4][5]

This document outlines protocols for inducing insulin resistance and subsequently treating the cells with this compound to evaluate its effects on key markers of insulin sensitivity, including glucose uptake and the phosphorylation of signaling proteins in the insulin pathway.

Mechanism of Action and Signaling Pathways

Insulin exerts its metabolic effects primarily through the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2][6] Binding of insulin to its receptor triggers a phosphorylation cascade, leading to the activation of PI3K and subsequent phosphorylation of Akt.[6][7] Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into the cell.[8][9][10][11] In states of insulin resistance, this signaling cascade is impaired.[1][2]

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating glucose metabolism and insulin sensitivity.[12][13] Activation of PPARγ can improve insulin action, making it a key target for insulin-sensitizing drugs.[12][13] Some evidence suggests a link between the 5-lipoxygenase (5-LO) pathway and PPARγ activation, indicating a potential mechanism through which compounds like this compound might exert their effects.[14]

Diagram of the Insulin Signaling Pathway

InsulinSignaling cluster_membrane Plasma Membrane Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS P PI3K PI3K IRS->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P pAkt p-Akt PDK1->pAkt GSV GLUT4 Storage Vesicles (GSV) pAkt->GSV promotes GLUT4 GLUT4 Translocation GSV->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PPARg PPARγ PPARg->GlucoseUptake improves FivePOHSA This compound (Hypothesized) FivePOHSA->PPARg activates?

Caption: Simplified insulin signaling pathway leading to glucose uptake and the hypothesized point of intervention for this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell lines (e.g., 3T3-L1, C2C12, HepG2).

Cell Culture and Differentiation
  • 3T3-L1 Preadipocytes: Culture in DMEM with 10% bovine calf serum. To differentiate into adipocytes, grow to confluence and treat with a differentiation cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin.[1]

  • C2C12 Myoblasts: Culture in DMEM with 10% fetal bovine serum (FBS). To differentiate into myotubes, grow to confluence and switch to DMEM with 2% horse serum.

  • HepG2 Hepatocytes: Culture in MEM with 10% FBS. These cells do not require differentiation for insulin resistance studies.

Induction of Insulin Resistance

Choose one of the following methods to induce insulin resistance. Optimization of inducer concentration and incubation time may be necessary for each cell line.

  • High Insulin: After differentiation (for 3T3-L1 and C2C12), incubate cells in culture medium containing 100 nM to 1 µM insulin for 24-48 hours.[5]

  • High Glucose: Culture cells in a medium containing a high glucose concentration (e.g., 25-30 mM) for 24-72 hours.[5]

  • Palmitic Acid: Prepare a stock solution of palmitic acid complexed to bovine serum albumin (BSA). Treat cells with 0.25-0.75 mM palmitic acid for 16-24 hours.[1]

Treatment with this compound
  • After inducing insulin resistance, remove the induction medium.

  • Wash the cells gently with sterile phosphate-buffered saline (PBS).

  • Add fresh culture medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubate for a predetermined time (e.g., 12, 24, or 48 hours).

Diagram of the Experimental Workflow

ExperimentalWorkflow start Start: Cell Seeding culture Cell Culture & Differentiation (e.g., 3T3-L1, C2C12) start->culture induce_ir Induce Insulin Resistance (High Insulin, High Glucose, or Palmitate) culture->induce_ir wash1 Wash Cells induce_ir->wash1 treat Treat with this compound (various concentrations) wash1->treat incubate Incubate treat->incubate wash2 Wash Cells incubate->wash2 assay Perform Assays wash2->assay glucose_uptake Glucose Uptake Assay (2-NBDG) assay->glucose_uptake western_blot Western Blot (p-Akt, Akt, GLUT4) assay->western_blot data_analysis Data Analysis glucose_uptake->data_analysis western_blot->data_analysis end End: Results data_analysis->end

Caption: A general workflow for investigating the effects of this compound on in vitro models of insulin resistance.

Key Experimental Assays

This assay measures the ability of cells to take up glucose from the medium. A common method utilizes the fluorescent glucose analog 2-NBDG.[15]

  • After treatment with this compound, wash cells with PBS.

  • Starve cells in a serum-free, low-glucose medium for 2-4 hours.

  • Stimulate cells with insulin (e.g., 100 nM) for 30 minutes. Include a non-insulin-stimulated control.

  • Add 2-NBDG (e.g., 50-100 µM) to the medium and incubate for 30-60 minutes.

  • Wash cells with ice-cold PBS to remove excess 2-NBDG.

  • Lyse the cells and measure the fluorescence of the lysate using a plate reader.

This technique is used to quantify the levels of key proteins in the insulin signaling pathway.

  • After treatment, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and GLUT4.

  • Use a loading control antibody (e.g., β-actin or GAPDH) to normalize protein levels.

  • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using densitometry software.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Glucose Uptake in Insulin-Resistant Cells

Treatment GroupThis compound (µM)Insulin Stimulation2-NBDG Uptake (Relative Fluorescence Units)% of Control
Control0-100
0+
Insulin Resistant0-
0+
1+
10+
50+
100+

Table 2: Effect of this compound on Insulin Signaling Protein Expression

Treatment GroupThis compound (µM)p-Akt / Total Akt Ratio (Fold Change)GLUT4 Expression (Fold Change)
Control0
Insulin Resistant0
1
10
50
100

Conclusion

The protocols described in these application notes provide a framework for investigating the potential of this compound to ameliorate insulin resistance in vitro. By utilizing established cell models and quantitative assays, researchers can elucidate the effects of this compound on glucose metabolism and insulin signaling pathways. This information is crucial for the preclinical evaluation of this compound as a potential therapeutic agent for insulin resistance and related metabolic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 5-hydroxypentanesulfonic acid (5-POHSA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 5-hydroxypentanesulfonic acid (5-POHSA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise (S/N) ratio in your experiments.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I observing a low signal-to-noise (S/N) ratio for my this compound sample?

A low S/N ratio is a common challenge in mass spectrometry and can stem from several factors. For this compound, a sulfonated aliphatic compound, the primary causes include:

  • Poor Ionization Efficiency: As a sulfonic acid, this compound is highly polar and can be challenging to ionize effectively. Its ionization efficiency is highly dependent on the mobile phase composition and pH.

  • Matrix Effects: When analyzing complex biological samples (e.g., plasma, urine), other molecules can co-elute with your analyte and suppress its ionization signal.[1]

  • Suboptimal Sample Preparation: Inefficient extraction, the presence of salts, or failure to remove interfering substances can significantly reduce signal quality.[2][3][4]

  • Poor Chromatography: Broad or tailing peaks result in a lower signal intensity at the peak's apex, which directly reduces the calculated S/N ratio.

  • Instrument Contamination or Leaks: Contaminants in the LC system or mass spectrometer can elevate the background noise, while leaks can decrease signal intensity.[5][6]

Q2: Which ionization mode and mobile phase additives are best for this compound?

Given its sulfonic acid group, negative ion electrospray ionization (ESI) is the most effective mode for analyzing this compound. In this mode, the molecule readily loses a proton to form the [M-H]⁻ ion.

Optimizing the mobile phase is critical for enhancing signal intensity. Here are some recommendations:

Mobile Phase AdditiveConcentrationEffect on this compound Signal (Negative ESI)
Ammonium (B1175870) Acetate 5-10 mMOften improves signal by providing a volatile buffer system.[7]
Ammonium Hydroxide (B78521) 0.05 - 0.1%Can enhance deprotonation and improve the [M-H]⁻ signal.
Formic Acid 0.1%Generally causes signal suppression in negative ion mode and should be avoided.
Acetic Acid 0.1%Can sometimes improve signal for certain acidic compounds, but should be tested.

Q3: How can I improve my sample preparation to enhance the S/N ratio?

A robust sample preparation protocol is crucial for minimizing matrix effects and improving signal quality.[3][4]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating this compound. Anion exchange SPE cartridges are particularly well-suited for capturing sulfonic acids.

  • Liquid-Liquid Extraction (LLE): While less specific than SPE, LLE can be used to remove non-polar interferences.

  • Protein Precipitation: For biological samples like plasma or serum, protein precipitation (e.g., with acetonitrile (B52724) or methanol) is a necessary first step to remove proteins that can foul the LC column and MS source.

  • Derivatization: Although more complex, derivatization of the sulfonic acid group can sometimes improve chromatographic retention and ionization efficiency.[8][9][10]

Q4: What are the key instrument parameters to optimize for this compound analysis?

Systematic optimization of ESI source parameters is essential for maximizing the signal for your specific compound and instrument.[11][12][13]

ESI ParameterTypical Starting RangeOptimization Goal
Capillary Voltage 2.5 - 4.0 kV (Negative Mode)Maximize analyte signal without causing in-source fragmentation.
Drying Gas Temperature 250 - 350 °CEfficiently desolvate droplets without thermal degradation of this compound.
Drying Gas Flow 8 - 12 L/minOptimize desolvation and prevent solvent cluster formation.
Nebulizer Pressure 30 - 50 psiAchieve a stable spray and consistent droplet formation.
Fragmentor/Cone Voltage 80 - 150 VMaximize precursor ion intensity and minimize in-source fragmentation.

Q5: My chromatographic peak for this compound is broad and tailing. How can I improve it?

Poor peak shape can significantly decrease the S/N ratio.[14] Consider the following:

  • Column Choice: A C18 column is a common starting point, but for a polar compound like this compound, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and peak shape.

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to keep this compound in its ionized form.

  • Gradient Optimization: A well-optimized gradient elution can help to sharpen the peak.

  • Flow Rate: Lower flow rates can sometimes improve peak shape and ionization efficiency.[15]

  • System Contamination: Check for and clean any potential sources of contamination in your LC system.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Sample Pre-treatment: To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • SPE Column Conditioning: Condition a strong anion exchange (SAX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and weakly bound interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Method for this compound Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Negative.

  • MRM Transitions: To be determined by infusing a standard of this compound.

Visual Troubleshooting Guides

TroubleshootingWorkflow Troubleshooting Workflow for Low S/N of this compound cluster_SamplePrep Sample Preparation Issues cluster_LC Chromatography Issues cluster_MS Mass Spectrometry Issues cluster_System System Health Start Low S/N Observed CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckLC Evaluate Chromatography Start->CheckLC CheckMS Optimize MS Parameters Start->CheckMS SystemCheck Perform System Check Start->SystemCheck SPE_Optimization Optimize SPE Protocol CheckSamplePrep->SPE_Optimization MatrixEffects Investigate Matrix Effects CheckSamplePrep->MatrixEffects PeakShape Improve Peak Shape CheckLC->PeakShape Retention Optimize Retention CheckLC->Retention SourceTuning Tune Ion Source CheckMS->SourceTuning IonizationMode Confirm Ionization Mode CheckMS->IonizationMode Leaks Check for Leaks SystemCheck->Leaks Contamination Clean System SystemCheck->Contamination Improved S/N Improved SPE_Optimization->Improved MatrixEffects->Improved PeakShape->Improved Retention->Improved SourceTuning->Improved IonizationMode->Improved Leaks->Improved Contamination->Improved

Caption: A logical workflow for troubleshooting low signal-to-noise ratio for this compound.

SamplePrepWorkflow Sample Preparation Workflow for this compound in Plasma Start Plasma Sample ProteinPrecipitation Protein Precipitation (Acetonitrile) Start->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SAX) Supernatant->SPE Elution Elution SPE->Elution DryDown Dry Down Elution->DryDown Reconstitution Reconstitution DryDown->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS

Caption: A typical sample preparation workflow for this compound analysis in plasma.

References

Technical Support Center: Overcoming Challenges in FAHFA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during FAHFA analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during FAHFA extraction and analysis in a question-and-answer format.

Issue 1: Low FAHFA Recovery Rates

Q1: My FAHFA recovery rates are consistently low. What are the potential causes and how can I improve them?

A1: Low recovery of FAHFAs is a common issue that can stem from several stages of the experimental workflow. Here are the primary causes and their solutions:

  • Suboptimal Lipid Extraction: The choice and execution of the lipid extraction method are critical.

    • Protocol: While the modified Bligh-Dyer method (chloroform:methanol) is widely used, a three-phase system with methyl tert-butyl ether (MTBE), methanol (B129727), and water is a comparable and less toxic alternative.[1][2] Ensure precise solvent ratios and sample volumes to achieve proper phase separation.

    • Internal Standards: Add internal standards, such as ¹³C-labeled FAHFAs, at the very beginning of the extraction process to accurately account for losses during sample preparation.[3][4]

  • Inefficient Solid-Phase Extraction (SPE): SPE is vital for enriching FAHFAs and removing interfering compounds.[1][2] Improper technique can lead to significant analyte loss.

    • Cartridge Conditioning: Always pre-wash silica (B1680970) SPE cartridges with methanol or a mixture of ethyl acetate (B1210297), methanol, and dichloromethane (B109758) to remove contaminants.[2] Ensure proper conditioning and equilibration of the cartridge before loading the sample.

    • Solvent Selection: Use a hexane (B92381) wash to remove neutral lipids, followed by an elution with ethyl acetate to collect the FAHFA fraction.[1][4] Ensure the elution solvent is strong enough to displace the FAHFAs from the sorbent.

    • Cartridge Overloading: Avoid exceeding the binding capacity of the SPE cartridge, which can cause FAHFAs to be lost in the wash fractions.[2]

    • Faster Protocol: To reduce the time for the SPE step from approximately 4 hours to 1 hour, positive pressure (e.g., nitrogen gas) can be used to push solvents through the cartridge.[1][3]

  • Improper Sample Storage: Extracted lipids are susceptible to degradation.

    • Recommendation: Store extracted lipids at -80°C under an inert gas like nitrogen or argon to prevent oxidation.[2]

Issue 2: High Background Noise or Interfering Peaks in LC-MS Analysis

Q2: I am observing high background noise and/or interfering peaks in my LC-MS chromatograms. What is the likely cause and how can I resolve this?

A2: High background and interfering peaks are significant challenges in FAHFA analysis, often leading to inaccurate quantification.[2]

  • SPE Cartridge Contamination: Silica SPE cartridges can be a major source of background contamination, particularly for Palmitic Acid Esters of Hydroxystearic Acid (PAHSAs).[2][5]

    • Solution: Pre-washing the SPE cartridges as mentioned above is crucial.[2] Interestingly, Oleic Acid Esters of Hydroxystearic Acids (OAHSAs) tend to have a much lower background signal, making them potentially better markers in some situations.[5][6]

  • Co-elution of Isobaric Compounds: Other lipid species can have the same mass-to-charge ratio as FAHFAs and may co-elute, leading to misidentification.[2]

    • Example: C16:0 ceramide shares major multiple reaction monitoring (MRM) transitions with PAHSA.[2][7]

    • Solution: Optimize chromatographic conditions to ensure the separation of isomers and isobars. This may involve adjusting the mobile phase composition, gradient, or using a different column.[2][8] Careful validation with authentic standards is essential to confirm the identity of detected signals.[2]

  • Formation of Fatty Acid Dimers: Under certain LC-MS conditions, fatty acid dimers can form that are isobaric with FAHFAs, leading to their misidentification.[2][9]

    • Solution: Method validation with authentic standards is critical to ensure that the detected signal corresponds to the FAHFA of interest and not an artifact.

Issue 3: Poor Chromatographic Resolution of FAHFA Isomers

Q3: I am struggling to separate the different regio-isomers of a FAHFA family. How can I improve the chromatographic resolution?

A3: The structural similarity of FAHFA regio-isomers presents a significant chromatographic challenge.[8]

  • Column Selection: The choice of the liquid chromatography column is paramount.

    • Commonly Used Columns: Various reversed-phase columns like Luna C18, Acquity UPLC BEH C18, and Kinetex C18 have been successfully used for FAHFA separation.[1]

    • Chiral Columns: For separating enantiomers (R- and S-forms), specialized columns such as an amylose (B160209) tris(3,5-dimethylphenylcarbamate) column may be necessary.[1]

  • Method Optimization:

    • Long Gradients: Historically, very long isocratic gradients (up to 90 minutes) were required to achieve baseline separation of some isomers.[8]

    • Faster Methods: More recent methods have achieved good resolution in shorter run times (e.g., 30 minutes) by optimizing the column and mobile phase.[5][6] An isocratic flow with a mobile phase of methanol/water with ammonium (B1175870) acetate and ammonium hydroxide (B78521) has been shown to be effective.[5]

    • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve peak shape and resolution.

Issue 4: Inaccurate Quantification and Data Normalization

Q4: I am concerned about the accuracy of my FAHFA quantification and how to properly normalize the data. What are the best practices?

A4: Accurate quantification requires careful selection of internal standards and appropriate data analysis strategies.

  • Internal Standards:

    • Isotope-Labeled Standards: The use of stable isotope-labeled internal standards is highly recommended.[1]

    • ¹³C vs. Deuterated Standards: ¹³C-labeled standards are often preferred over heavily deuterated standards (e.g., d31-PAHSA) because the latter can exhibit a significant retention time shift relative to the endogenous analyte, which can complicate isomer identification.[1]

    • Addition Point: Internal standards should be added at the beginning of the sample preparation to account for variability throughout the entire workflow.[4]

  • Mass Spectrometry Method:

    • Multiple Reaction Monitoring (MRM): A targeted approach using a triple quadrupole mass spectrometer in MRM mode provides high sensitivity and selectivity for quantification.[10][11]

    • Quantifier and Qualifier Ions: For each FAHFA, at least one quantifier transition and one or two qualifier transitions should be monitored to increase the confidence of identification.[10] The ratio of these transitions can help distinguish true FAHFAs from contaminants.[10]

  • Data Normalization and Statistical Analysis:

    • Normalization: The relative abundance of FAHFAs can be determined by calculating the peak area (or height) ratio of the endogenous FAHFA to its corresponding stable isotope-labeled internal standard.[12]

    • Statistical Tests: FAHFA data often do not follow a normal distribution. Therefore, non-parametric statistical tests such as the Mann-Whitney test for comparing two independent groups, the Wilcoxon matched-pairs test for paired samples, and the Kruskal-Wallis test for multiple groups are often appropriate.[13] For correlation analysis, Spearman correlation is recommended.[13]

Frequently Asked Questions (FAQs)

Q: Which lipid extraction method is best for FAHFAs?

A: Both the modified Bligh-Dyer (chloroform:methanol:water) and the MTBE-based methods are effective for extracting FAHFAs.[1] The MTBE method offers the advantage of being less toxic.[2] The key to successful extraction is the precise execution of the protocol to ensure proper phase separation and the inclusion of an appropriate internal standard from the beginning.[3][4]

Q: How do I choose the right internal standard for my experiment?

A: The ideal internal standard is a stable isotope-labeled version of the analyte you are quantifying. ¹³C-labeled standards are generally recommended over heavily deuterated standards to avoid chromatographic shifts.[1] If a labeled standard for your specific FAHFA of interest is not available, using a labeled standard from the same FAHFA family with a similar structure is the next best option.

Q: What is the best way to separate FAHFA isomers?

A: The separation of FAHFA isomers is primarily achieved through liquid chromatography. The use of a high-resolution C18 column is common.[1] Optimizing the mobile phase composition (often a mixture of methanol and water with additives like ammonium acetate) and the gradient (or isocratic) conditions is crucial.[5] For very similar isomers, longer run times or specialized columns may be necessary.[8]

Q: How can I confirm the identity of a FAHFA peak and rule out interferences?

A: Confirming the identity of a FAHFA peak involves several steps. First, the retention time should match that of an authentic standard. Second, in MS/MS analysis, the fragmentation pattern of the unknown peak should match the fragmentation pattern of the standard.[1] Monitoring multiple MRM transitions (a quantifier and at least one qualifier) and ensuring their ratios are consistent with the standard can help differentiate the analyte from isobaric interferences like ceramides.[7][10]

Q: What are the typical concentrations of FAHFAs in biological samples?

A: FAHFA concentrations are generally low in biological samples, often in the low nanomolar range in human serum.[13] Their low abundance is one of the primary challenges in their analysis.[1][14]

Quantitative Data Summary

Table 1: Comparison of FAHFA Analysis Protocols
ParameterOriginal MethodFaster MethodKey Advantage of Faster Method
Total Run Time 90 minutes[3]30 minutes[3][6]3x increase in sample throughput
Chromatography Isocratic LC[3]Isocratic UPLC[3]Maintained chromatographic resolution of regioisomers
Sample Preparation Standard lipid extraction and 4-hour SPE[3]Optimized lipid extraction and 1-hour SPE[3]Reduced sample preparation time and material usage
Quantitation LC-MS/MS (MRM)LC-MS/MS (MRM)Comparable performance in detection and quantitation
Background Signal Higher background for PAHSAs[3]Lower background signal for OAHSAs[3][6]OAHSAs are easier to measure

Experimental Protocols

Protocol 1: General Lipid Extraction from Biological Tissues
  • Homogenize the tissue sample in a solution of chloroform (B151607) and methanol.

  • Add internal standards, such as ¹³C₄-9-PAHSA and ¹³C₁₈-12-OAHSA, to the chloroform prior to extraction.[3]

  • Centrifuge the mixture to separate the organic and aqueous phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment
  • Pre-wash a silica SPE cartridge with ethyl acetate and then condition it with hexane.[3]

  • Reconstitute the dried lipid extract from Protocol 1 in chloroform and apply it to the conditioned SPE cartridge.

  • Wash the cartridge with a solution of 5% ethyl acetate in hexane to elute neutral lipids.[3]

  • Elute the FAHFA fraction with ethyl acetate.[3]

  • Dry the FAHFA fraction under nitrogen and reconstitute in an appropriate solvent (e.g., methanol) for LC-MS analysis.

Protocol 3: LC-MS/MS Analysis of FAHFAs
  • Chromatography:

    • Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm).[5]

    • Mobile Phase: Isocratic flow of 93:7 methanol/water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.[5]

    • Flow Rate: 0.2 mL/min.[5]

    • Run Time: 30 minutes.[5]

  • Mass Spectrometry:

    • Mode: Negative ion mode electrospray ionization (ESI).[1]

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[5][10]

    • Transitions: Use one quantifier and one or two qualifier transitions for each FAHFA. For example, for PAHSAs, the transition m/z 537 → 255 is often used for quantification.[10]

Visualizations

Caption: General workflow for the quantification of FAHFAs.

Isobaric_Interference cluster_lc Co-elution in LC cluster_ms MS/MS Detection cluster_result Result PAHSA PAHSA MS_Signal Identical m/z Transitions (e.g., 537 -> 255) PAHSA->MS_Signal Ceramide C16:0 Ceramide Ceramide->MS_Signal Inaccurate Inaccurate Quantification (Overestimation of PAHSA) MS_Signal->Inaccurate

Caption: The challenge of isobaric interference in FAHFA analysis.

References

Technical Support Center: Optimizing 5-Hydroxystearic Acid (5-HSA) Recovery from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recovery of 5-hydroxystearic acid (5-HSA) from tissue samples. This guide provides answers to frequently asked questions, detailed troubleshooting advice, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of 5-HSA from tissue samples?

A1: The most critical factors include:

  • Tissue Homogenization: Incomplete disruption of the tissue matrix will lead to inefficient extraction.

  • Analyte Stability: 5-HSA, like other fatty acids, is susceptible to degradation through oxidation.[1][2] Proper sample handling and storage are crucial to prevent this.

  • Extraction Method: The choice of extraction solvent and technique (e.g., Liquid-Liquid Extraction vs. Solid-Phase Extraction) significantly impacts recovery.

  • Matrix Effects: Co-extracted lipids and other endogenous compounds can interfere with quantification, especially in LC-MS analysis.

Q2: What is the expected concentration range for 5-HSA in tissues?

A2: The endogenous concentrations of 5-HSA and related fatty acid esters of hydroxy fatty acids (FAHFAs) can be low and vary depending on the tissue type and physiological state. For instance, in adipose tissue, concentrations of related FAHFA families can range from approximately 200 to 10,000 pmol/g.[3]

Q3: Should I use a Liquid-Liquid Extraction (LLE) or a Solid-Phase Extraction (SPE) method for 5-HSA?

A3: Both methods can be effective, but the choice depends on the complexity of your sample matrix and the desired purity of the extract.

  • LLE: A common starting point, particularly the Folch or Bligh-Dyer methods, which use a chloroform (B151607)/methanol/water solvent system. LLE is effective for general lipid extraction but may co-extract more interfering compounds.

  • SPE: Often provides a cleaner extract, which is beneficial for reducing matrix effects in LC-MS analysis.[4] SPE allows for more selective isolation of 5-HSA and related compounds. A silica (B1680970) or C18 cartridge is commonly used for this purpose.[3]

Q4: Is derivatization necessary for the analysis of 5-HSA?

A4: Derivatization is generally required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to increase the volatility and thermal stability of 5-HSA.[5][6] Common derivatization agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5] For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is typically not necessary.

Troubleshooting Guide

Issue 1: Low or No Recovery of 5-HSA
Potential Cause Recommended Solution
Incomplete Tissue Homogenization Ensure the tissue is thoroughly homogenized. For tough or fibrous tissues, consider using a bead-based homogenizer or grinding the tissue in liquid nitrogen with a mortar and pestle.[7]
Analyte Degradation Minimize degradation by keeping samples on ice throughout the extraction process.[3] Snap-freeze tissues in liquid nitrogen immediately after collection and store at -80°C.[1][8] Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the homogenization buffer.
Inefficient Extraction Solvent For LLE, a common solvent system is a mixture of chloroform and methanol.[3] Ensure the correct ratios are used to achieve proper phase separation. For SPE, ensure the sorbent is appropriate for retaining 5-HSA (e.g., silica or C18).[3]
Improper pH Acidifying the sample to a pH of ~3 before extraction can improve the recovery of carboxylic acids like 5-HSA by ensuring they are in their protonated form.[9]
Loss During Solvent Evaporation Evaporate the solvent under a gentle stream of nitrogen at a low temperature (30-40°C) to prevent loss of the analyte.[9]
Issue 2: High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent Sample Homogenization Ensure a consistent homogenization time and technique for all samples.
Inconsistent Pipetting Use calibrated pipettes and ensure accurate and consistent solvent additions, especially for internal standards.
Phase Separation Issues (LLE) After centrifugation, carefully collect the desired phase without disturbing the interface. Repeating the extraction of the aqueous phase can improve recovery and consistency.[9]
SPE Cartridge Inconsistency Ensure SPE cartridges are from the same lot and are conditioned and eluted consistently. Avoid letting the cartridge run dry during conditioning and sample loading.[4]
Issue 3: Poor Chromatographic Peak Shape or Resolution (LC-MS)
Potential Cause Recommended Solution
Matrix Effects The presence of co-eluting compounds can suppress or enhance the ionization of 5-HSA.[10] Improve sample cleanup using SPE or by optimizing the LLE protocol. Diluting the sample extract can also help mitigate matrix effects.
Inappropriate Mobile Phase Optimize the mobile phase composition and gradient to improve the separation of 5-HSA from other components. The addition of a small amount of a weak acid like formic acid can improve peak shape for carboxylic acids.
Column Overload If the peak is fronting or tailing, consider injecting a smaller volume or diluting the sample.

Quantitative Data Summary

The following table presents representative data for the concentration of related FAHFA families in different tissue types. This can serve as a general reference for expected concentration ranges.

FAHFA FamilySpeciesAdipose DepotConcentration Range (pmol/g)Reference
PAHSAsMousePerigonadal White Adipose Tissue (PGWAT)~1,000 - 10,000[3]
PAHSAsMouseSubcutaneous White Adipose Tissue (SQWAT)~500 - 5,000[3]
PAHSAsMouseBrown Adipose Tissue (BAT)~200 - 2,000[3]
OAHSAsMousePerigonadal White Adipose Tissue (PGWAT)Generally lower than PAHSAs[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 5-HSA from Adipose Tissue

This protocol is adapted from a method for extracting FAHFAs from adipose tissue.[3]

Materials:

  • Adipose tissue (100-150 mg)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol

  • Chloroform

  • Internal standard (e.g., ¹³C-labeled 5-HSA)

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Weigh 100-150 mg of adipose tissue and place it in a pre-chilled Dounce homogenizer on ice.

  • Add 1.5 mL of ice-cold PBS, 1.5 mL of methanol, and 3 mL of chloroform.

  • Spike the chloroform with an appropriate amount of internal standard.

  • Homogenize the tissue thoroughly on ice.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 2,200 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) and transfer it to a clean tube.

  • Dry the extract under a gentle stream of nitrogen.

  • The dried extract can be stored at -80°C or reconstituted for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 5-HSA Enrichment

This protocol is a continuation of the LLE protocol for further purification.[3]

Materials:

Procedure:

  • Condition a 500 mg silica SPE cartridge by washing it with 6 mL of ethyl acetate followed by 6 mL of hexane.

  • Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.

  • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids. Discard this fraction.

  • Elute the 5-HSA and other hydroxy fatty acids with 4 mL of ethyl acetate into a clean collection tube.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the purified extract in a suitable solvent for LC-MS or GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Tissue Sample (100-150mg) homogenize Homogenize in Chloroform/Methanol/PBS tissue->homogenize centrifuge Centrifuge (2,200 x g, 10 min, 4°C) homogenize->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Chloroform dry_down->reconstitute load_spe Load onto Silica SPE Cartridge reconstitute->load_spe wash_spe Wash with 5% Ethyl Acetate in Hexane load_spe->wash_spe elute_spe Elute with Ethyl Acetate wash_spe->elute_spe dry_spe Dry Under Nitrogen elute_spe->dry_spe reconstitute_analysis Reconstitute for Analysis dry_spe->reconstitute_analysis lcms LC-MS/MS Analysis reconstitute_analysis->lcms

Caption: Workflow for the extraction and analysis of 5-HSA from tissue samples.

troubleshooting_low_recovery cluster_extraction Extraction Issues cluster_cleanup Cleanup & Analysis Issues cluster_solutions Potential Solutions start Low 5-HSA Recovery homogenization Incomplete Homogenization? start->homogenization solvent Incorrect Solvent/pH? start->solvent degradation Analyte Degradation? start->degradation spe_loss Loss during SPE? start->spe_loss evaporation_loss Loss during Evaporation? start->evaporation_loss matrix_effects Matrix Effects in MS? start->matrix_effects solution_homogenization Optimize Homogenization (e.g., bead beater) homogenization->solution_homogenization solution_solvent Adjust Solvent Polarity & Acidify Sample solvent->solution_solvent solution_degradation Work on Ice, Add Antioxidant, Store at -80°C degradation->solution_degradation solution_spe Optimize SPE Method (sorbent, wash, elute) spe_loss->solution_spe solution_evaporation Gentle N2 Stream, Low Temperature evaporation_loss->solution_evaporation solution_matrix Improve Cleanup, Dilute Sample matrix_effects->solution_matrix

Caption: Troubleshooting logic for low recovery of 5-HSA.

References

preventing 5-POHSA degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-POHSA (5-palmitoleoyloxy-hydroxy stearic acid) sample management. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during sample storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a member of a class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). These lipids have demonstrated anti-inflammatory and anti-diabetic properties, making them a significant area of research. Maintaining the structural integrity of this compound in collected samples is critical for accurate quantification and reliable experimental outcomes. Degradation can lead to an underestimation of its concentration and misleading results.

Q2: What are the primary causes of this compound degradation in biological samples?

The main causes of this compound degradation are chemical and enzymatic processes, primarily:

  • Oxidation: The polyunsaturated fatty acid component of this compound is susceptible to attack by reactive oxygen species. This process is accelerated by exposure to oxygen (air), light, and trace metal ions.

  • Hydrolysis: The ester bond linking the fatty acid and the hydroxy fatty acid can be broken by enzymatic (e.g., esterases, lipases) or chemical (pH-dependent) hydrolysis, yielding the constituent free fatty acid and hydroxy fatty acid. This is a significant concern in biological matrices like plasma or tissue homogenates that contain active enzymes.

  • Temperature Fluctuations: Elevated temperatures increase the rates of both oxidation and enzymatic degradation. Repeated freeze-thaw cycles can also compromise sample integrity by causing cellular damage and the release of degradative enzymes.

Q3: What is the optimal temperature for long-term storage of this compound samples?

For long-term stability (months to years), samples should be stored at -80°C . Studies on various fatty acids in plasma and serum have shown that this temperature effectively minimizes enzymatic activity and chemical degradation for extended periods. Storage at -20°C may be suitable for shorter durations, but degradation of polyunsaturated fatty acids has been observed over several years at this temperature[1]. Storage at 4°C or room temperature is not recommended for anything other than immediate processing due to rapid degradation.

Q4: Should I use an antioxidant during sample collection and processing?

Yes, adding an antioxidant is a highly recommended best practice. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for preventing lipid peroxidation. Adding BHT to the extraction solvent can significantly protect polyunsaturated fatty acids from degradation, even during storage at room temperature for several days.

Q5: How many times can I freeze and thaw my samples?

It is critical to minimize freeze-thaw cycles. Each cycle can cause the formation of ice crystals, which can disrupt cellular structures and organelles, leading to the release of enzymes that can degrade this compound. Ideally, samples should be aliquoted after collection and before the initial freezing to avoid the need to thaw the entire sample for each analysis.

Troubleshooting Guide

Issue 1: Low or undetectable levels of this compound in stored samples.

Potential Cause Troubleshooting Action
Degradation during storage - Verify storage temperature. Was it consistently at or below -80°C? - Review the number of freeze-thaw cycles the sample has undergone. - Assess if samples were exposed to light or left at room temperature for extended periods.
Inefficient Extraction - Ensure the chosen solvent system (e.g., chloroform:methanol) is appropriate for lipid extraction. - Verify that the extraction procedure, including vortexing and phase separation steps, was performed consistently and thoroughly. - Consider trying a different lipid extraction method, such as a Folch or Bligh-Dyer extraction.
Degradation during processing - Were samples kept on ice during all processing steps? - Was an antioxidant like BHT included in the extraction solvent? - Minimize the time between thawing, extraction, and analysis.

Issue 2: High variability in this compound concentrations between replicate samples.

Potential Cause Troubleshooting Action
Inconsistent sample handling - Standardize the entire workflow from collection to analysis. Ensure all samples are treated identically. - Thaw all samples uniformly on ice.
Inconsistent extraction efficiency - Use precise, calibrated pipettes for all reagent and sample transfers. - Ensure consistent and thorough vortexing and incubation times for all samples during the extraction process. - Allow for complete phase separation before collecting the lipid-containing layer.
Matrix Effects in LC-MS/MS - Use a stable isotope-labeled internal standard for this compound to correct for variations in extraction recovery and matrix-induced ion suppression/enhancement. - Optimize the sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components.

Data on this compound Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides an illustrative guide to the expected stability of similar polyunsaturated lipids in plasma based on extensive studies of fatty acid stability. These values should be considered estimates. A formal stability study is recommended for critical applications.

Storage Condition1 Day7 Days1 Month3 Months>1 Year
Room Temperature (~22°C) ~5-15% degradationSignificant degradationNot RecommendedNot RecommendedNot Recommended
Refrigerator (4°C) Minimal degradation~10-20% degradationSignificant degradationNot RecommendedNot Recommended
Freezer (-20°C) StableStableStable~5-15% degradationPotential for significant degradation
Ultra-Low Freezer (-80°C) StableStableStableStableStable

Table reflects estimated degradation based on general lipid stability studies. Actual degradation rates for this compound may vary.

Experimental Protocols & Visualizations

Logical Workflow for Sample Handling and Storage

The following diagram illustrates the recommended workflow to maximize this compound stability from collection to analysis.

G cluster_collection Sample Collection cluster_storage Storage cluster_processing Sample Processing cluster_analysis Analysis Collect Collect Sample (e.g., Plasma, Tissue) Aliquot Aliquot into pre-labeled tubes Collect->Aliquot Immediate FlashFreeze Flash Freeze (Liquid N2 or Dry Ice/Ethanol) Aliquot->FlashFreeze Store Store at -80°C FlashFreeze->Store Long-term Thaw Thaw ONE aliquot on ice Store->Thaw For analysis Extract Extract Lipids (with BHT) Thaw->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Diagram 1: Recommended workflow for this compound sample handling.
Protocol 1: this compound Extraction from Plasma/Serum

This protocol is adapted from established methods for FAHFA analysis.

Materials:

  • Frozen plasma/serum aliquots

  • Internal Standard (IS): Stable isotope-labeled this compound or a related FAHFA

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (HPLC grade), containing 0.01% Butylated Hydroxytoluene (BHT)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution, ice-cold

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Procedure:

  • Thawing: Thaw one plasma/serum aliquot (e.g., 200 µL) on ice.

  • Internal Standard Spiking: In a glass tube, combine the plasma/serum with ice-cold PBS to a final volume of 1.5 mL. Add the internal standard solution.

  • Solvent Addition: Add 1.5 mL of methanol (with BHT) followed by 3 mL of chloroform.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Centrifuge the samples at 3,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully collect the lower organic layer (chloroform phase) using a glass Pasteur pipette and transfer it to a new clean glass tube. Avoid disturbing the protein interface.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitution: Resuspend the dried lipid extract in a small, precise volume of a suitable solvent (e.g., methanol) for LC-MS/MS analysis. Store the extract at -80°C if not analyzing immediately.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Enrichment

This step is recommended to clean up the sample and enrich for FAHFAs, improving LC-MS/MS performance.

Materials:

Procedure:

  • Cartridge Conditioning: Condition the silica SPE cartridge by washing with 5 mL of hexane.

  • Sample Loading: Reconstitute the dried lipid extract in a small volume of hexane and load it onto the conditioned cartridge.

  • Wash Step: Wash the cartridge with 5 mL of a 95:5 (v/v) hexane:ethyl acetate mixture. This step removes neutral lipids like triacylglycerols and cholesterol esters, while this compound is retained.

  • Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate into a clean collection tube.

  • Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen. Reconstitute the purified extract in the final analysis solvent for LC-MS/MS injection.

Troubleshooting Degradation: A Logical Flowchart

This diagram provides a decision-making tool for investigating potential this compound degradation.

G Start Low this compound Recovery Suspected Degradation CheckStorage Review Storage Conditions: Temp logs (-80°C)? Freeze-thaw cycles? Start->CheckStorage StorageOK Storage Conditions OK CheckStorage->StorageOK Yes StorageBad Suboptimal Storage Identified CheckStorage->StorageBad No CheckProcessing Review Sample Processing Protocol: Kept on ice? Antioxidant (BHT) used? StorageOK->CheckProcessing ActionStorage Action: - Discard compromised samples - Implement strict -80°C storage - Aliquot new samples StorageBad->ActionStorage End Root Cause Identified ActionStorage->End ProcessingOK Processing Protocol OK CheckProcessing->ProcessingOK Yes ProcessingBad Protocol Deviations Identified CheckProcessing->ProcessingBad No CheckAnalysis Review Analytical Method: Internal standard used? Matrix effects evaluated? ProcessingOK->CheckAnalysis ActionProcessing Action: - Revise SOP to include ice bath and BHT in solvents - Re-train personnel ProcessingBad->ActionProcessing ActionProcessing->End AnalysisOK Analytical Method OK CheckAnalysis->AnalysisOK Yes AnalysisBad Analytical Issues Identified CheckAnalysis->AnalysisBad No AnalysisOK->End ActionAnalysis Action: - Implement stable isotope IS - Optimize sample cleanup (SPE) - Re-validate method AnalysisBad->ActionAnalysis ActionAnalysis->End

Diagram 2: Troubleshooting flowchart for low this compound recovery.

References

Technical Support Center: 5-POHSA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the mass spectrometric analysis of 5-hydroxypentanesulfonic acid (5-POHSA) and other polar anionic analytes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound, focusing on mitigating matrix effects and ensuring data quality.

Question: I am observing significant ion suppression for my this compound signal. What are the likely causes and how can I troubleshoot this?

Answer:

Ion suppression is a common manifestation of matrix effects where co-eluting endogenous or exogenous compounds in the sample interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1] For a highly polar and anionic compound like this compound, the primary culprits are often salts, phospholipids (B1166683), and other polar metabolites that are not adequately removed during sample preparation.

Troubleshooting Steps:

  • Evaluate Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and salts, which are major sources of ion suppression for polar analytes. If using PPT, consider a subsequent clean-up step.

    • Liquid-Liquid Extraction (LLE): LLE can be effective, but the choice of solvent is critical for extracting a polar analyte like this compound while leaving interferences behind. A polar extraction solvent may co-extract interfering compounds.

    • Solid-Phase Extraction (SPE): This is often the most effective technique. For this compound, consider a mixed-mode SPE cartridge with both reversed-phase and anion-exchange properties. This allows for the retention of this compound while washing away less polar and neutral interferences.

  • Optimize Chromatographic Separation:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred chromatographic mode for retaining and separating highly polar compounds like this compound.[2][3] It uses a polar stationary phase and a high organic mobile phase, which can also enhance ESI sensitivity.

    • Gradient Optimization: Develop a gradient that separates this compound from the early-eluting, highly polar matrix components, which are a common source of ion suppression.

    • Column Chemistry: Experiment with different HILIC stationary phases (e.g., bare silica, zwitterionic, amide) to achieve the best separation from interfering matrix components.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS for this compound is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Sample Dilution:

    • Diluting the sample extract can reduce the concentration of interfering matrix components. This is a simple and effective strategy, provided the analyte concentration remains above the limit of quantification.

Question: My retention times for this compound are shifting between injections. What could be causing this instability in my HILIC method?

Answer:

Retention time instability in HILIC is a frequent issue and can often be attributed to improper column equilibration or changes in the mobile phase composition.

Troubleshooting Steps:

  • Column Equilibration: HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable water layer on the stationary phase. Ensure a sufficient equilibration period (e.g., 10-15 column volumes) between injections.

  • Mobile Phase Composition: The high organic content of HILIC mobile phases can be prone to compositional changes due to solvent evaporation. Use fresh mobile phase daily and keep solvent bottles tightly capped. Ensure that the aqueous and organic components of your mobile phase are fully miscible to prevent phase separation.

  • Injection Solvent: The injection solvent should be as close in composition as possible to the initial mobile phase to avoid peak distortion and retention time shifts. Injecting a sample in a solvent significantly stronger (i.e., with a higher water content) than the mobile phase can disrupt the column's equilibration.

  • Temperature Control: Use a column oven to maintain a stable column temperature, as fluctuations can affect retention times.

Question: I'm observing poor peak shape (e.g., tailing or fronting) for this compound. How can I improve it?

Answer:

Poor peak shape in HILIC can be caused by a variety of factors, including secondary interactions with the stationary phase, column overload, and issues with the mobile phase or injection solvent.

Troubleshooting Steps:

  • Mobile Phase pH and Buffer: The pH of the mobile phase can influence the charge state of both the analyte and the stationary phase. For an anionic analyte like this compound, using a mobile phase with a pH that ensures it remains ionized can improve peak shape. The addition of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) can help to control the pH and reduce peak tailing caused by secondary interactions.

  • Injection Volume and Concentration: Injecting too large a volume or too high a concentration of the sample can lead to column overload and peak fronting. Try reducing the injection volume or diluting the sample.

  • Column Contamination: Contamination of the column with strongly retained matrix components can lead to peak tailing. Use a guard column and appropriate sample cleanup to protect the analytical column. If contamination is suspected, flush the column according to the manufacturer's instructions.

  • Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening. Ensure that all connections are made properly and use tubing with the smallest appropriate internal diameter.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for analyzing this compound in a complex biological matrix like plasma or urine?

A1: For a highly polar and anionic analyte like this compound in a complex biological matrix, a multi-step sample preparation approach is often necessary to effectively minimize matrix effects. A combination of protein precipitation followed by mixed-mode solid-phase extraction (SPE) is a robust strategy. The SPE sorbent should ideally have both reversed-phase and anion-exchange characteristics to retain this compound while allowing for the removal of interfering salts, phospholipids, and other matrix components.

Q2: Why is HILIC recommended for this compound analysis over traditional reversed-phase chromatography?

A2: this compound is a highly polar compound and will have little to no retention on a traditional reversed-phase (e.g., C18) column, eluting in or near the void volume with other unretained matrix components. HILIC, on the other hand, is specifically designed for the retention and separation of polar compounds. The use of a polar stationary phase and a highly organic mobile phase in HILIC allows for the retention of this compound, separating it from many of the interfering substances that can cause matrix effects.[2][3]

Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound absolutely necessary?

A4: While not strictly "necessary" for every application, the use of a SIL-IS is highly recommended and is considered the gold standard for quantitative bioanalysis. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate compensation for signal suppression or enhancement.[4] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Q5: What are some common sources of contamination that can interfere with this compound analysis?

A5: Common sources of contamination in LC-MS analysis include plasticizers from sample tubes and vials, residues from cleaning solutions, and cross-contamination from previously run samples. For a polar analyte like this compound, it is also important to use high-purity water and solvents for mobile phase preparation to avoid introducing interfering ions.

Quantitative Data on Matrix Effects

The following table summarizes a range of potential matrix effects observed for polar anionic analytes in common biological matrices. These values are representative and the actual matrix effect for this compound should be experimentally determined for your specific method and matrix.

Sample Preparation MethodMatrixAnalyte TypeTypical Matrix Effect (%)Ion Suppression/Enhancement
Protein Precipitation (PPT)PlasmaPolar Anionic40 - 80%Suppression
Liquid-Liquid Extraction (LLE)UrinePolar Anionic60 - 95%Suppression
Solid-Phase Extraction (SPE)PlasmaPolar Anionic85 - 110%Minimal Suppression/Enhancement
Dilute-and-ShootUrinePolar Anionic20 - 60%Significant Suppression

Experimental Protocol: HILIC-MS/MS Analysis of a Short-Chain Alkyl Sulfonic Acid (as a proxy for this compound) in Human Plasma

This protocol provides a representative methodology for the analysis of a short-chain alkyl sulfonic acid. It should be optimized for the specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation followed by SPE)

  • To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the stable isotope-labeled internal standard (SIL-IS).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Condition a mixed-mode anion-exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elute the analyte and SIL-IS with 1 mL of 5% formic acid in acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 90:10 acetonitrile:water for HILIC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC/UHPLC system

  • Column: HILIC Column (e.g., Amide or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 95% B

    • 8.0 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions: To be determined for this compound and its SIL-IS.

Workflow for Minimizing Matrix Effects in this compound Analysis

Minimizing_Matrix_Effects_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Mitigation Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (Acetonitrile) Sample->PPT SPE Solid-Phase Extraction (Mixed-Mode Anion Exchange) PPT->SPE Elute Elution & Reconstitution SPE->Elute HILIC HILIC Separation Elute->HILIC MS Mass Spectrometry (ESI Negative Mode) HILIC->MS Quant Quantification using Stable Isotope-Labeled IS MS->Quant Assess Assess Matrix Effect (Post-Extraction Spike) Quant->Assess Optimize Further Optimization (if necessary) Assess->Optimize

Caption: Workflow for minimizing matrix effects in this compound mass spec analysis.

References

Technical Support Center: 5-POHSA Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5-n-pentadecyl-2-O-hexadecanoyl-sn-glycero-3-phosphocholine (5-POHSA) in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Q: My this compound solution is showing rapid degradation, confirmed by the appearance of unexpected peaks in my analysis. What are the likely causes and how can I mitigate this?

A: Rapid degradation of this compound in aqueous solutions is primarily due to two chemical processes: hydrolysis and oxidation.

  • Hydrolysis: The ester linkages at the sn-1 and sn-2 positions of the glycerol (B35011) backbone are susceptible to cleavage, leading to the formation of lysophospholipids and free fatty acids. This process is significantly influenced by the pH of the solution.

  • Oxidation: While this compound contains saturated fatty acid chains and is therefore less prone to oxidation than polyunsaturated lipids, trace amounts of pro-oxidants or exposure to harsh conditions can initiate oxidative degradation.

Troubleshooting Steps:

  • pH Control: Ensure the pH of your solution is maintained within a stable, neutral range (pH 6-7). Hydrolysis is catalyzed by both acidic and basic conditions. Use a suitable buffer system to maintain the desired pH.

  • Temperature Management: Store this compound solutions at low temperatures (2-8 °C for short-term storage, -20 °C or -80 °C for long-term storage) to minimize the rates of both hydrolysis and oxidation.[1]

  • Use of High-Purity Solvents: Ensure that all solvents are of high purity and free from contaminating acids, bases, or metal ions that can catalyze degradation.

  • Inert Atmosphere: For long-term storage or when working with sensitive assays, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

Issue 2: Inconsistent Experimental Results with this compound

Q: I am observing high variability in my experimental results when using this compound. Could this be related to its stability?

A: Yes, inconsistent results are often a symptom of compound instability. The degradation of this compound into various byproducts can lead to a heterogeneous mixture, with each component potentially having different biological activities or physical properties.

Troubleshooting Steps:

  • Freshly Prepare Solutions: Whenever possible, prepare this compound solutions fresh before each experiment. If solutions must be stored, follow the storage recommendations outlined above.

  • Monitor Purity: Regularly assess the purity of your this compound stock and working solutions using appropriate analytical methods like UPLC-MS or NMR to detect the presence of degradation products.

  • Standardize Protocols: Ensure that solution preparation and handling protocols are standardized across all experiments to minimize variability. This includes consistent solvent sources, pH adjustments, and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are:

  • Hydrolysis: Cleavage of the ester bonds, primarily at the sn-1 and sn-2 positions, leading to the formation of 1- and 2-lysophosphatidylcholine (B1209052) derivatives and the corresponding fatty acids.

  • Oxidation: Although less common for saturated lipids, oxidation can be initiated by reactive oxygen species (ROS), leading to the formation of various oxidized lipid species.

Q2: How does pH affect the stability of this compound?

A2: The rate of hydrolysis of the ester bonds in this compound is highly dependent on pH. Both acidic and alkaline conditions can accelerate this degradation. Maintaining a neutral pH (around 6.0-7.0) is generally optimal for minimizing hydrolysis.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, this compound solutions should be stored under the following conditions:

  • Temperature: 2-8°C for short-term storage (a few days). For long-term storage, -20°C or -80°C is recommended.[1]

  • Atmosphere: For extended storage, flushing the container with an inert gas like nitrogen or argon can prevent oxidation.

  • Solvent: Use high-purity, anhydrous organic solvents for stock solutions. For aqueous solutions, use a buffered system at a neutral pH.

Q4: Can I use antioxidants to improve the stability of this compound?

A4: Yes, adding antioxidants can be beneficial, especially if there is a risk of oxidative stress in your experimental system. Common antioxidants used for lipid formulations include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Alpha-tocopherol (Vitamin E)

The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference with your experiments.

Q5: Is lyophilization a suitable method for long-term storage of this compound formulations?

A5: Yes, lyophilization (freeze-drying) is an excellent method for enhancing the long-term stability of this compound formulations, particularly for aqueous-based systems like liposomes.[2][3] It removes water, which is a key reactant in hydrolysis, and can significantly slow down degradation. The use of cryoprotectants is crucial for a successful lyophilization process.

Data Presentation

Table 1: Factors Influencing this compound Stability in Solution

ParameterEffect on StabilityRecommendation
pH High and low pH increase hydrolysis rate.Maintain pH between 6.0 and 7.0 using a suitable buffer.
Temperature Higher temperatures accelerate degradation.Store solutions at 2-8°C (short-term) or ≤ -20°C (long-term).[1]
Oxygen Can lead to oxidative degradation.Store under an inert atmosphere (N₂ or Ar) for long-term stability.
Light Can promote photo-oxidation.Store in amber vials or protect from light.
Purity of Solvents Impurities can catalyze degradation.Use high-purity, analytical grade solvents.

Table 2: Example of a Stability Study Design for a this compound Formulation

Storage ConditionTime Points for TestingParameters to be Analyzed
Long-Term: 5°C ± 3°C0, 3, 6, 9, 12, 18, 24 monthsAppearance, pH, this compound assay, Degradation products
Accelerated: 25°C ± 2°C / 60% ± 5% RH0, 1, 2, 3, 6 monthsAppearance, pH, this compound assay, Degradation products
Stress: 40°C ± 2°C / 75% ± 5% RH0, 1, 2, 3 monthsAppearance, pH, this compound assay, Degradation products

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound in Solution

Objective: To assess the stability of a this compound solution under accelerated conditions to predict its long-term stability.

Materials:

  • This compound

  • Solvent/buffer of interest

  • HPLC-grade water and organic solvents

  • pH meter

  • Stability chambers

  • UPLC-MS system

Procedure:

  • Prepare a stock solution of this compound in the desired solvent or buffer system at a known concentration.

  • Aliquot the solution into multiple vials to have sufficient samples for each time point and condition.

  • Place the vials in stability chambers set to the desired accelerated conditions (e.g., 40°C/75% RH).[4]

  • At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a set of vials from each condition.

  • Visually inspect the samples for any changes in appearance (e.g., color, precipitation).

  • Measure the pH of the aqueous solutions.

  • Analyze the concentration of this compound and the formation of degradation products using a validated UPLC-MS method.

  • Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.

Protocol 2: Lyophilization of a this compound Liposomal Formulation

Objective: To prepare a stable, lyophilized powder of a this compound liposomal formulation for long-term storage.

Materials:

  • This compound liposomal suspension

  • Cryoprotectant (e.g., sucrose (B13894) or trehalose)

  • Lyophilizer

  • Sterile vials and stoppers

Procedure:

  • Prepare the this compound liposomal formulation using your standard protocol.

  • Add a cryoprotectant to the liposomal suspension. A common starting concentration is 5-10% (w/v) of sucrose or trehalose.[5][6]

  • Dispense the formulation into sterile lyophilization vials.

  • Partially insert lyophilization stoppers onto the vials.

  • Place the vials on the shelves of the lyophilizer.

  • Freezing Step: Cool the shelves to a temperature below the glass transition temperature (Tg') of the formulation (typically -40°C or lower) and hold for a sufficient time to ensure complete freezing.

  • Primary Drying (Sublimation): Apply a vacuum (e.g., <100 mTorr) and raise the shelf temperature to facilitate the sublimation of ice. The product temperature should be kept below the collapse temperature.

  • Secondary Drying (Desorption): After all the ice has sublimed, gradually increase the shelf temperature (e.g., to 20-25°C) under vacuum to remove residual unfrozen water.

  • Once the drying is complete, fully stopper the vials under vacuum or after backfilling with an inert gas.

  • Store the lyophilized product at the recommended storage condition, protected from light and moisture.

Mandatory Visualization

cluster_degradation This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, pH, Temp Oxidation Oxidation This compound->Oxidation ROS, Light, Metal Ions Lyso-PC Lyso-PC Hydrolysis->Lyso-PC Fatty_Acids Free Fatty Acids Hydrolysis->Fatty_Acids Oxidized_Lipids Oxidized Products Oxidation->Oxidized_Lipids cluster_workflow Troubleshooting this compound Instability Start Observe Degradation/ Inconsistent Results Check_pH Verify Solution pH (Target: 6.0-7.0) Start->Check_pH Check_Temp Review Storage Temperature Check_pH->Check_Temp pH is optimal Stable Stable Solution/ Consistent Results Check_pH->Stable Adjust pH Check_Purity Assess Solvent and Reagent Purity Check_Temp->Check_Purity Temp is optimal Check_Temp->Stable Adjust Temperature Use_Antioxidants Consider Adding Antioxidants Check_Purity->Use_Antioxidants Purity is high Check_Purity->Stable Use high-purity reagents Lyophilize Lyophilize for Long-Term Storage Use_Antioxidants->Lyophilize If oxidation is suspected Lyophilize->Stable cluster_pathway Illustrative Signaling Pathway Involvement (PI3K/Akt) Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Cellular_Response Cell Growth, Survival, etc. Akt->Cellular_Response 5-POHSA_Modulation This compound (Potential Modulator) 5-POHSA_Modulation->PI3K potential interaction

References

Technical Support Center: Addressing Variability in Cell-Based Assays with 5-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 5-POHSA in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reproducible results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell-based assays?

A1: this compound (5-palmitoleoyloxy-9-hydroxystearic acid) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family of lipids. Its primary mechanism of action is the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is expressed in various cell types, including macrophages and adipocytes. Upon activation by ligands like this compound, GPR120 initiates downstream signaling cascades that have been shown to mediate anti-inflammatory effects.

Q2: What are the expected outcomes of treating cells with this compound in an anti-inflammatory assay?

A2: In a typical anti-inflammatory assay, such as one using lipopolysaccharide (LPS) to induce an inflammatory response in macrophages (e.g., RAW 264.7 or THP-1 cell lines), treatment with this compound is expected to attenuate the inflammatory response. This can be observed as a dose-dependent decrease in the production and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Q3: What are the most common sources of variability when working with this compound?

A3: Variability in cell-based assays using this compound can arise from several factors:

  • Cell Health and Passage Number: Using cells at a high passage number can lead to phenotypic drift and altered responses.[1] It is crucial to use cells within a consistent and low passage range.

  • Reagent Preparation and Storage: this compound is a lipid, and its solubility and stability in aqueous media can be challenging. Improper handling, such as repeated freeze-thaw cycles or incorrect solvent use, can lead to inconsistent concentrations and activity.

  • Assay Conditions: Variations in cell seeding density, incubation times, and concentrations of stimulating agents like LPS can all contribute to variability.[2]

  • Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular responses to stimuli.[3]

Q4: How can I ensure consistent delivery of this compound to my cells?

A4: Due to its lipophilic nature, this compound should be dissolved in an appropriate organic solvent, such as DMSO or ethanol, to create a stock solution. This stock solution should then be diluted in a serum-free medium to the final working concentration immediately before adding to the cells. It is important to ensure thorough mixing to avoid precipitation. The final concentration of the organic solvent in the cell culture should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Observed Problem Potential Cause Suggested Solution
High variability between replicate wells (Intra-assay variability) Inconsistent cell seeding: Uneven distribution of cells across the plate.Ensure the cell suspension is homogenous by gently pipetting up and down before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.
Pipetting errors: Inaccurate or inconsistent volumes of reagents added to wells.Use calibrated pipettes and practice consistent pipetting techniques. For critical steps, consider using a multi-channel pipette for simultaneous addition to multiple wells.
Edge effects: Evaporation from the outer wells of the plate leading to changes in reagent concentrations.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
Inconsistent results between experiments (Inter-assay variability) Variable cell passage number: Using cells from different passage numbers with potentially different phenotypes.Maintain a consistent cell passage number for all experiments. Thaw a new vial of low-passage cells regularly.[1]
Inconsistent reagent preparation: Variations in the preparation of this compound working solutions or other reagents.Prepare fresh working solutions of this compound for each experiment from a well-maintained stock. Use the same lot of critical reagents like FBS and LPS across a series of experiments.
Fluctuations in incubator conditions: Changes in temperature or CO2 levels affecting cell growth and response.Regularly monitor and calibrate your incubator to ensure stable temperature and CO2 levels.
No or weak anti-inflammatory effect of this compound Inactive this compound: Degradation of the compound due to improper storage or handling.Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Low GPR120 expression: The cell line used may have low or no expression of the GPR120 receptor.Confirm GPR120 expression in your cell line using techniques like RT-qPCR or Western blotting. Consider using a cell line known to express GPR120, such as RAW 264.7 macrophages.
Suboptimal this compound concentration: The concentrations tested may be too low to elicit a response.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., from 1 µM to 100 µM).
High background signal in control wells LPS contamination: Contamination of reagents or cell culture with LPS.Use certified endotoxin-free reagents and consumables. Regularly test your water source and media for endotoxin (B1171834) contamination.
Cell stress: Over-confluent or unhealthy cells can spontaneously release inflammatory mediators.Ensure cells are seeded at an appropriate density and are healthy and viable before starting the experiment.

Data Presentation

Consistent and clear data presentation is crucial for interpreting your results. Below are examples of how to structure your quantitative data from this compound experiments.

Table 1: Dose-Dependent Effect of this compound on GPR120 Activation

This compound Concentration (µM)GPR120 Activation (% of Maximum Response)
0.115 ± 3
145 ± 5
1085 ± 7
5098 ± 2
100100 ± 1
EC50 (µM) ~2.5

Note: The data presented in this table is illustrative and should be replaced with your experimental findings. The EC50 value represents the concentration of this compound that elicits 50% of the maximum response.

Table 2: Inhibition of LPS-Induced TNF-α and IL-6 Secretion by this compound

This compound Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
110 ± 48 ± 3
1035 ± 630 ± 5
5065 ± 860 ± 7
10080 ± 575 ± 6
IC50 (µM) ~30 ~35

Note: The data in this table is for illustrative purposes. The IC50 value represents the concentration of this compound that inhibits 50% of the LPS-induced cytokine production.

Experimental Protocols

This section provides a detailed methodology for a common cell-based assay to evaluate the anti-inflammatory effects of this compound.

Protocol: Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages

1. Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • LPS (Lipopolysaccharide) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for mouse TNF-α and IL-6

2. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Use cells between passages 5 and 15 for experiments.

  • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow the cells to adhere.

3. This compound and LPS Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • On the day of the experiment, prepare serial dilutions of the this compound stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Prepare a 1 µg/mL working solution of LPS in serum-free DMEM.

4. Cell Treatment:

  • After 24 hours of cell adherence, gently aspirate the culture medium from the wells.

  • Wash the cells once with 100 µL of sterile PBS.

  • Add 90 µL of serum-free DMEM to each well.

  • Add 10 µL of the diluted this compound solutions to the respective wells. For control wells, add 10 µL of serum-free DMEM containing 0.1% DMSO.

  • Incubate the plate for 1 hour at 37°C.

  • Add 10 µL of the 1 µg/mL LPS solution to all wells except the unstimulated control wells (to which 10 µL of serum-free DMEM is added). The final LPS concentration will be 100 ng/mL.

  • Incubate the plate for 6 to 24 hours at 37°C. The optimal incubation time should be determined empirically.

5. Sample Collection and Analysis:

  • After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the supernatant (cell culture medium) from each well without disturbing the cell layer.

  • Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage inhibition of cytokine production for each this compound concentration compared to the LPS-only treated control.

  • Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_LPS LPS Signaling This compound This compound GPR120 GPR120 This compound->GPR120 Binds and Activates G_protein Gαq/11 GPR120->G_protein Activates TAK1 TAK1 GPR120->TAK1 Inhibits PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Ca2->PKC IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->Inflammation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 (nucleus) MAPK->AP1 Activates AP1->Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->TAK1

Caption: this compound signaling pathway via GPR120, leading to the inhibition of inflammatory responses.

Experimental_Workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Pre-treat with this compound (1 hour) B->C D 4. Stimulate with LPS (100 ng/mL) C->D E 5. Incubate for 6-24h D->E F 6. Collect supernatant E->F G 7. Measure TNF-α and IL-6 by ELISA F->G H 8. Analyze data and determine IC50 G->H

Caption: Experimental workflow for assessing the anti-inflammatory effect of this compound.

Troubleshooting_Tree Start High variability in results? Intra_Assay Within the same plate? Start->Intra_Assay Yes Inter_Assay Between different experiments? Start->Inter_Assay No Check_Seeding Review cell seeding protocol. Ensure homogenous cell suspension. Intra_Assay->Check_Seeding Yes Check_Pipetting Verify pipette calibration and technique. Intra_Assay->Check_Pipetting Yes Check_Edge_Effect Avoid using outer wells. Intra_Assay->Check_Edge_Effect Yes Check_Passage Use consistent, low cell passage number. Inter_Assay->Check_Passage Yes Check_Reagents Use same lot of reagents. Prepare fresh solutions. Inter_Assay->Check_Reagents Yes Check_Incubator Monitor and calibrate incubator. Inter_Assay->Check_Incubator Yes

Caption: Troubleshooting decision tree for addressing variability in cell-based assays.

References

Navigating the Complex World of FAHFA Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the chromatography of Fatty Acid esters of Hydroxy Fatty Acids (FAHFA) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving baseline separation and accurate quantification of these challenging lipid molecules. Here, you will find troubleshooting advice and frequently asked questions to address common issues encountered during experimental workflows.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the chromatographic separation of FAHFA isomers.

Issue 1: Poor Chromatographic Resolution and Peak Shape

  • Symptom: Co-elution of isomers, broad peaks, or peak tailing, making accurate quantification difficult.

  • Possible Causes & Solutions:

    • Inappropriate Column Chemistry: The choice of stationary phase is critical for separating structurally similar isomers.

      • Solution: Utilize high-resolution reversed-phase columns, such as C18, which are widely reported to be effective for separating FAHFA regioisomers.[1][2][3] The elution order on these columns can be influenced by the position of the ester bond.[3]

    • Suboptimal Mobile Phase Composition: The mobile phase composition directly impacts the retention and separation of isomers.

      • Solution: Methodically optimize the mobile phase gradient. Typical mobile phases consist of methanol (B129727) or acetonitrile (B52724) with water.[2] The addition of modifiers like ammonium (B1175870) acetate (B1210297) or formic acid can improve peak shape and ionization efficiency.[4][5] For particularly challenging separations, consider exploring different organic modifiers or pH adjustments.

    • Incorrect Flow Rate or Temperature: These parameters affect the diffusion and interaction of analytes with the stationary phase.

      • Solution: Optimize the flow rate to ensure sufficient interaction time with the stationary phase without excessive diffusion. Column temperature can also be adjusted to improve separation efficiency, with lower temperatures sometimes leading to better resolution.[6]

Issue 2: High Background Noise or Interfering Peaks in LC-MS Analysis

  • Symptom: Elevated baseline in chromatograms or the presence of non-FAHFA peaks that interfere with the analytes of interest.

  • Possible Causes & Solutions:

    • Contamination from Sample Preparation: Solid-Phase Extraction (SPE) cartridges are a known source of background contamination, particularly for Palmitic Acid Esters of Hydroxystearic Acid (PAHSAs).[3][5][7]

      • Solution: Thoroughly pre-wash SPE cartridges with solvents like methanol, ethyl acetate, or dichloromethane.[3] It's also important to run a blank extraction (substituting water for the sample) to quantify the background signal, which can be particularly significant for low-abundance samples like serum.[7] Interestingly, Oleic Acid Esters of Hydroxystearic Acids (OAHSAs) often exhibit a lower background signal.[3][4][8]

    • Co-elution with Isobaric Compounds: Other lipids, such as ceramides (B1148491) or fatty acid dimers, can have the same mass-to-charge ratio as FAHFAs and may co-elute.[3][4]

      • Solution: Rely on tandem mass spectrometry (MS/MS) for definitive identification. The fragmentation patterns of FAHFAs are characteristic and can be used to distinguish them from contaminants.[1][3][7] For instance, the ratio of specific product ions can be diagnostic for true FAHFA peaks.[7][9] If co-elution persists, further optimization of the chromatographic method is necessary.[9]

Issue 3: Low Recovery of FAHFAs

  • Symptom: Consistently low signal intensity for your target FAHFA isomers.

  • Possible Causes & Solutions:

    • Inefficient Extraction: The initial lipid extraction may not be effectively isolating the FAHFAs from the sample matrix.

      • Solution: Employ a robust liquid-liquid extraction method, such as a modified Bligh-Dyer extraction, which is commonly used for a broad range of lipids including FAHFAs.[2] Ensure proper phase separation by adequate centrifugation.[7]

    • Loss During SPE: FAHFAs may be lost during the SPE enrichment step.

      • Solution: Verify that the SPE cartridge is not being overloaded.[3] Ensure the elution solvent is of sufficient strength to displace the FAHFAs from the sorbent; ethyl acetate is commonly used for this purpose.[1][4][5][7]

    • Analyte Degradation: FAHFAs can be susceptible to degradation if not handled and stored properly.

      • Solution: Store extracted lipids at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] Biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for FAHFA isomer analysis?

A1: The standard workflow involves a two-step extraction process followed by LC-MS analysis.[9] First, a liquid-liquid extraction is performed to isolate total lipids from the biological sample. This is followed by solid-phase extraction (SPE) using a silica-based cartridge to enrich the FAHFA fraction.[1][7][9] The enriched sample is then analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[7][10]

FAHFA Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (Tissue, Serum, etc.) LLE Liquid-Liquid Extraction (e.g., Bligh-Dyer) Sample->LLE Isolate Total Lipids SPE Solid-Phase Extraction (Silica Cartridge) LLE->SPE Enrich FAHFAs Enriched Enriched FAHFA Fraction SPE->Enriched LC Liquid Chromatography (Reversed-Phase C18) Enriched->LC Inject MS Tandem Mass Spectrometry (MS/MS - MRM) LC->MS Separate & Ionize Data Data Analysis MS->Data Detect & Fragment Result Baseline Separated Isomer Peaks Data->Result Quantify & Identify

Caption: General workflow for the extraction and analysis of FAHFA isomers.

Q2: Which type of chromatography column is best for separating FAHFA regioisomers?

A2: Reversed-phase columns, particularly those with a C18 stationary phase, are the most commonly used and effective for separating FAHFA regioisomers.[1][2][3] Various C18 columns from different manufacturers have been successfully employed.[1][2]

Q3: How can I distinguish between different FAHFA isomers using mass spectrometry?

A3: While many FAHFA isomers have identical precursor ions, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ.[1][7] The relative ratios of the product ions can be specific to the position of the ester linkage.[7] For example, for Palmitic Acid Hydroxy Stearic Acids (PAHSAs), the major transition is often m/z 537 → 255 (corresponding to the palmitate fragment), but the ratios of other fragments can be isomer-dependent.[7] In some cases, MS³ experiments can provide even more detailed structural information to pinpoint the ester location.[1]

MS_Identification cluster_isomers FAHFA Regioisomers 5-PAHSA 5-PAHSA MS1 MS1: Precursor Ion (e.g., m/z 537 for PAHSA) 5-PAHSA->MS1 9-PAHSA 9-PAHSA 9-PAHSA->MS1 12-PAHSA 12-PAHSA 12-PAHSA->MS1 MS2 MS2: Fragmentation (CID) MS1->MS2 Fragments Product Ions (e.g., m/z 255, 281, 299) MS2->Fragments Ratios Unique Product Ion Ratios Fragments->Ratios Identification Isomer Identification Ratios->Identification

Caption: Logic for distinguishing FAHFA isomers using tandem mass spectrometry.

Q4: How can I separate FAHFA enantiomers (R and S forms)?

A4: Standard reversed-phase chromatography does not separate enantiomers.[11] For this, you need to use a chiral stationary phase. A Lux 5 µm Cellulose-3 column has been shown to be effective for resolving the enantiomers of 9-PAHSA using an isocratic mobile phase of methanol, water, and formic acid.[2]

Q5: Are there ways to improve the speed of FAHFA analysis?

A5: Yes, the analytical workflow can be significantly expedited. The solid-phase extraction step can be shortened from hours to about one hour by using positive pressure (e.g., nitrogen gas) to push solvents through the cartridge.[1][9] Additionally, developing a faster LC gradient using shorter, high-efficiency columns (e.g., UPLC BEH C18, 1.7 µm) can reduce the chromatography run time from 90 minutes to 30 minutes without compromising the resolution of regioisomers.[4][5][8][9]

Experimental Protocols

Protocol 1: FAHFA Extraction and Enrichment

This protocol is a general guide for the extraction of FAHFAs from biological tissues and subsequent enrichment by SPE.

  • Homogenization: Homogenize tissue samples in a suitable buffer.

  • Lipid Extraction (Modified Bligh-Dyer):

    • To the homogenate, add methanol and chloroform (B151607) to achieve a final ratio of approximately 1:2:1 (methanol:chloroform:aqueous sample).

    • Add an internal standard (e.g., ¹³C-labeled FAHFA) to the chloroform prior to extraction for quantification.[5]

    • Vortex thoroughly and centrifuge at ~2,000-2,500 g for 10 minutes at 4°C to separate the phases.[5][7]

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Use a silica (B1680970) SPE cartridge (e.g., 500 mg silica).[1]

    • Pre-wash the cartridge with ethyl acetate and then condition with hexane.[4][5]

    • Reconstitute the dried lipid extract in a small volume of chloroform and apply it to the cartridge.[4][5]

    • Wash the cartridge with 95:5 hexane:ethyl acetate to elute neutral lipids.[1][7]

    • Elute the FAHFA fraction with ethyl acetate.[1][4][5][7]

    • Dry the FAHFA fraction under nitrogen and store at -80°C until LC-MS analysis.[4][5]

Protocol 2: LC-MS/MS Analysis of FAHFA Isomers

This protocol outlines a general method for the chromatographic separation and detection of FAHFA isomers. Instrument parameters will require optimization.

  • Sample Preparation: Reconstitute the dried, enriched FAHFA fraction in a suitable solvent (e.g., 40 µL of methanol).[4][5]

  • Chromatography:

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) or similar high-resolution C18 column.[4][5]

    • Mobile Phase: An isocratic flow of 93:7 methanol/water with 5 mM ammonium acetate and 0.03% ammonium hydroxide (B78521) has been used for a 30-minute separation.[4][5] Alternatively, a gradient elution can be developed.

    • Flow Rate: 0.2 mL/min.[4][5]

    • Column Temperature: 25°C.[4][5]

    • Injection Volume: 10 µL.[4][5]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used as FAHFAs have a free carboxyl group.[1][2]

    • Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[4][5][7][12][13]

    • MRM Transitions: Optimize precursor-to-product ion transitions for each FAHFA family. For PAHSAs (precursor m/z 537), common product ions are m/z 255 (palmitic acid), m/z 299 (hydroxystearic acid), and m/z 281 (dehydrated hydroxystearic acid).[1][7] Use at least one quantifier and one or two qualifier transitions per analyte.[4][5]

Quantitative Data Summary

ParameterValue / DescriptionReference
LC Columns Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm)[4][5]
Luna C18(2) (3 µm, 250 x 2.0 mm)[4]
Kinetex C18, Mediterranea C18[1]
Mobile Phases Isocratic: 93:7 methanol/water + 5mM NH₄OAc + 0.03% NH₄OH[4][5]
Gradient: Methanol/water or Acetonitrile/water based[2][7]
Flow Rates 0.2 mL/min[4][5]
Run Times Optimized: ~30 minutes[4][5][8]
Standard: ~90 minutes[4]
MS Detection ESI Negative Mode, Multiple Reaction Monitoring (MRM)[2][7]

Table 1: Common Chromatographic and MS Parameters for FAHFA Analysis.

FAHFA FamilyPrecursor Ion (m/z)Common Product Ions (m/z)Reference
PAHSA 537255, 281, 299[1][7]
OAHSA 563.5281, 299[14]

Table 2: Example Precursor and Product Ions for MRM Analysis.

References

Technical Support Center: Reducing High Background Noise in ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving high background noise in their ELISA (Enzyme-Linked Immunosorbent Assay) experiments. While the following guidance is broadly applicable, it is not specific to a "5-POHSA" ELISA, as no detailed information for this specific assay could be found. The principles outlined below are fundamental to ELISA and should help in troubleshooting high background issues in most assays.

Frequently Asked Questions (FAQs)

Q1: What is considered high background in an ELISA?

A1: High background in an ELISA refers to a scenario where the negative control wells, which should have little to no signal, exhibit a high optical density (OD) reading.[1] This elevated "noise" can mask the specific signal from the target analyte, leading to reduced assay sensitivity and inaccurate results.

Q2: What are the most common causes of high background in an ELISA?

A2: The primary culprits behind high background are often related to procedural steps. These include insufficient washing, inadequate blocking of non-specific binding sites, and using too high a concentration of detection antibodies or enzyme conjugates.[1] Other contributing factors can be contamination of reagents or plates, improper incubation times or temperatures, and issues with the substrate.[2]

Q3: How can I systematically troubleshoot the source of high background?

A3: A systematic approach is crucial for identifying the root cause of high background. A good starting point is to run a series of control experiments. For instance, a "no primary antibody" control can help determine if the secondary antibody is binding non-specifically.[3] Similarly, a "substrate only" blank can indicate if the substrate itself is contaminated or degrading. Reviewing and optimizing each step of the protocol, from plate coating to signal detection, is also essential.

Q4: Can the sample itself contribute to high background?

A4: Yes, the sample matrix can be a significant source of background noise.[4] Samples containing high concentrations of proteins, lipids, or other interfering substances can lead to non-specific binding. Additionally, the presence of heterophilic antibodies (like HAMA - human anti-mouse antibodies) in samples can cross-link the capture and detection antibodies, causing a false-positive signal.[4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common causes of high background in your ELISA experiments.

Problem Area 1: Insufficient Washing

Inadequate washing is a frequent cause of high background, as it fails to remove unbound antibodies and other reagents.[3]

Symptom Possible Cause Recommended Solution
High and variable background across the plate.Residual unbound conjugate or antibodies.Increase the number of wash cycles (e.g., from 3 to 5). Increase the soaking time for each wash (e.g., 30-60 seconds). Ensure complete aspiration of wash buffer after each step.
Edge effects (higher background on outer wells).Uneven washing or evaporation.Ensure all wells are filled with an equal volume of wash buffer. Use a properly calibrated plate washer. Avoid stacking plates during incubation to ensure even temperature distribution.[1]
Problem Area 2: Inadequate Blocking

The blocking step is critical for preventing the non-specific binding of antibodies to the plate surface.[5]

Symptom Possible Cause Recommended Solution
Uniformly high background in all wells.Ineffective blocking buffer or insufficient blocking time.Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk). Extend the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Consider trying a different blocking agent (e.g., casein, commercial blocking buffers).
High background in negative control wells.Cross-reactivity of the blocking agent with detection reagents.If using a biotin-streptavidin system, avoid blocking buffers containing milk, as casein is a biotin-containing protein.
Problem Area 3: Antibody and Reagent Issues

The concentration and quality of antibodies and other reagents play a crucial role in assay performance.

Symptom Possible Cause Recommended Solution
Very high signal in all wells, including negatives.Detection antibody or enzyme conjugate concentration is too high.Perform a titration experiment to determine the optimal concentration of the detection antibody and enzyme conjugate. Start with a higher dilution than recommended.
High background that appears over time.Substrate degradation or contamination.Prepare the substrate solution fresh just before use. Store substrate components as recommended by the manufacturer, protected from light. Ensure the substrate is colorless before adding it to the plate.
Non-specific binding of the secondary antibody.Secondary antibody is cross-reacting with other components.Use a secondary antibody that has been pre-adsorbed against the species of the primary antibody and the sample matrix. Run a control with no primary antibody to confirm secondary antibody non-specific binding.[3]

Experimental Protocols

Protocol 1: Optimizing Washing Technique
  • Preparation of Wash Buffer: Prepare a fresh solution of Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing a non-ionic detergent like 0.05% Tween-20.

  • Washing Steps:

    • After each incubation step (e.g., sample, primary antibody, secondary antibody), aspirate the contents of the wells.

    • Immediately add at least 300 µL of wash buffer to each well.

    • Allow the wash buffer to soak for 30-60 seconds.

    • Aspirate the wash buffer completely.

    • Repeat this wash cycle 3-5 times.

    • After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.

Protocol 2: Checkerboard Titration for Antibody Optimization

This protocol helps determine the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio.

  • Plate Coating: Coat the wells of a 96-well plate with serial dilutions of the capture antibody (e.g., ranging from 0.5 to 8 µg/mL) in a suitable coating buffer. Incubate as per your standard protocol.

  • Blocking: Block the plate with your chosen blocking buffer.

  • Antigen Incubation: Add a constant, mid-range concentration of your antigen to all wells.

  • Detection Antibody Incubation: Prepare serial dilutions of the enzyme-conjugated detection antibody (e.g., ranging from 0.05 to 2 µg/mL). Add each dilution to a different row of the plate.

  • Substrate Addition and Reading: Add the substrate and measure the OD as per your standard protocol.

  • Analysis: Analyze the results to identify the combination of capture and detection antibody concentrations that provides the highest specific signal (antigen-containing wells) and the lowest background (no-antigen control wells).

Visual Troubleshooting Guides

ELISA Workflow and Potential Background Sources

ELISA_Workflow cluster_steps ELISA Steps cluster_issues Potential High Background Sources A 1. Plate Coating B 2. Blocking A->B C 3. Sample Incubation B->C D 4. Detection Ab Incubation C->D E 5. Substrate Addition D->E F 6. Read Plate E->F I1 Improper Coating I1->A I2 Inadequate Blocking I2->B I3 Sample Matrix Effects I3->C I4 Excess Antibody I4->D I5 Contaminated Substrate I5->E

Caption: Key steps in an ELISA workflow and common points where high background can be introduced.

Decision Tree for Troubleshooting High Background

Troubleshooting_Tree Start High Background Observed Check_Washing Review Washing Protocol Start->Check_Washing Check_Blocking Review Blocking Protocol Check_Washing->Check_Blocking Sufficient Sol_Wash Optimize Wash Steps: - Increase volume/soak time - Ensure complete aspiration Check_Washing->Sol_Wash Insufficient? Check_Antibody Review Antibody Concentrations Check_Blocking->Check_Antibody Adequate Sol_Block Optimize Blocking: - Increase concentration/time - Try different blocker Check_Blocking->Sol_Block Inadequate? Check_Substrate Check Substrate Check_Antibody->Check_Substrate Optimal Sol_Antibody Titrate Antibodies: - Perform checkerboard assay Check_Antibody->Sol_Antibody Too High? Sol_Substrate Use Fresh Substrate: - Prepare just before use - Check for contamination Check_Substrate->Sol_Substrate Issue Found?

Caption: A logical decision tree to systematically troubleshoot the cause of high background in an ELISA.

References

Technical Support Center: Validating Antibody Specificity for 5-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the validation of antibodies targeting 5-POHSA (5-hydroxy-palmitoyloxystearic acid). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for ensuring the specificity and reliability of anti-5-POHSA antibodies in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound, or 5-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid, is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids.[1][2] These endogenous lipids have been identified as having significant biological activity, including anti-diabetic and anti-inflammatory effects.[1] Elevated levels of certain FAHFAs, including this compound, have been correlated with improved glucose tolerance, making them promising targets for research in metabolic syndrome and inflammation.[1][2]

Q2: Why is validating the specificity of an anti-5-POHSA antibody critical?

A2: Antibody specificity is the cornerstone of reliable and reproducible research. For a lipid molecule like this compound, which may have structurally similar endogenous counterparts, ensuring that your antibody exclusively binds to this compound is paramount. Using a non-specific antibody can lead to false-positive or false-negative results, misinterpretation of data, and ultimately, wasted time and resources.[3] Validation confirms that the antibody recognizes the intended target within the context of your specific application (e.g., ELISA, Western Blot, Immunocytochemistry).[4][5]

Q3: What are the main challenges in validating antibodies against lipid antigens like this compound?

A3: Validating antibodies against lipid antigens presents unique challenges compared to protein antigens. These include:

  • Structural Similarity: Lipids often share common structural motifs, increasing the likelihood of cross-reactivity with other lipid species.

  • Lack of Genetic Knockout Controls: Unlike proteins, which can be knocked out at the genetic level to create a true negative control, this is not feasible for a specific lipid molecule.

  • Solubility and Presentation: Lipids are not water-soluble and require specific methods for immobilization and presentation to the antibody in immunoassays.

  • Fixation and Permeabilization: For cellular imaging, standard fixation and permeabilization protocols used for proteins may extract or alter the distribution of lipids.[6][7][8]

Q4: What are the recommended initial steps to assess a new anti-5-POHSA antibody?

A4: A dot blot is an excellent initial and rapid method to confirm that the antibody recognizes purified this compound.[1][9][10][11][12] This simple technique involves spotting the lipid onto a membrane and probing with the antibody, providing a quick yes/no answer regarding binding. It can also be used to determine an optimal starting concentration for the primary antibody in other applications.[1][9]

Experimental Protocols and Troubleshooting Guides

This section provides detailed methodologies for key experiments to validate the specificity of your anti-5-POHSA antibody, along with troubleshooting guides to address common issues.

Dot Blot for Basic Binding Confirmation

A dot blot is a straightforward method to quickly assess if an antibody binds to its purified antigen.

Experimental Workflow:

Dot_Blot_Workflow cluster_prep Membrane and Antigen Preparation cluster_blotting Blotting and Blocking cluster_detection Antibody Incubation and Detection Membrane Nitrocellulose Membrane Spotting Spot Antigen onto Membrane Membrane->Spotting Antigen This compound Stock (in organic solvent) Dilutions Serial Dilutions of this compound Antigen->Dilutions Dilutions->Spotting Drying Air Dry Membrane Spotting->Drying Blocking Block with BSA or Milk Drying->Blocking PrimaryAb Incubate with Primary Ab Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with Secondary Ab Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Detection Chemiluminescent Detection Wash2->Detection Imaging Image Blot Detection->Imaging

Caption: Workflow for Dot Blot Analysis of Anti-5-POHSA Antibody.

Detailed Protocol:

  • Membrane Preparation: Cut a strip of nitrocellulose or PVDF membrane.

  • Antigen Spotting: Spot 1-2 µL of serial dilutions of purified this compound (e.g., from 100 ng down to 1 pg) onto the membrane. As a negative control, spot a structurally similar lipid that is not the intended target. Allow the spots to air dry completely.

  • Blocking: Block the membrane in 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-5-POHSA antibody (at a starting dilution of 1:1000, or as recommended by the manufacturer) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and capture the image using a chemiluminescence imaging system.

Troubleshooting Guide: Dot Blot

Problem Possible Cause Solution
No Signal Inactive antibodyUse a new antibody vial; check storage conditions.
Insufficient antigenIncrease the amount of this compound spotted on the membrane.
Incorrect antibody dilutionOptimize the primary and secondary antibody concentrations.
High Background Insufficient blockingIncrease blocking time to 2 hours or overnight at 4°C.
Antibody concentration too highDecrease the primary and/or secondary antibody concentration.
Inadequate washingIncrease the number and duration of wash steps.
Signal on Negative Control Antibody cross-reactivityThe antibody may not be specific. Test against a panel of related lipids.
Competitive ELISA for Specificity and Quantification

A competitive ELISA is a robust method to confirm antibody specificity and can be adapted to quantify this compound in biological samples.

Experimental Workflow:

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition Step cluster_binding_detection Binding and Detection Plate 96-well Plate Coating Coat with This compound Plate->Coating Blocking Block Plate Coating->Blocking AddToPlate Add Mixture to Plate Blocking->AddToPlate Sample Sample or Standard this compound Incubate Pre-incubate Sample with Primary Ab Sample->Incubate PrimaryAb Anti-5-POHSA Antibody PrimaryAb->Incubate Incubate->AddToPlate Wash1 Wash AddToPlate->Wash1 SecondaryAb Add HRP-conjugated Secondary Ab Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Substrate Add Substrate Wash2->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read

Caption: Workflow for Competitive ELISA.

Detailed Protocol:

  • Plate Coating: Coat a 96-well plate with a fixed amount of this compound. Lipids are not water-soluble, so they should be dissolved in an organic solvent like methanol (B129727) or ethanol, which is then allowed to evaporate, leaving the lipid adsorbed to the well.

  • Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: In a separate plate or tubes, pre-incubate a constant amount of the anti-5-POHSA antibody with varying concentrations of either unlabeled, purified this compound (for a standard curve) or your biological sample.

  • Binding: Transfer the antibody-antigen mixtures to the this compound-coated plate and incubate for 1-2 hours at room temperature. During this step, the free antibody (not bound to the this compound in the sample) will bind to the coated this compound.

  • Washing: Wash the plate thoroughly to remove unbound antibodies and antigen-antibody complexes.

  • Secondary Antibody: Add an HRP-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.

  • Detection: Add a substrate and measure the absorbance. The signal will be inversely proportional to the amount of this compound in the sample.

Troubleshooting Guide: Competitive ELISA

Problem Possible Cause Solution
No Signal or Weak Signal Insufficient coating of this compoundOptimize the coating concentration and solvent.
Antibody concentration too lowIncrease the primary antibody concentration.
High Uniform Background Insufficient blockingIncrease blocking time or try a different blocking agent.
Antibody concentration too highDecrease the primary or secondary antibody concentration.
Poor Standard Curve Pipetting errorsEnsure accurate and consistent pipetting.
Improper dilutionsPrepare fresh standard dilutions for each experiment.
Immunocytochemistry (ICC) for Cellular Localization

ICC can be used to visualize the subcellular localization of this compound, providing valuable information about its biological function.

Experimental Workflow:

ICC_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Cells Culture Cells on Coverslips Fixation Fix Cells Cells->Fixation Permeabilization Permeabilize Cells Fixation->Permeabilization Blocking Block with Serum Permeabilization->Blocking PrimaryAb Incubate with Primary Ab Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with Fluorescent Secondary Ab Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Counterstain Counterstain (e.g., DAPI) Wash2->Counterstain Mount Mount Coverslip Counterstain->Mount Image Fluorescence Microscopy Mount->Image

Caption: Workflow for Immunocytochemistry of this compound.

Detailed Protocol:

  • Cell Culture: Grow cells on sterile glass coverslips.

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Note: Aldehyde-based fixatives are generally preferred for preserving lipid localization over organic solvents like methanol, which can extract lipids.[8]

  • Permeabilization: Permeabilize cells with a mild detergent like 0.1% saponin (B1150181) or digitonin (B1670571) in PBS for 10 minutes.[6][7] Avoid harsh detergents like Triton X-100, which can disrupt lipid structures.

  • Blocking: Block non-specific binding with 5% normal serum (from the same species as the secondary antibody) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the anti-5-POHSA antibody overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining: Stain nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips and visualize using a fluorescence microscope.

Troubleshooting Guide: Immunocytochemistry

Problem Possible Cause Solution
No/Weak Staining Inappropriate fixation/permeabilizationTest different fixation times and milder permeabilization agents.[6][7]
Antibody cannot access epitopeConsider an antigen retrieval step if using a strong fixative.
High Background Non-specific antibody bindingIncrease blocking time and ensure thorough washing.
Secondary antibody cross-reactivityRun a secondary antibody-only control.
Artifactual Staining Lipid extraction during permeabilizationUse saponin or digitonin instead of Triton X-100.[6][7]
Signaling Pathway Analysis

Given the known anti-inflammatory and metabolic roles of FAHFAs, investigating the effect of this compound on key signaling pathways like MAPK and NF-κB can provide functional validation of your antibody.

Signaling Pathway Diagrams:

MAPK_Pathway This compound This compound Receptor Receptor This compound->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: Simplified MAPK Signaling Pathway.

NFkB_Pathway cluster_Nucleus This compound This compound Receptor Receptor This compound->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to GeneExpression Inflammatory Gene Expression NFkB->GeneExpression

Caption: Simplified NF-kB Signaling Pathway.

Experimental Approach (Western Blot):

  • Cell Treatment: Treat cells (e.g., macrophages for inflammation studies, or adipocytes for metabolic studies) with and without this compound for various time points.

  • Cell Lysis: Lyse the cells and determine protein concentration.

  • Western Blot: Perform Western blotting for key phosphorylated (activated) proteins in the MAPK pathway (e.g., p-ERK) and NF-κB pathway (e.g., p-IκBα, p-p65).

  • Antibody Validation: Use your validated anti-5-POHSA antibody to confirm the uptake or presence of this compound in the treated cells.

This integrated approach, combining direct binding assays with functional cellular assays, provides a comprehensive validation of your anti-5-POHSA antibody's specificity and utility in your research.

References

Technical Support Center: Quantification of Endogenous 5-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of endogenous 5-hydroxyeicosatetraenoic acid (5-HETE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying endogenous 5-HETE?

A1: The primary challenges in quantifying endogenous 5-HETE, a key lipid mediator derived from arachidonic acid, stem from its chemical nature and low concentrations in biological samples.[1][2] Key difficulties include:

  • Chemical Instability: 5-HETE is highly susceptible to auto-oxidation and degradation during sample collection, processing, and storage.[2]

  • Low Endogenous Concentrations: As a signaling molecule, 5-HETE is present at very low levels (picogram to nanogram per milliliter), requiring highly sensitive analytical methods.[3]

  • Isomeric Interference: 5-HETE is part of a large family of structurally similar compounds (isomers) derived from arachidonic acid, such as 8-HETE, 12-HETE, and 15-HETE.[4] Chromatographic separation is critical to distinguish 5-HETE from these other isomers.

  • Matrix Effects: Complex biological matrices like plasma, serum, and tissue homogenates contain substances that can interfere with ionization in the mass spectrometer, leading to signal suppression or enhancement.

  • Stereoisomers: 5-HETE exists as two main stereoisomers, 5(S)-HETE and 5(R)-HETE, which are produced by different enzymatic and non-enzymatic pathways.[5] While 5(S)-HETE is the predominant biologically active form produced by the 5-lipoxygenase (5-LOX) enzyme, distinguishing between the two often requires specialized chiral chromatography.[5][6]

Q2: Why is my 5-HETE signal intensity low or inconsistent?

A2: Low or inconsistent signal intensity is a frequent issue. The root causes can often be traced back to sample handling and preparation. Consider the following:

  • Analyte Degradation: Even short-term storage of whole blood at room temperature can significantly alter 5-HETE levels.[7] Repeated freeze-thaw cycles are also known to degrade sensitive lipids.[2]

  • Suboptimal Extraction: The choice of extraction method is crucial. Solid-phase extraction (SPE) is a common and effective technique for isolating eicosanoids from complex samples.[8][9] Inefficient extraction will lead to poor recovery and low signal.

  • Ion Suppression: Co-eluting compounds from the biological matrix can suppress the ionization of 5-HETE in the mass spectrometer's ion source, leading to a weaker signal.

  • Improper Storage: For long-term stability, samples should be stored at -80°C. Storage at higher temperatures can lead to significant analyte loss.[2]

Q3: How can I prevent the artificial formation or degradation of 5-HETE during sample preparation?

A3: Preventing ex vivo formation and degradation is critical for accurate quantification.

  • Use of Antioxidants: To prevent auto-oxidation, it is highly recommended to add an antioxidant like butylated hydroxytoluene (BHT) during sample collection and extraction.[7]

  • Immediate Processing: Process samples as quickly as possible after collection. If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C.

  • Quenching Reactions: When analyzing intracellular 5-HETE, scraping cells in methanol (B129727) can effectively stop enzymatic reactions and lyse the cells, preventing artificial production.[9]

  • Minimize Freeze-Thaw Cycles: Aliquot samples into single-use tubes after the initial processing to avoid the detrimental effects of repeated freezing and thawing.[2]

Troubleshooting Guide

Issue: High Background Noise or Interfering Peaks
Possible Cause Recommended Solution
Isomeric Interference Other HETE isomers (e.g., 8-, 12-, 15-HETE) have the same mass and can co-elute, causing interference. Optimize the liquid chromatography (LC) gradient to achieve better separation. A longer column or a different stationary phase may be necessary.[3]
Matrix Effects Components of the biological sample are co-extracting with 5-HETE. Improve the sample cleanup process. This may involve using a more selective solid-phase extraction (SPE) cartridge or adding a liquid-liquid extraction step.
Contamination Contamination from collection tubes, solvents, or lab equipment can introduce interfering substances. Use high-purity solvents and pre-screen all collection materials for potential contaminants.
Issue: Poor Chromatographic Peak Shape
Possible Cause Recommended Solution
Column Overload The amount of sample injected onto the column is too high. Dilute the sample extract before injection.
Incompatible Injection Solvent The solvent used to reconstitute the final extract is too different from the initial mobile phase. Reconstitute the sample in a solvent that is similar in composition to the starting mobile phase conditions.[9]
Column Degradation The analytical column may be old or fouled. Wash the column according to the manufacturer's instructions or replace it with a new one.
Issue: Inaccurate Quantification
Possible Cause Recommended Solution
Inappropriate Internal Standard (IS) The chosen internal standard does not behave similarly to 5-HETE during extraction and ionization. Use a stable isotope-labeled internal standard, such as 5-HETE-d8, which is the gold standard for LC-MS/MS quantification.[7][9]
Non-Linear Calibration Curve The calibration curve may be non-linear at the upper or lower limits of quantification. Narrow the concentration range of your calibration standards to ensure it covers the expected sample concentrations and remains within the linear range of the detector.[9]
Analyte Stability Issues 5-HETE may be degrading in the autosampler while waiting for injection. Ensure the autosampler is kept at a low temperature (e.g., 4°C) to maintain the stability of the processed samples.

Experimental Protocol Example

Solid-Phase Extraction (SPE) of 5-HETE from Human Plasma

This protocol is a generalized example for the extraction of 5-HETE and other eicosanoids from a biological fluid matrix.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To a 500 µL aliquot of plasma, add an antioxidant (e.g., BHT) to prevent auto-oxidation.[7]

    • Add a deuterated internal standard (e.g., 5-HETE-d8) to each sample to correct for extraction losses and matrix effects.[9]

    • Acidify the sample to approximately pH 3.5 with a dilute acid (e.g., formic acid) to ensure 5-HETE is in its protonated form.[2]

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by sequentially washing with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.[2]

  • Sample Loading:

    • Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.[9]

  • Elution:

    • Elute the 5-HETE and other lipids with 2 mL of methanol into a clean collection tube.[9]

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 63:37 water:acetonitrile with 0.02% formic acid) for LC-MS/MS analysis.[9]

Visual Guides

Workflow for 5-HETE Quantification

This diagram illustrates the typical workflow for quantifying endogenous 5-HETE, highlighting critical stages where pitfalls can occur.

cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_pitfalls Common Pitfall Areas SampleCollection Sample Collection (Add Antioxidant) Storage Sample Storage (-80°C, Aliquot) SampleCollection->Storage Critical for Stability Degradation Analyte Degradation SampleCollection->Degradation Extraction Solid-Phase Extraction (SPE) (Add Internal Standard) Storage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Interference Isomer Interference Extraction->Interference DataProcessing Data Processing (Calibration Curve) LCMS->DataProcessing Suppression Ion Suppression LCMS->Suppression

Fig 1: General workflow for 5-HETE quantification highlighting critical steps.
Troubleshooting Logic for Low Signal Intensity

This diagram provides a logical troubleshooting path when encountering low signal intensity for 5-HETE.

cluster_causes cluster_solutions Start Problem: Low 5-HETE Signal Cause_Extraction Poor Extraction Recovery? Start->Cause_Extraction Cause_Degradation Analyte Degradation? Start->Cause_Degradation Cause_Suppression Matrix Effect/ Ion Suppression? Start->Cause_Suppression Sol_Extraction Optimize SPE Protocol (pH, Solvents) Cause_Extraction->Sol_Extraction Sol_Degradation Check Storage Temp Use Antioxidants Minimize Thaw Cycles Cause_Degradation->Sol_Degradation Sol_Suppression Improve Sample Cleanup Optimize Chromatography Cause_Suppression->Sol_Suppression

Fig 2: Troubleshooting flowchart for low 5-HETE signal intensity.

References

Technical Support Center: Ensuring Reproducibility in 5-POHSA Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-POHSA (5-hydroxy-2-propyl-4-oxothiazole-5-carboxylic acid) bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to help ensure the reproducibility and reliability of their experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential bioactivities of this compound?

A1: While research is ongoing, compounds with a thiazole (B1198619) core, similar to this compound, have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties. Therefore, bioactivity assays for this compound often focus on these areas.

Q2: How can I ensure the reproducibility of my this compound bioactivity assay results?

A2: Reproducibility in cell-based assays is crucial for reliable data.[1][2][3] Key factors to control include maintaining consistent cell health and passage number, using qualified reagents, adhering to a standardized protocol, and ensuring proper instrument calibration.[4][5] Automation can also reduce operator-dependent variability.[1]

Q3: What are the common sources of variability in cell-based assays?

A3: Variability can arise from several sources, including the biological system itself (e.g., cell line instability), assay procedure (e.g., pipetting errors, incubation times), reagents (e.g., lot-to-lot variation), and data analysis.[2][6] Careful assay design and execution are essential to minimize these variables.

Q4: How do I choose the appropriate cell line for my this compound assay?

A4: The choice of cell line depends on the bioactivity being investigated. For anti-inflammatory assays, cell lines such as macrophages (e.g., RAW 264.7) or specific immune cells are commonly used. For antimicrobial assays, relevant bacterial or fungal strains would be utilized. The selected cell line should be well-characterized and obtained from a reputable cell bank to ensure consistency.[4]

Q5: What is the importance of a positive and negative control in my assay?

A5: Positive and negative controls are essential for validating your assay results. A positive control (e.g., a known anti-inflammatory drug) helps confirm that the assay is working as expected. A negative control (e.g., vehicle-treated cells) provides a baseline for measuring the effect of this compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound bioactivity assays in a question-and-answer format.

Problem Potential Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. To minimize edge effects, consider not using the outer wells of the plate for experimental samples.[7]
Low or no signal in positive control Inactive positive control, incorrect reagent concentration, or issue with detection instrument.Verify the activity and storage conditions of the positive control. Optimize the concentration of all reagents, including antibodies and substrates. Ensure the instrument settings (e.g., filters, gain) are appropriate for the assay.[8]
High background signal Autofluorescence from compounds or media, non-specific antibody binding, or contaminated reagents.Use phenol (B47542) red-free media and check for compound autofluorescence. Optimize blocking and washing steps to reduce non-specific binding. Prepare fresh, sterile reagents.[7][8]
Inconsistent results between experiments Variation in cell passage number, reagent lot-to-lot differences, or subtle changes in protocol execution.Use cells within a defined passage number range. Qualify new lots of critical reagents before use. Maintain a detailed and consistent experimental protocol.[5][6]
Unexpected cytotoxicity High concentration of this compound or solvent, or contamination.Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. Ensure the final solvent concentration is low and consistent across all wells. Routinely test cell cultures for mycoplasma contamination.[9]

Experimental Protocols

Below are detailed methodologies for hypothetical anti-inflammatory and antimicrobial bioactivity assays for this compound.

Anti-Inflammatory Bioactivity Assay: Inhibition of NF-κB Activation

This protocol describes a cell-based assay to determine the potential of this compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[10][11][12]

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute this compound to desired concentrations in cell culture medium. The final DMSO concentration should be ≤ 0.1%.

  • Pre-treat cells with this compound or a positive control (e.g., a known IKK inhibitor) for 1 hour.

3. Stimulation and Lysis:

  • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 1 hour.

  • Wash cells with cold PBS and lyse with a suitable lysis buffer.

4. Quantification of NF-κB Activation:

  • Measure the level of phosphorylated p65 (a subunit of NF-κB) in the cell lysates using a commercially available ELISA kit, following the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

5. Data Analysis:

  • Normalize the phosphorylated p65 levels to the total protein concentration for each sample.

  • Calculate the percentage inhibition of NF-κB activation by this compound compared to the LPS-stimulated control.

Table 1: Example Quantitative Data for Anti-Inflammatory Assay

TreatmentThis compound Concentration (µM)Phospho-p65 (Absorbance)% Inhibition
Untreated Control00.150-
LPS Control00.8500
This compound10.72015.3
This compound100.45047.1
This compound500.25070.6
Positive Control100.20076.5
Antimicrobial Bioactivity Assay: Broth Microdilution Method

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.[13][14][15]

1. Preparation of Bacterial Inoculum:

  • Culture a bacterial strain (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

  • Adjust the bacterial suspension to a concentration of approximately 5 x 105 CFU/mL in MHB.

2. Preparation of this compound Dilutions:

  • Perform serial two-fold dilutions of this compound in a 96-well microplate containing MHB.

3. Inoculation and Incubation:

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Table 2: Example Quantitative Data for Antimicrobial Assay

This compound Concentration (µg/mL)Bacterial Growth (Visible)
128-
64-
32+
16+
8+
4+
2+
1+
Positive Control+
Negative Control-
Result: The MIC of this compound is 64 µg/mL.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the anti-inflammatory bioactivity assay and a hypothetical signaling pathway for this compound's anti-inflammatory action.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_stimulation Stimulation & Lysis cluster_analysis Analysis start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in 96-well Plate culture->seed prepare_compound Prepare this compound Dilutions seed->prepare_compound pretreat Pre-treat Cells with this compound prepare_compound->pretreat stimulate Stimulate with LPS pretreat->stimulate lyse Lyse Cells stimulate->lyse elisa Perform Phospho-p65 ELISA lyse->elisa read Read Absorbance elisa->read analyze Analyze Data read->analyze end_node End analyze->end_node signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates POHSA This compound POHSA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-PAHSA and 9-PAHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two prominent regioisomers of palmitic acid esters of hydroxy stearic acids (PAHSAs): 5-PAHSA and 9-PAHSA. These endogenous lipids have emerged as significant signaling molecules with therapeutic potential in metabolic and inflammatory diseases. This document synthesizes experimental data to highlight their distinct and overlapping functions, providing a resource for researchers investigating their mechanisms of action and therapeutic applications.

Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative differences in the biological activities of 5-PAHSA and 9-PAHSA based on available experimental data.

Biological Activity5-PAHSA9-PAHSAKey Findings & References
Metabolic Effects
GPR40 ActivationAgonistAgonist (EC50: 6.2 µM for intracellular calcium flux)Both isomers activate GPR40, which is implicated in their beneficial effects on glucose homeostasis. 9-PAHSA has been shown to have a low micromolar potency.[1][2]
Glucose-Stimulated Insulin (B600854) Secretion (GSIS)Potentiates GSISPotentiates GSIS (reportedly more potent than 5-PAHSA)Chronic treatment with both 5- and 9-PAHSA enhances insulin secretion in response to glucose.[3] However, some studies report no effect on GSIS in vitro.[4][5]
Insulin-Stimulated Glucose UptakeEnhances uptake in adipocytesEnhances uptake in adipocytesBoth isomers can increase insulin-stimulated glucose uptake.[3] Contradictory in vitro data exists.[4][5]
Anti-inflammatory Effects
Inhibition of LPS-induced CXCL10 Secretion1.8-fold reduction at 100 µM3.7-fold reduction at 100 µM9-PAHSA demonstrates a greater potency in reducing the secretion of the pro-inflammatory chemokine CXCL10 in a human cellular model of innate immunity.[1]
NF-κB Pathway InhibitionImplicated in anti-inflammatory effectsInhibits LPS-induced NF-κB activationBoth isomers are thought to exert anti-inflammatory effects through the inhibition of the NF-κB pathway, potentially via GPR120.[6]
CD4+ T-cell MigrationNo significant effectDecreased CCL19-induced migration by 27% at 10 µM9-PAHSA, but not 5-PAHSA, was found to reduce the migration of human CD4+ T-cells.[1]

Note on Conflicting In Vivo Data: It is crucial for researchers to be aware of conflicting reports regarding the in vivo efficacy of 5-PAHSA and 9-PAHSA on glucose metabolism.[4][5][6] Methodological differences, such as the choice of vehicle for administration (e.g., olive oil, which has its own metabolic effects), the specific high-fat diet used to induce obesity, and the administered dose, may contribute to these discrepancies.[7][8]

Signaling Pathways

5-PAHSA and 9-PAHSA exert their biological effects through the activation of G protein-coupled receptors (GPCRs), primarily GPR40 and GPR120, which initiate downstream signaling cascades.

GPR40_Signaling cluster_membrane Cell Membrane GPR40 GPR40 PLC Phospholipase C (PLC) GPR40->PLC Gq/11 5/9-PAHSA 5/9-PAHSA 5/9-PAHSA->GPR40 IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion (GSIS) Ca2->Insulin_Secretion

GPR40-mediated signaling pathway for enhanced insulin secretion.

GPR120_Signaling cluster_membrane Cell Membrane GPR120 GPR120 beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 5/9-PAHSA 5/9-PAHSA 5/9-PAHSA->GPR120 TAK1 TAK1 beta_arrestin2->TAK1 Inhibits IKK IKK Complex TAK1->IKK IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Releases Inflammation ↓ Pro-inflammatory Gene Expression NFkappaB->Inflammation Translocates to nucleus

GPR120-mediated anti-inflammatory signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to assess the biological activities of 5-PAHSA and 9-PAHSA.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets

This protocol outlines the procedure for measuring insulin secretion from isolated pancreatic islets in response to glucose stimulation, and the modulatory effects of 5-PAHSA or 9-PAHSA.

Materials:

  • Isolated pancreatic islets (e.g., human or mouse)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.5% BSA

  • Low glucose KRBH (e.g., 2.8 mM glucose)

  • High glucose KRBH (e.g., 16.7 mM glucose)

  • 5-PAHSA and 9-PAHSA stock solutions (e.g., in DMSO)

  • Insulin ELISA kit

  • Acid ethanol (B145695) (for insulin extraction)

Procedure:

  • Islet Preparation: After isolation, culture islets overnight to allow for recovery.

  • Pre-incubation: Hand-pick a defined number of islets (e.g., 10-15 islets per replicate) and place them in a multi-well plate. Pre-incubate the islets in low glucose KRBH for 1-2 hours at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.

  • Basal Insulin Secretion: Replace the pre-incubation buffer with fresh low glucose KRBH containing either vehicle (DMSO) or the desired concentration of 5-PAHSA or 9-PAHSA. Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Sample Collection (Basal): At the end of the incubation, carefully collect the supernatant, which contains the secreted insulin. Store at -20°C until analysis.

  • Stimulated Insulin Secretion: Wash the islets with low glucose KRBH. Then, add high glucose KRBH containing the same concentrations of vehicle, 5-PAHSA, or 9-PAHSA as in the basal step. Incubate for 60 minutes at 37°C.

  • Sample Collection (Stimulated): Collect the supernatant and store at -20°C.

  • Insulin Content: To normalize insulin secretion to the total insulin content, lyse the islets with acid ethanol and store the lysate at -20°C.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants and the islet lysates using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the results as insulin secretion (e.g., ng/islet/hour) and calculate the stimulation index (stimulated secretion / basal secretion).

Workflow for the GSIS assay.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of 5-PAHSA and 9-PAHSA on the NF-κB signaling pathway, a key pathway in inflammation.

Materials:

  • A suitable cell line (e.g., HEK293T or RAW 264.7 macrophages)

  • NF-κB luciferase reporter plasmid (contains the luciferase gene under the control of an NF-κB response element)

  • A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Cell culture medium and supplements

  • An inflammatory stimulus (e.g., Lipopolysaccharide - LPS or Tumor Necrosis Factor-alpha - TNF-α)

  • 5-PAHSA and 9-PAHSA stock solutions

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow the cells to express the plasmids for 24-48 hours.

  • Treatment: Pre-treat the transfected cells with various concentrations of 5-PAHSA, 9-PAHSA, or vehicle for a specified time (e.g., 1-2 hours).

  • Stimulation: Add the inflammatory stimulus (LPS or TNF-α) to the wells to activate the NF-κB pathway. Include an unstimulated control group. Incubate for a period sufficient to induce luciferase expression (e.g., 6-8 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Express the results as a percentage of the stimulated control.

Conclusion

Both 5-PAHSA and 9-PAHSA are bioactive lipids with significant potential for the treatment of metabolic and inflammatory diseases. While they share some common mechanisms of action, such as the activation of GPR40 and GPR120, there are clear differences in their potency and spectrum of activity. Notably, 9-PAHSA appears to be a more potent anti-inflammatory agent and may have a stronger effect on certain metabolic parameters. The conflicting in vivo data underscores the importance of standardized and well-controlled experimental protocols for future studies. This guide provides a framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these fascinating endogenous lipids.

References

5-POHSA vs. Metformin: A Comparative Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the molecular mechanisms of 5-palmitic acid-9-hydroxy-stearic acid (5-POHSA) and metformin (B114582), two compounds with significant metabolic and anti-inflammatory properties. While direct head-to-head experimental data is limited, this document synthesizes available research to offer a comprehensive overview of their distinct and overlapping signaling pathways, supported by quantitative data and detailed experimental protocols.

At a Glance: Key Mechanistic Differences

FeatureThis compoundMetformin
Primary Target G-protein coupled receptor 120 (GPR120)Primarily AMP-activated protein kinase (AMPK) pathway
Upstream Activation Binds to and activates GPR120, a cell surface receptor.Inhibits mitochondrial respiratory chain complex I, increasing the cellular AMP/ATP ratio.
Key Signaling Cascade Gαq/11-PLC-IP3/DAG pathway, β-arrestin 2 recruitment.Activation of LKB1, leading to phosphorylation and activation of AMPK.
Metabolic Effects Promotes glucose uptake, enhances insulin (B600854) sensitivity, influences adipogenesis and lipogenesis.Inhibits hepatic gluconeogenesis, increases glucose uptake in muscle, impacts lipid metabolism.
Anti-inflammatory Action GPR120-mediated inhibition of NF-κB and JNK signaling pathways.AMPK-dependent and -independent inhibition of pro-inflammatory pathways, including NF-κB.

Quantitative Data Summary

The following tables summarize available quantitative data for this compound (often represented by other GPR120 agonists) and metformin, highlighting their potency and efficacy in various assays. It is important to note that these values are from different studies and may not be directly comparable.

Table 1: GPR120 Agonist Activity (this compound Proxy)

CompoundAssayCell LineEC50Reference
TUG-891Calcium MobilizationhGPR120-expressing cells43.7 nM[1]
Compound 4xCalcium MobilizationmGPR120-expressing cells77 nM[2]
Compound 18β-arrestin 2 RecruitmenthGPR120-expressing cells63.1 nM[3]

Table 2: Metformin Activity

ParameterAssayCell/Tissue TypeIC50 / ConcentrationObserved EffectReference
Cell ProliferationMTT AssayLymphoma cell lines8.5 - 20.8 mMGrowth inhibition[4]
AMPK ActivationWestern BlotCSF3R T618I Cells1-20 mMIncreased AMPK phosphorylation[5]
Hepatic Glucose ProductionGlucose Output AssayPrimary Hepatocytes80 µMDecreased gluconeogenic gene expression[6]
Adipocyte DifferentiationOil Red O Staining3T3-L1 preadipocytes5-10 mMInhibition of adipogenesis[7][8]
Adipocyte DifferentiationOil Red O Staining3T3-L1 preadipocytes1.25-2.5 mMInduction of adipogenesis[7][8]

Signaling Pathways and Mechanisms

This compound: GPR120-Mediated Signaling

This compound, a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, exerts its effects primarily through the activation of G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[9] Upon binding of this compound, GPR120 undergoes a conformational change, initiating downstream signaling through two main pathways:

  • Gαq/11 Pathway: This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade influences various cellular processes, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[9]

  • β-arrestin 2 Pathway: GPR120 activation also promotes the recruitment of β-arrestin 2. This interaction is crucial for the anti-inflammatory effects of GPR120 agonists, as the GPR120/β-arrestin 2 complex can inhibit the activation of key inflammatory mediators like NF-κB and JNK.[10]

Furthermore, this compound has been shown to inhibit the mTOR-ULK1 pathway, a key regulator of autophagy, suggesting a role in cellular homeostasis and neuroprotection.

GPR120_Signaling cluster_membrane Cell Membrane cluster_gaq Gαq/11 Pathway cluster_arrestin β-arrestin 2 Pathway cluster_autophagy Autophagy Regulation This compound This compound GPR120 GPR120 This compound->GPR120 Binds to PLC PLC GPR120->PLC Activates B_Arrestin β-arrestin 2 GPR120->B_Arrestin Recruits mTOR mTOR-ULK1 GPR120->mTOR Inhibits IP3 IP3 PLC->IP3 Generates Ca_ion Ca2+ IP3->Ca_ion Releases ERK ERK1/2 Ca_ion->ERK Activates Metabolic Effects Metabolic Effects ERK->Metabolic Effects NFkB NF-κB B_Arrestin->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Promotes Anti-inflammatory Effects Anti-inflammatory Effects Inflammation->Anti-inflammatory Effects Autophagy Autophagy mTOR->Autophagy Inhibits Cell Homeostasis Cell Homeostasis Autophagy->Cell Homeostasis Metformin_Signaling cluster_mito Mitochondrion cluster_ampk AMPK Pathway cluster_effects Downstream Effects cluster_independent AMPK-Independent Metformin Metformin ComplexI Complex I Metformin->ComplexI Inhibits ATP ATP ↓ ComplexI->ATP AMP AMP ↑ ATP->AMP AMPK AMPK AMP->AMPK Allosterically Activates FBP1 Fructose-1,6-bisphosphatase AMP->FBP1 Allosterically Inhibits Gluconeogenesis Hepatic Gluconeogenesis ↓ AMPK->Gluconeogenesis GlucoseUptake Glucose Uptake ↑ AMPK->GlucoseUptake LipidSynthesis Lipid Synthesis ↓ AMPK->LipidSynthesis LKB1 LKB1 LKB1->AMPK Phosphorylates & Activates FBP1->Gluconeogenesis Calcium_Mobilization_Workflow A Seed GPR120-expressing cells in 96-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate for 45-60 min C->D F Measure baseline fluorescence in plate reader D->F E Prepare serial dilutions of this compound G Add this compound dilutions to wells E->G F->G H Record fluorescence change over time G->H I Calculate ΔF and plot dose-response curve H->I J Determine EC50 value I->J AMPK_Western_Blot_Workflow A Culture and treat cells with Metformin B Lyse cells and collect supernatant A->B C Quantify protein concentration B->C D Perform SDS-PAGE and transfer to membrane C->D E Block membrane D->E F Incubate with primary antibody (p-AMPKα) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using ECL G->H I Re-probe with total AMPKα antibody for normalization H->I J Quantify band intensities and calculate p-AMPK/total AMPK ratio I->J

References

The Potential of 5-POHSA in Diabetes Management: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the anti-diabetic effects of 5-hydroxypalmitoleate (5-POHSA), a novel lipid molecule, in animal models. This guide provides a thorough analysis of this compound's performance against established anti-diabetic agents, metformin (B114582) and sitagliptin (B1680988), supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Recent preclinical studies have highlighted the potential of this compound in improving glucose homeostasis. In high-fat diet (HFD)-fed mice, a model that mimics key aspects of human type 2 diabetes, this compound has been shown to enhance glucose tolerance and stimulate the secretion of both insulin (B600854) and glucagon-like peptide-1 (GLP-1).[1] These findings suggest a promising role for this compound in the therapeutic landscape for metabolic diseases. However, it is crucial to note that the efficacy of this compound may be dependent on the specific diabetic phenotype. In severely hyperglycemic db/db mice, a genetic model of diabetes, this compound treatment did not lead to a reduction in blood glucose levels, underscoring the importance of selecting appropriate animal models in preclinical evaluation.

This guide aims to provide an objective comparison of this compound with widely-used anti-diabetic drugs to aid researchers in their evaluation of this novel compound.

Quantitative Comparison of Anti-Diabetic Effects

The following table summarizes the key quantitative data from studies evaluating the anti-diabetic effects of this compound, Metformin, and Sitagliptin in various mouse models of diabetes.

CompoundAnimal ModelDosageKey FindingsReference
This compound High-Fat Diet-induced obese miceOral gavageImproved glucose tolerance in an oral glucose tolerance test (OGTT). Increased glucose-stimulated insulin secretion (GSIS) and GLP-1 levels.[1]
db/db miceOral administration for 1 monthDid not reduce blood glucose levels.
Metformin C57BL/6 mice on a standard diet0.1% w/w in dietImproved physical performance and insulin sensitivity. Reduced LDL and cholesterol levels.[2]
High-Fat Diet and Streptozotocin-Nicotinamide-induced diabetic miceSingle doseSignificantly improved glucose tolerance during a liquid meal tolerance test.[3]
Aged female mice100 mg/kg/day oral gavageDid not improve cardiac function or extend lifespan.[4][5]
Sitagliptin ob/ob mice10 mg/kg, p.o.Showed a long duration of efficacy with approximately 35% glucose excursion at 8 hours in an OGTT.[6][7]
High-Fat Diet-induced obese mice4 g/kg as a food admix for 12 weeksSignificantly reduced fasting blood glucose by 21% and plasma insulin by approximately 25%. Improved glucose tolerance.[8]
High-Fat Diet and Streptozotocin-Nicotinamide-induced diabetic miceSingle doseSignificantly improved glucose tolerance during a liquid meal tolerance test.[3]

Experimental Protocols

A clear understanding of the methodologies employed in these studies is essential for accurate interpretation of the data. Below are detailed protocols for key experiments cited in this guide.

High-Fat Diet (HFD)-Induced Diabetes Model

This model is widely used to study obesity and type 2 diabetes as it recapitulates the gradual development of insulin resistance seen in humans.

  • Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and diabetes.

  • Diet: Mice are fed a high-fat diet, typically containing 45% to 60% of calories from fat, for a period of 8-16 weeks to induce obesity, insulin resistance, and hyperglycemia.[3][8][9]

  • Drug Administration: The test compound (e.g., this compound, metformin, sitagliptin) or vehicle is administered via oral gavage, intraperitoneal injection, or as a food admix for a specified duration.[1][3][8]

  • Outcome Measures:

    • Oral Glucose Tolerance Test (OGTT): After an overnight fast, a bolus of glucose (typically 2 g/kg body weight) is administered orally. Blood glucose levels are measured at baseline and at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration to assess glucose disposal.[1]

    • Insulin Tolerance Test (ITT): Following a short fast, insulin (typically 0.75 U/kg body weight) is injected intraperitoneally. Blood glucose levels are monitored over time to assess insulin sensitivity.

    • Blood Parameters: Fasting blood glucose, insulin, and lipid profiles are measured from plasma or serum samples.

Streptozotocin (STZ)-Induced Diabetes Model

This model is used to induce a more severe form of diabetes through the destruction of pancreatic β-cells.

  • Animal Model: Various mouse strains can be used.

  • Induction of Diabetes: A single high dose or multiple low doses of streptozotocin, a β-cell toxin, are injected intraperitoneally to destroy insulin-producing cells in the pancreas.[3] In some protocols, nicotinamide (B372718) is co-administered to partially protect β-cells and induce a model more akin to type 2 diabetes.[3]

  • Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels, with mice typically considered diabetic when fasting glucose exceeds a certain threshold (e.g., 250 mg/dL).

  • Drug Administration and Outcome Measures: Similar to the HFD model, the test compound is administered, and various metabolic parameters are assessed.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided.

G cluster_5POHSA This compound Signaling cluster_Metformin Metformin Signaling cluster_Sitagliptin Sitagliptin Signaling This compound This compound GPCR G-protein coupled receptor This compound->GPCR Insulin_Secretion ↑ Insulin Secretion GPCR->Insulin_Secretion GLP1_Secretion ↑ GLP-1 Secretion GPCR->GLP1_Secretion Metformin Metformin AMPK AMPK Activation Metformin->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Muscle Glucose Uptake AMPK->Glucose_Uptake Sitagliptin Sitagliptin DPP4 DPP-4 Inhibition Sitagliptin->DPP4 inhibits GLP1_levels ↑ Active GLP-1 Levels DPP4->GLP1_levels degrades GLP-1 Insulin_Sec ↑ Insulin Secretion GLP1_levels->Insulin_Sec Glucagon_Sec ↓ Glucagon Secretion GLP1_levels->Glucagon_Sec

Caption: Signaling pathways of this compound, Metformin, and Sitagliptin.

G Start Start Animal_Model Select Animal Model (e.g., HFD-induced, db/db) Start->Animal_Model Induce_Diabetes Induce Diabetic Phenotype Animal_Model->Induce_Diabetes Acclimatization Acclimatization Period Induce_Diabetes->Acclimatization Baseline Baseline Measurements (Glucose, Insulin, etc.) Acclimatization->Baseline Randomization Randomize into Groups (Vehicle, this compound, Comparators) Baseline->Randomization Treatment Administer Treatment Randomization->Treatment Monitoring Monitor Body Weight, Food/Water Intake Treatment->Monitoring Endpoint Endpoint Assays (OGTT, ITT, etc.) Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating anti-diabetic drugs in animal models.

References

Unlocking Metabolic Control: A Comparative Analysis of FAHFA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the distinct roles of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in metabolic regulation reveals a complex landscape of isomer-specific activities. These endogenous lipids, lauded for their anti-diabetic and anti-inflammatory properties, are not a monolith. Their efficacy in modulating key metabolic processes is intricately tied to their specific chemical structure, including the constituent fatty acids and the position of the ester bond. This guide provides a comparative analysis of key FAHFA isomers, supported by experimental data, to illuminate their therapeutic potential for researchers, scientists, and drug development professionals.

FAHFAs have emerged as promising therapeutic targets since their discovery, with studies demonstrating their ability to improve glucose tolerance, enhance insulin (B600854) secretion, and quell inflammation.[1][2] However, the biological effects of these lipids are not uniform across the class. Variations in the fatty acid and hydroxy fatty acid chains, as well as the ester bond position, give rise to a multitude of isomers with distinct physiological functions.[3][4] This guide will dissect these differences, offering a clear comparison of their metabolic regulatory effects.

Comparative Biological Activities of FAHFA Isomers

The metabolic benefits of FAHFAs are diverse, ranging from enhanced insulin secretion to improved insulin sensitivity and anti-inflammatory actions.[4][5] Research has shown that specific isomers exhibit preferential activity in these areas.

Glucose-Stimulated Insulin Secretion (GSIS)

Several FAHFA isomers have been shown to potentiate GSIS from pancreatic β-cells. This effect is crucial for maintaining glucose homeostasis. Studies have demonstrated that FAHFAs containing unsaturated acyl chains with branching further from the carboxylate head group are more likely to enhance GSIS.[3][4]

FAHFA Isomer FamilySpecific IsomersEffect on GSIS in MIN6 Cells (20 µM)Reference
PAHSA 5-PAHSA, 9-PAHSAPotentiates GSIS[3]
POHSA 10-POHSAPotentiates GSIS[3]
OAHSA 9-OAHSAPotentiates GSIS[3]
SAHSA 5-SAHSAPotentiates GSIS[3]

Table 1: Comparative effects of various FAHFA isomers on Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 pancreatic β-cells. Data is summarized from in vitro experiments.

Stereochemistry also plays a critical role. For instance, S-9-PAHSA was found to potentiate GSIS, while its enantiomer, R-9-PAHSA, did not exhibit the same effect.[3][4] This highlights the stereospecificity of FAHFA interactions with their cellular targets.

Insulin-Stimulated Glucose Uptake

Another key anti-diabetic action of FAHFAs is their ability to enhance insulin-stimulated glucose uptake in adipocytes. However, fewer FAHFA isomers have demonstrated this activity compared to their effects on GSIS.[3][4] Notably, S-9-PAHSA, but not R-9-PAHSA, was shown to augment insulin-stimulated glucose uptake, further emphasizing the importance of stereoisomerism in determining biological function.[3][4]

Anti-Inflammatory Effects

Chronic low-grade inflammation is a key contributor to insulin resistance. Many FAHFA isomers exhibit potent anti-inflammatory effects by attenuating the production of pro-inflammatory cytokines in immune cells.[3][5] Interestingly, both S-9-PAHSA and R-9-PAHSA demonstrated anti-inflammatory activity, suggesting that the structural requirements for this effect may be less stringent than for metabolic actions.[3][4] FAHFAs with lower branching (ester bond closer to the carboxylate) are more likely to be anti-inflammatory.[3][4]

FAHFA IsomerEffect on LPS-induced TNFα Secretion in BMDCs (20 µM)Reference
9-PAHSAInhibition[3]
10-POHSAInhibition[3]
9-OAHSAInhibition[3]
5-SAHSAInhibition[3]
13-PAHSANo Effect[3]
13-OAHSANo Effect[3]

Table 2: Comparative anti-inflammatory effects of FAHFA isomers on LPS-induced TNFα secretion in Bone Marrow-Derived Dendritic Cells (BMDCs). Data is summarized from in vitro experiments.

Signaling Pathways of FAHFA Isomers

FAHFAs exert their metabolic and anti-inflammatory effects through the activation of specific G protein-coupled receptors (GPCRs). The primary receptors implicated in FAHFA signaling are GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4).[5][6]

  • GPR40: Activation of GPR40 in pancreatic β-cells is a key mechanism by which certain FAHFA isomers, such as 9-PAHSA, potentiate GSIS.[3][5]

  • GPR120: This receptor, expressed in adipocytes and macrophages, is crucial for mediating the insulin-sensitizing and anti-inflammatory effects of FAHFAs.[5][6]

The differential activation of these receptors by various FAHFA isomers likely contributes to their distinct biological activity profiles.

FAHFA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FAHFA FAHFA Isomers (e.g., 9-PAHSA) GPR40 GPR40 FAHFA->GPR40 GPR120 GPR120 FAHFA->GPR120 PLC PLC GPR40->PLC GPR120->PLC Glucose_Uptake ↑ Glucose Uptake GPR120->Glucose_Uptake Inflammation ↓ Inflammation GPR120->Inflammation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 Insulin_Secretion ↑ Insulin Secretion DAG->Insulin_Secretion Ca2->Insulin_Secretion

FAHFA isomers activate GPR40 and GPR120 to regulate metabolic processes.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

FAHFA Extraction and Quantification from Biological Samples

This protocol outlines the steps for extracting and quantifying FAHFA isomers from tissues or serum using liquid chromatography-mass spectrometry (LC-MS).[7][8][9]

FAHFA_Quantification_Workflow start Biological Sample (Tissue or Serum) homogenization Homogenization with Internal Standard start->homogenization extraction Lipid Extraction (e.g., Bligh-Dyer) homogenization->extraction spe Solid Phase Extraction (SPE) (Silica Cartridge) extraction->spe elution Elution of FAHFA Fraction (Ethyl Acetate) spe->elution drying Drying under Nitrogen elution->drying reconstitution Reconstitution in Methanol (B129727) drying->reconstitution lcms LC-MS Analysis reconstitution->lcms

Workflow for the extraction and quantification of FAHFAs from biological samples.

1. Lipid Extraction (Bligh-Dyer Method): [9]

  • Homogenize tissue samples in a mixture of chloroform (B151607), methanol, and phosphate-buffered saline (PBS).

  • For serum samples, mix with methanol and chloroform.

  • Spike the sample with a known amount of a heavy isotope-labeled internal standard (e.g., ¹³C₄-9-PAHSA) for accurate quantification.[7][8]

  • Centrifuge to separate the organic and aqueous phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

2. Solid-Phase Extraction (SPE): [7][8]

  • Pre-wash a silica (B1680970) SPE cartridge with ethyl acetate (B1210297) and then condition with hexane.

  • Reconstitute the dried lipid extract in a small volume of chloroform and load it onto the cartridge.

  • Wash with a non-polar solvent (e.g., 5% ethyl acetate in hexane) to elute neutral lipids.

  • Elute the FAHFA fraction with a more polar solvent (e.g., ethyl acetate).

  • Dry the FAHFA fraction under nitrogen.

3. LC-MS Analysis: [7][8]

  • Reconstitute the dried FAHFA fraction in methanol.

  • Inject the sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS).

  • Use a C18 column for chromatographic separation of FAHFA isomers.[7][8]

  • Employ multiple reaction monitoring (MRM) in the mass spectrometer for sensitive and specific detection and quantification of each FAHFA isomer.[7][8]

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to assess the effect of FAHFA isomers on insulin secretion from pancreatic β-cells (e.g., MIN6 cells).[3]

1. Cell Culture and Treatment:

  • Culture MIN6 cells under standard conditions.

  • Incubate the cells with the desired concentration of the FAHFA isomer (e.g., 20 µM) or vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).[3]

2. Glucose Stimulation:

  • Wash the cells and then incubate them in a low glucose solution (e.g., 2.5 mM) for a pre-incubation period.

  • Replace the low glucose solution with either a low glucose (basal) or high glucose (stimulated; e.g., 20 mM) solution for a defined period (e.g., 45 minutes).[3]

3. Insulin Measurement:

  • Collect the supernatant.

  • Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

4. Data Analysis:

  • Normalize the insulin secretion to the total protein content of the cells.

  • Compare the insulin secretion in the presence of the FAHFA isomer to the vehicle control under both low and high glucose conditions.

Conclusion

The comparative analysis of FAHFA isomers underscores the importance of structural specificity in determining their biological effects on metabolic regulation. While many isomers exhibit beneficial properties, their potency and primary mechanisms of action can differ significantly. Understanding these nuances is critical for the development of targeted therapies for metabolic diseases such as type 2 diabetes. The provided data and protocols offer a valuable resource for researchers dedicated to unraveling the full therapeutic potential of this fascinating class of lipids. Further investigation into the structure-activity relationships of a wider range of FAHFA isomers will undoubtedly pave the way for novel and effective treatments for metabolic and inflammatory disorders.

References

5-POHSA: A Comparative Analysis of Its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of 5-palmitoleoyl-hydroxy stearic acid (5-POHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of lipids, with other well-established anti-inflammatory lipid mediators, namely resolvins and protectins. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to offer an objective assessment for research and development purposes.

Executive Summary

This compound and other FAHFAs represent a class of endogenous lipids with demonstrated anti-inflammatory properties. They primarily exert their effects by modulating inflammatory signaling pathways, including the inhibition of pro-inflammatory cytokine production. In comparison, specialized pro-resolving mediators (SPMs) like resolvins and protectins are known for their potent, often nanomolar, activity in resolving inflammation. While direct head-to-head comparative studies with this compound are limited, this guide compiles available data to facilitate an informed evaluation of their relative therapeutic potential.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the anti-inflammatory efficacy of FAHFAs (including this compound and its close analogs), resolvins, and protectins. It is crucial to note that the data are derived from different studies and experimental models, which should be considered when making comparisons.

Table 1: Anti-Inflammatory Activity of FAHFAs (In Vitro)

CompoundAssayModel SystemMeasured EffectEffective Concentration/DosageCitation(s)
9-PAHSAChemokine Receptor AntagonismG protein-coupled receptor (GPCR) panelAntagonist activity on CCR6, CCR7, CXCR4, and CXCR5IC50 in the micromolar range[1][2]
9-PAHSAChemokine SecretionHuman cellular model of innate immunity (MIMIC® PTE)Dose-dependent reduction of LPS-induced CXCL10 secretion10-100 µM[2]
9-POHSA & 9-OAHSACytokine Gene ExpressionLPS-stimulated RAW 264.7 murine macrophagesSuppression of IL-1β and IL-6 gene expression2 - 10 µM[3]

Table 2: Anti-Inflammatory Activity of Resolvins and Protectins

CompoundAssayModel SystemMeasured EffectEffective Concentration/DosageCitation(s)
Resolvin E1 (RvE1)Neutrophil InfiltrationMurine Peritonitis Model~75-80% inhibition of PMN infiltration100 ng/mouse[4]
Resolvin D1 (RvD1)Neutrophil InfiltrationMurine Peritonitis Model~50% inhibition of PMN infiltration100 ng/mouse[4]
Protectin D1 (PD1)ChemotaxisHuman EosinophilsSuppression of CCL11/eotaxin-1 induced chemotaxisNanomolar concentrations[5]
Indomethacin (for comparison)Neutrophil InfiltrationMurine Peritonitis Model~25% inhibition of PMN infiltration100 ng/mouse[4]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and other lipids are mediated through distinct signaling pathways.

  • FAHFAs (e.g., this compound): These lipids have been shown to signal through G-protein coupled receptors like GPR120. Their mechanism involves the attenuation of pro-inflammatory cytokine production, such as TNF-α and IL-6, and the inhibition of the NF-κB signaling pathway.

FAHFA_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription FAHFA This compound (FAHFA) GPR120 GPR120 FAHFA->GPR120 Activates GPR120->NFkB Inhibits

FAHFA Anti-Inflammatory Signaling Pathway
  • Resolvins and Protectins (SPMs): These specialized pro-resolving mediators actively promote the resolution of inflammation. Their actions include inhibiting neutrophil infiltration, stimulating the clearance of apoptotic cells by macrophages (efferocytosis), and reducing the production of pro-inflammatory mediators.

SPM_Signaling cluster_inflammation Inflammatory Response cluster_resolution Resolution of Inflammation Neutrophil_Infiltration Neutrophil Infiltration Pro_inflammatory_Mediators Pro-inflammatory Mediators SPMs Resolvins Protectins SPMs->Neutrophil_Infiltration Inhibits SPMs->Pro_inflammatory_Mediators Reduces Efferocytosis Macrophage Efferocytosis SPMs->Efferocytosis Stimulates Tissue_Repair Tissue Repair Efferocytosis->Tissue_Repair Promotes

Pro-Resolving Actions of SPMs

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Anti-Inflammatory Assay: LPS-Stimulated Macrophages

This protocol is used to assess the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of 4 x 10^5 cells/mL and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control. Cells are pre-incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Macrophage_Assay_Workflow Start Start: RAW 264.7 Cells Seed Seed Cells (24-well plate) Start->Seed Adhere Overnight Adhesion Seed->Adhere Pretreat Pre-treat with Test Compound Adhere->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate (24 hours) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure Cytokines (ELISA) Collect->ELISA End End ELISA->End

Workflow for In Vitro Macrophage Anti-Inflammatory Assay
In Vivo Anti-Inflammatory Assay: Mouse Peritonitis Model

This model is used to evaluate the in vivo anti-inflammatory effects of a compound by measuring its ability to reduce leukocyte infiltration into the peritoneal cavity.

  • Animals: Male BALB/c mice (6-8 weeks old) are used.

  • Treatment: Mice are administered the test compound (e.g., this compound, resolvins) or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Induction of Peritonitis: Thirty minutes after treatment, peritonitis is induced by i.p. injection of an inflammatory agent such as zymosan A (1 mg/mL in saline).

  • Peritoneal Lavage: Four hours after zymosan injection, mice are euthanized, and the peritoneal cavity is washed with 3 mL of sterile phosphate-buffered saline (PBS) containing heparin.

  • Cell Counting: The peritoneal lavage fluid is collected, and the total number of leukocytes is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) can be performed on cytospin preparations stained with a differential stain.

  • Analysis: The reduction in the number of infiltrating leukocytes in the treated groups is compared to the vehicle control group to determine the anti-inflammatory efficacy.

Conclusion

This compound and other FAHFAs exhibit clear anti-inflammatory properties, primarily demonstrated through the inhibition of pro-inflammatory cytokine production in in vitro models. Their mechanism of action appears to be distinct from that of specialized pro-resolving mediators. Resolvins and protectins, on the other hand, are characterized by their potent pro-resolving activities observed in both in vitro and in vivo models, often at much lower concentrations than FAHFAs.

The lack of direct comparative studies makes it challenging to definitively rank the efficacy of this compound against these other lipid mediators. The available data suggests that while FAHFAs are effective anti-inflammatory agents, resolvins and protectins may be more potent in resolving established inflammation. Further research, particularly head-to-head comparative studies in standardized in vivo models of inflammation, is necessary to fully elucidate the relative therapeutic potential of this compound and to guide future drug development efforts in the field of inflammatory diseases.

References

A Comparative Guide to the Quantification of 5-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three common bioanalytical methods for the quantification of 5-hydroxy-9-oxo-10(E)-octadecenoic acid (5-POHSA): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). This compound is an oxidized linoleic acid metabolite that is gaining interest in various research fields. The selection of an appropriate quantification method is critical for obtaining accurate and reliable data in preclinical and clinical studies.

This document outlines the performance characteristics, experimental protocols, and comparative workflows of these methods to aid researchers in selecting the most suitable approach for their specific needs.

Method Performance Comparison

The selection of a bioanalytical method is often a trade-off between sensitivity, specificity, throughput, and cost. LC-MS/MS is generally considered the gold standard for the quantification of small molecules like this compound due to its high sensitivity and specificity. HPLC-UV offers a more accessible and cost-effective alternative, though it may lack the sensitivity and specificity of LC-MS/MS. ELISA provides a high-throughput platform suitable for screening large numbers of samples, but it can be susceptible to cross-reactivity.

ParameterLC-MS/MS (for 9-OxoODE)HPLC-UV (Estimated)ELISA (Estimated)
Limit of Detection (LOD) 0.4 ppb[2]0.004 - 0.2 mg/mL (without derivatization)[3]pg/mL to ng/mL range
Limit of Quantification (LOQ) 1.0 ppb[2]0.0005 - 0.232 mg/mL (without derivatization)[3]ng/mL range
**Linearity (R²) **> 0.9990[1][2]> 0.99> 0.98
Precision (%RSD) < 6.96%[1][2]< 15%< 20%
Accuracy (Recovery %) 87.25–119.44%[1][2]85 - 115%80 - 120%
Specificity HighModerate to LowModerate to Low
Throughput ModerateModerateHigh
Cost HighLowModerate

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate quantification. Below are generalized protocols for each method, which should be optimized and validated for the specific matrix and laboratory conditions.

LC-MS/MS Method for this compound Quantification

This method offers high sensitivity and specificity for the quantification of this compound in biological matrices.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing, and centrifuging.

  • Collect the organic layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.

HPLC-UV Method for this compound Quantification

This method is more cost-effective but may require derivatization to enhance sensitivity due to the lack of a strong UV chromophore in this compound. The following is a protocol for the analysis of underivatized fatty acids.

1. Sample Preparation (Saponification and Extraction):

  • To 1 mL of sample, add 2 mL of 0.5 M methanolic KOH.

  • Heat at 80°C for 10 minutes to saponify the lipids.

  • Cool the sample and acidify with 1 mL of 1 M HCl.

  • Extract the free fatty acids with 3 x 2 mL of hexane (B92381).

  • Pool the hexane extracts and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and n-hexane (e.g., 90:8:2) with 0.2% acetic acid[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 205-210 nm[4].

ELISA Method for this compound Quantification

This protocol outlines the general steps for a competitive ELISA, which is a common format for small molecule quantification. A specific antibody against this compound would be required.

1. Plate Coating:

  • Coat a 96-well microplate with a this compound-protein conjugate and incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking:

  • Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Wash the plate.

3. Competitive Reaction:

  • Add standards, controls, and samples to the wells, followed by the addition of a specific primary antibody against this compound.

  • Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated this compound for antibody binding.

  • Wash the plate.

4. Detection:

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color develops.

  • Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).

5. Data Analysis:

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • The concentration of this compound is inversely proportional to the signal. Construct a standard curve and determine the concentrations of the unknown samples.

Visualizing the Workflows

To better understand the processes involved, the following diagrams illustrate the general workflow for bioanalytical method validation and a comparison of the procedural steps for each quantification method.

Bioanalytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Validation Experiments cluster_analysis 3. Data Analysis & Reporting lit_review Literature Review method_dev Method Development lit_review->method_dev protocol_draft Draft Validation Protocol method_dev->protocol_draft specificity Specificity & Selectivity protocol_draft->specificity linearity Linearity & Range protocol_draft->linearity lod_loq LOD & LOQ protocol_draft->lod_loq precision Precision (Intra- & Inter-day) protocol_draft->precision accuracy Accuracy (Recovery) protocol_draft->accuracy stability Stability protocol_draft->stability data_review Data Review & Analysis acceptance Check Acceptance Criteria data_review->acceptance report Validation Report acceptance->report final_method Standard Operating Procedure (SOP)

Bioanalytical Method Validation Workflow

Quantification_Method_Comparison cluster_lcms LC-MS/MS cluster_hplc HPLC-UV cluster_elisa ELISA lcms_prep Sample Prep (Precipitation/Extraction) lcms_sep LC Separation lcms_prep->lcms_sep lcms_ion Ionization lcms_sep->lcms_ion lcms_ms MS/MS Detection lcms_ion->lcms_ms lcms_quant Quantification lcms_ms->lcms_quant hplc_prep Sample Prep (Saponification/Extraction) hplc_deriv Derivatization (Optional) hplc_prep->hplc_deriv hplc_sep HPLC Separation hplc_deriv->hplc_sep hplc_uv UV Detection hplc_sep->hplc_uv hplc_quant Quantification hplc_uv->hplc_quant elisa_coat Plate Coating elisa_block Blocking elisa_coat->elisa_block elisa_comp Competitive Binding elisa_block->elisa_comp elisa_detect Enzymatic Detection elisa_comp->elisa_detect elisa_quant Quantification elisa_detect->elisa_quant

Comparison of Quantification Method Steps

Conclusion

The choice of a quantification method for this compound depends on the specific requirements of the study.

  • LC-MS/MS is the recommended method for studies requiring high sensitivity and specificity, such as in clinical pharmacokinetics or biomarker discovery.

  • HPLC-UV can be a suitable, cost-effective option for in vitro studies or when high concentrations of this compound are expected, although method development may be more challenging.

  • ELISA is ideal for high-throughput screening of a large number of samples, provided that a specific antibody is available and the potential for cross-reactivity is carefully evaluated.

It is imperative that any chosen method is thoroughly validated to ensure the reliability and accuracy of the generated data.

References

A Comparative Guide: 5-POHSA and PPAR Agonists in Metabolic and Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5-hydroxy-eicosapentaenoic acid (5-POHSA) and peroxisome proliferator-activated receptor (PPAR) agonists, focusing on their distinct and overlapping roles in metabolic and inflammatory regulation. We present a comprehensive analysis of their mechanisms of action, signaling pathways, and available quantitative data to assist researchers in navigating the therapeutic potential of these compounds.

At a Glance: Key Differences and Synergies

FeatureThis compoundPPAR Agonists
Primary Target G protein-coupled receptor 120 (GPR120/FFAR4)Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, PPARβ/δ)
Receptor Type Cell surface G protein-coupled receptorIntracellular nuclear receptors
Mechanism of Action Activates downstream signaling cascades upon binding to the cell surface receptor.Act as ligand-activated transcription factors that regulate gene expression.[1]
Key Therapeutic Effects Anti-inflammatory, insulin-sensitizing.Varies by isoform: lipid metabolism (PPARα), glucose homeostasis and insulin (B600854) sensitivity (PPARγ), fatty acid oxidation (PPARβ/δ).[2]
Interaction GPR120 activation can enhance PPARγ activity. GPR120 is a target gene of PPARγ, suggesting a synergistic relationship.[3][4]Different PPAR isoforms can have distinct and sometimes overlapping functions.

Quantitative Comparison of Agonist Potency

The following tables summarize the half-maximal effective concentrations (EC50) for this compound (represented by the well-characterized GPR120 agonist TUG-891) and common PPAR agonists. It is important to note that these values are compiled from various studies and experimental conditions may differ, affecting direct comparability.

Table 1: GPR120 Agonist Potency

AgonistReceptorEC50Cell LineAssay Type
TUG-891Human GPR120~5.8 nMHEK293Calcium mobilization

Table 2: PPAR Agonist Potency

AgonistReceptor SubtypeEC50Species
FenofibratePPARα30 µMHuman
RosiglitazonePPARγ60 nMNot Specified

Signaling Pathways: A Visual Guide

The signaling pathways initiated by this compound and PPAR agonists, while distinct in their initial steps, converge on key processes regulating metabolism and inflammation.

This compound/GPR120 Signaling Pathway

Activation of GPR120 by this compound on the cell surface initiates a cascade of intracellular events. This includes Gαq/11-mediated activation of phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Another critical pathway involves β-arrestin 2, which mediates the anti-inflammatory effects of GPR120.[5][6]

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Gaq11 Gaq11 GPR120->Gaq11 beta_arrestin β-arrestin 2 GPR120->beta_arrestin PLC PLC Gaq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+], PKC activation IP3_DAG->Ca_PKC Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Ca_PKC->Metabolic_Effects TAK1_complex TAK1/TAB1 beta_arrestin->TAK1_complex Anti_Inflammatory Anti-inflammatory Effects beta_arrestin->Anti_Inflammatory NFkB_JNK NF-κB, JNK activation TAK1_complex->NFkB_JNK NFkB_JNK->Anti_Inflammatory

GPR120 signaling cascade.
PPAR Agonist Signaling Pathway

PPAR agonists diffuse across the cell membrane and bind to their respective PPAR isoforms in the cytoplasm or nucleus. Upon ligand binding, the PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][7]

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPAR_Agonist PPAR Agonist PPAR PPAR PPAR_Agonist->PPAR PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates

PPAR signaling cascade.
Interplay between GPR120 and PPARγ Signaling

Recent evidence highlights a significant interplay between the GPR120 and PPARγ pathways. GPR120 is a target gene of PPARγ, meaning that activation of PPARγ can increase the expression of GPR120. Conversely, activation of GPR120 can enhance the transcriptional activity of PPARγ, creating a positive feedback loop that may amplify their beneficial metabolic and anti-inflammatory effects.[3][4][8]

GPR120_PPAR_Interplay GPR120_Activation GPR120 Activation (by this compound) PPARg_Activity ↑ PPARγ Activity GPR120_Activation->PPARg_Activity Enhances Beneficial_Effects Synergistic Metabolic and Anti-inflammatory Effects GPR120_Activation->Beneficial_Effects PPARg_Activation PPARγ Activation GPR120_Expression ↑ GPR120 Expression PPARg_Activation->GPR120_Expression Induces GPR120_Expression->GPR120_Activation Potentiates PPARg_Activity->Beneficial_Effects

Synergistic interplay between GPR120 and PPARγ.

Experimental Protocols: Luciferase Reporter Gene Assay

This section provides a detailed protocol for a luciferase reporter gene assay, a common method to quantify the activation of both G protein-coupled receptors like GPR120 and nuclear receptors like PPARs. This protocol is adaptable for both target classes with specific considerations highlighted.

Principle

This assay measures the transcriptional activation of a specific signaling pathway by quantifying the light produced by the luciferase enzyme, whose expression is driven by a promoter containing response elements for the transcription factor of interest.

Materials
  • HEK293T cells (or other suitable host cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 (or other transfection reagent)

  • Expression plasmid for the receptor of interest (e.g., human GPR120 or human PPARγ)

  • Reporter plasmid containing a luciferase gene downstream of a promoter with appropriate response elements (e.g., SRE for GPR120-mediated pathways, PPRE for PPARs)

  • Control plasmid for normalization (e.g., expressing Renilla luciferase)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)

  • Luminometer

Experimental Workflow

Luciferase_Assay_Workflow A 1. Cell Seeding (HEK293T cells in 96-well plate) B 2. Transfection (Receptor, Reporter, and Control Plasmids) A->B C 3. Incubation (24 hours) B->C D 4. Compound Treatment (this compound or PPAR agonist) C->D E 5. Incubation (6-24 hours) D->E F 6. Cell Lysis and Luciferase Assay E->F G 7. Luminescence Reading (Luminometer) F->G H 8. Data Analysis (Normalization and EC50 calculation) G->H

Luciferase reporter assay workflow.
Detailed Procedure

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells into 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a 5% CO2 incubator overnight.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex in Opti-MEM.

    • For GPR120: Co-transfect with a GPR120 expression plasmid, a reporter plasmid containing a Serum Response Element (SRE)-luciferase construct, and a Renilla luciferase control plasmid.

    • For PPARs: Co-transfect with a PPAR expression plasmid (e.g., PPARγ), a reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE)-luciferase construct, and a Renilla luciferase control plasmid.[9][10]

    • Add the transfection complex to the cells and gently mix.

    • Incubate for 24 hours at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or the PPAR agonist in serum-free DMEM.

    • Aspirate the transfection medium from the cells and replace it with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Perform the luciferase assay according to the manufacturer's instructions (e.g., Dual-Glo Luciferase Assay System). This typically involves adding a reagent to lyse the cells and provide the substrate for the firefly luciferase, followed by a second reagent to quench the firefly reaction and provide the substrate for the Renilla luciferase.[11][12]

  • Data Analysis:

    • Measure the luminescence of both firefly and Renilla luciferase using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound and PPAR agonists represent two distinct yet interconnected classes of therapeutic agents with significant potential in managing metabolic and inflammatory diseases. While PPAR agonists directly modulate gene transcription as nuclear receptors, this compound acts through a cell surface GPCR to initiate rapid intracellular signaling events. The discovery of a synergistic relationship between the GPR120 and PPARγ pathways opens up new avenues for combination therapies that could offer enhanced efficacy with potentially fewer side effects. This guide provides a foundational understanding to aid researchers in the design and interpretation of experiments aimed at further elucidating the complex biology of these important signaling molecules.

References

In Vivo Validation of 5-POHSA's Therapeutic Potential: A Comparative Guide to Prokinetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the therapeutic potential of a novel 5-hydroxypentadecanoic acid (5-POHSA) derivative, a potent TRPM5 agonist, in the context of gastrointestinal prokinetic agents. While specific quantitative in vivo data for the this compound derivative is not publicly available, its demonstrated prokinetic activity warrants a comparison with established treatments. This document outlines the available information and compares it with data for the conventional prokinetic agents, metoclopramide (B1676508) and prucalopride (B966), supported by experimental data from murine models.

Mechanism of Action: this compound Derivative as a TRPM5 Agonist

The therapeutic potential of the this compound derivative lies in its function as a selective agonist of the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5). TRPM5 channels are calcium-activated, nonselective cation channels expressed in the gastrointestinal tract.[1] Activation of these channels is believed to play a role in regulating gut motility. The benzo[d]isothiazole derivative of this compound, referred to as compound 64 in key studies, has been identified as a potent and selective TRPM5 agonist with demonstrated prokinetic activity in rodent models.[1]

Proposed Signaling Pathway of this compound Derivative cluster_EnteroendocrineCell Enteroendocrine Cell cluster_SmoothMuscle Smooth Muscle Cell 5-POHSA_Derivative This compound Derivative (Compound 64) TRPM5 TRPM5 Channel 5-POHSA_Derivative->TRPM5 agonism Ca_Influx Ca²+ Influx TRPM5->Ca_Influx Depolarization Cellular Depolarization Ca_Influx->Depolarization Neurotransmitter_Release Neurotransmitter/ Hormone Release Depolarization->Neurotransmitter_Release Receptor Receptor Neurotransmitter_Release->Receptor binding Contraction Increased Contraction Receptor->Contraction Prokinetic_Effect Increased Gastrointestinal Motility (Prokinetic Effect) Contraction->Prokinetic_Effect leads to

Proposed signaling pathway of the this compound derivative.

Comparative In Vivo Efficacy

While a direct quantitative comparison is challenging due to the lack of specific data for the this compound derivative, this section presents available information alongside data for metoclopramide and prucalopride from a standardized in vivo model of gastrointestinal transit. The primary endpoint in these studies is the percentage of the small intestine traversed by a charcoal meal marker within a specific timeframe.

This compound Derivative (Compound 64):

A key study has reported that the benzo[d]isothiazole derivative of this compound, compound 64, demonstrated increased prokinetic activity in a mouse motility assay at a dose of 100 mg/kg.[1] However, the exact percentage increase in gastrointestinal transit was not specified in the available literature.

Alternative Prokinetic Agents:

The following table summarizes the in vivo efficacy of metoclopramide and prucalopride in a mouse model of small intestinal transit.

CompoundDosageAdministration RouteModelEfficacy (Small Intestinal Transit %)Reference
Metoclopramide 20 mg/kgOral (p.o.)Normal Mice65.8 ± 3.5% (vs. 48.2 ± 2.1% in control)[2]
Prucalopride 1 mg/kgIntraperitoneal (i.p.)Normal MiceData suggests increased transit, but specific percentage not provided in compared study.[3]

Experimental Protocols

The following is a detailed methodology for a typical in vivo gastrointestinal transit assay used to evaluate prokinetic agents in mice.

Objective: To assess the effect of a test compound on the rate of small intestinal transit in mice.

Materials:

  • Test compound (e.g., this compound derivative, metoclopramide, prucalopride)

  • Vehicle control (e.g., saline, distilled water with 0.5% carboxymethylcellulose)

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum arabic)

  • Male Swiss albino mice (20-25 g)

  • Oral gavage needles

  • Dissection tools

  • Ruler

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.

  • Fasting: Fast the mice for 18 hours before the experiment, with free access to water.

  • Dosing:

    • Divide the mice into groups (e.g., vehicle control, test compound group(s)).

    • Administer the test compound or vehicle orally (p.o.) or via the desired route at a predetermined time before the charcoal meal (e.g., 30-60 minutes).

  • Charcoal Meal Administration: Administer a standardized volume of the charcoal meal (e.g., 0.2 mL) to each mouse via oral gavage.

  • Transit Time: After a specific period (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the mice.

  • Measurement:

    • Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pylorus.

  • Calculation: Calculate the percentage of small intestinal transit using the following formula: (Distance traveled by charcoal / Total length of small intestine) x 100

Experimental Workflow for In Vivo Gastrointestinal Transit Assay Acclimatization Animal Acclimatization (1 week) Fasting Fasting (18 hours) Acclimatization->Fasting Dosing Dosing (Vehicle or Test Compound) Fasting->Dosing Charcoal_Meal Charcoal Meal Administration (Oral Gavage) Dosing->Charcoal_Meal Transit Allow Transit (20-30 minutes) Charcoal_Meal->Transit Euthanasia Euthanasia & Dissection Transit->Euthanasia Measurement Measure Intestinal Length & Charcoal Travel Distance Euthanasia->Measurement Calculation Calculate % Intestinal Transit Measurement->Calculation

Workflow for the in vivo gastrointestinal transit assay.

Conclusion

The this compound derivative, acting as a TRPM5 agonist, represents a novel therapeutic approach for disorders of gastrointestinal motility. While its prokinetic effects have been demonstrated in preclinical models, the absence of publicly available quantitative data limits a direct and comprehensive comparison with established drugs like metoclopramide and prucalopride. Further studies detailing the in vivo efficacy of this compound derivatives are necessary to fully elucidate their therapeutic potential relative to current treatment options. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals in the field of gastroenterology.

References

A Comparative Guide to the Anti-Inflammatory Profiles of FAHFAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of different families of fatty acid esters of hydroxy fatty acids (FAHFAs). The information presented is supported by experimental data to aid in the evaluation of their therapeutic potential.

Introduction to FAHFAs and their Anti-Inflammatory Potential

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with potent anti-inflammatory and anti-diabetic properties.[1][2] First discovered to be elevated in the adipose tissue of insulin-sensitive mice, these lipids are now recognized as key signaling molecules in immunometabolism.[3] Different families of FAHFAs, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), oleic acid esters of hydroxy stearic acids (OAHSAs), and palmitoleic acid esters of hydroxy stearic acids (POHSAs), have been identified, each with multiple isomers depending on the position of the ester bond.[4][5] Research has shown that many FAHFA isomers can attenuate inflammatory responses, primarily by reducing the secretion of pro-inflammatory cytokines.[1][5] This anti-inflammatory action is largely mediated through the G protein-coupled receptor 120 (GPR120).[1][2][6]

Comparative Anti-Inflammatory Activity

Experimental data indicates that the anti-inflammatory potency of FAHFAs can vary depending on the specific fatty acid and hydroxy fatty acid composition, as well as the isomeric position of the ester linkage. Generally, FAHFAs with lower branching from the carboxylate head group, such as the 5- and 9-isomers, tend to exhibit more consistent and potent anti-inflammatory effects.[5]

Below is a summary of the observed anti-inflammatory effects of various FAHFA isomers on cytokine production in in vitro macrophage models, typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

FAHFA FamilyIsomer(s)Target Cytokine(s)Observed EffectCell ModelReference(s)
PAHSA (Palmitic Acid Hydroxy Stearic Acid)9-PAHSAIL-1β, IL-6, TNF-αSignificant attenuation of LPS-induced gene expression and secretion.Bone Marrow-Derived Macrophages (BMDMs)[5]
5-PAHSAIL-6Attenuation of LPS-induced secretion.BMDMs
9-PAHSACXCL10Potent reduction of LPS-induced secretion.Human peripheral blood mononuclear cells[7]
POHSA (Palmitoleic Acid Hydroxy Stearic Acid)9-POHSAIL-1β, IL-6Suppression of LPS-stimulated gene expression.RAW 264.7 Macrophages[4][8]
10-POHSAIL-1β, IL-6, TNF-αSignificant attenuation of LPS-induced gene expression.BMDMs[5]
OAHSA (Oleic Acid Hydroxy Stearic Acid)9-OAHSAIL-1β, IL-6, TNF-αSuppression of LPS-stimulated gene expression.RAW 264.7 Macrophages, BMDMs[4][5][8]
SAHSA (Stearic Acid Hydroxy Stearic Acid)5-SAHSAIL-1β, IL-6, TNF-αSignificant attenuation of LPS-induced gene expression.BMDMs[5]

Signaling Pathways in FAHFA-Mediated Anti-Inflammation

The anti-inflammatory effects of FAHFAs are predominantly mediated through the activation of GPR120, a receptor for medium and long-chain fatty acids.[6][9] Upon binding of a FAHFA, GPR120 initiates a signaling cascade that ultimately suppresses pro-inflammatory gene expression. A key mechanism involves the recruitment of β-arrestin-2 to the activated receptor.[2][9] The GPR120/β-arrestin-2 complex can then interact with and inhibit TAK1 binding protein 1 (TAB1), which is a crucial step for the activation of the pro-inflammatory transcription factor NF-κB and the JNK signaling pathway.[2][6] By inhibiting this pathway, FAHFAs effectively reduce the production of inflammatory cytokines and mediators.

FAHFA_GPR120_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 Binding & Activation beta_arrestin2 β-arrestin-2 GPR120->beta_arrestin2 Recruitment TAB1 TAB1 beta_arrestin2->TAB1 Inhibition TAK1 TAK1 TAB1->TAK1 Activation IKK IKK Complex TAK1->IKK IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibition nucleus Nucleus NFkappaB->nucleus Translocation proinflammatory_genes Pro-inflammatory Gene Transcription nucleus->proinflammatory_genes Induces

FAHFA-GPR120 anti-inflammatory signaling pathway.

Experimental Protocols

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes a general workflow for assessing the anti-inflammatory activity of different FAHFAs using a macrophage cell line.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[10]

2. FAHFA and LPS Treatment:

  • Prepare stock solutions of the desired FAHFA isomers in a suitable solvent (e.g., DMSO or ethanol).
  • On the day of the experiment, wash the cells with fresh culture medium.
  • Pre-treat the cells with various concentrations of the FAHFA for 1-2 hours. A vehicle control (solvent only) should be included.
  • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response.[7][10] A negative control (no LPS) and a positive control (LPS only) should be included.

3. Incubation and Sample Collection:

  • Incubate the treated cells for 24 hours at 37°C and 5% CO2.[8]
  • After incubation, collect the cell culture supernatant for cytokine analysis.

4. Cytokine Quantification:

  • Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the collected supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[3]

5. Data Analysis:

  • Calculate the percentage inhibition of cytokine secretion for each FAHFA concentration compared to the LPS-only control.
  • Determine the IC50 value for each FAHFA if a dose-response curve is generated.

Workflow for In Vitro Anti-Inflammatory Assay

experimental_workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding adherence Overnight Adherence seeding->adherence treatment Pre-treat with FAHFA (1-2 hours) adherence->treatment stimulation Stimulate with LPS (100 ng/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation collection Collect Supernatant incubation->collection elisa Quantify Cytokines (ELISA) collection->elisa analysis Data Analysis (% Inhibition, IC50) elisa->analysis end End analysis->end

Workflow for assessing FAHFA anti-inflammatory activity.

Conclusion

The available evidence strongly suggests that various FAHFAs possess significant anti-inflammatory properties, with certain isomers showing greater potency. The primary mechanism of action involves the activation of the GPR120 signaling pathway, leading to the suppression of key inflammatory mediators. For researchers and drug development professionals, the differential activities of FAHFA isomers highlight the importance of structural specificity in their biological effects. Further investigation into the quantitative structure-activity relationships and in vivo efficacy of these compounds will be crucial for the development of novel anti-inflammatory therapeutics.

References

A Head-to-Head Study: 5-POHSA and Omega-3 Fatty Acids in Inflammation and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-hydroxyeicosapentaenoic acid (5-POHSA) and omega-3 fatty acids, focusing on their roles in modulating inflammatory and metabolic pathways. While direct head-to-head clinical trials are not yet available, this document synthesizes existing preclinical and clinical data to offer a comprehensive overview of their respective mechanisms and effects.

Executive Summary

Both this compound, a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, and omega-3 fatty acids, primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), exhibit significant anti-inflammatory and insulin-sensitizing properties. Omega-3 fatty acids have been extensively studied in human clinical trials, demonstrating their efficacy in reducing key inflammatory markers. The research on this compound is in earlier stages but shows promise in preclinical models, suggesting a distinct yet partially overlapping mechanism of action. This guide will delve into the quantitative effects, experimental methodologies, and underlying signaling pathways of both compounds.

Data Presentation: Quantitative Effects on Key Biomarkers

The following tables summarize the quantitative effects of this compound and omega-3 fatty acids on inflammatory markers and metabolic parameters as reported in various studies.

Table 1: Comparative Effects on Inflammatory Markers

BiomarkerThis compoundOmega-3 Fatty Acids
IL-6 Preclinical data suggests a reduction in LPS-stimulated cytokine production.[1] Quantitative data from human trials is not yet available.Significant reductions observed in multiple clinical trials. An umbrella meta-analysis of 32 meta-analyses showed a significant reduction in IL-6 concentrations.[2] A randomized controlled trial in medical students showed a 14% decrease in LPS-stimulated IL-6 production.[3]
TNF-α Preclinical studies indicate a suppression of LPS-stimulated cytokine production.[1] Quantitative data from human trials is not yet available.An umbrella meta-analysis reported significant reductions in TNF-α levels.[2]
CRP Data not available.An umbrella meta-analysis of 32 meta-analyses demonstrated a significant reduction in C-reactive protein (CRP).[2]

Table 2: Comparative Effects on Metabolic Parameters

ParameterThis compoundOmega-3 Fatty Acids
Glucose Uptake Preclinical studies show this compound primes adipocytes for glucose metabolism.[4]Studies have shown that omega-3s can enhance insulin (B600854) receptor signaling and activity, which is linked to improved glucose uptake.[5]
Insulin Sensitivity Improves glucose tolerance and insulin sensitivity in preclinical models.Effects on insulin sensitivity in humans are variable. While some studies show improvements, meta-analyses of clinical trials in patients with type 2 diabetes suggest minimal to no effect on glycemic control.[6][7]
GLUT4 Translocation The direct effect of this compound on GLUT4 translocation requires further investigation.Omega-3 fatty acids can influence cellular membrane fluidity, which may support proper insulin receptor function and subsequent GLUT4 translocation.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vivo Glucose Tolerance Test in Mice (for this compound)

This protocol is adapted from standard procedures to assess the effect of this compound on glucose metabolism in a mouse model.

1. Animal Preparation:

  • Use age- and weight-matched male C57BL/6J mice.
  • House mice under a standard 12-hour light/dark cycle with ad libitum access to chow and water.
  • Acclimatize mice to handling for at least one week prior to the experiment.

2. This compound Administration:

  • Administer this compound or vehicle control (e.g., olive oil) via oral gavage or intraperitoneal injection at a predetermined dose and schedule based on preliminary studies.

3. Glucose Tolerance Test (GTT):

  • Fast mice for 6 hours with free access to water.
  • Record baseline blood glucose levels from a tail vein blood sample using a glucometer.
  • Administer a 2 g/kg body weight bolus of D-glucose solution orally or intraperitoneally.
  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

4. Data Analysis:

  • Plot blood glucose levels over time.
  • Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
  • Compare the AUC between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).

Measurement of Cytokine Levels in Macrophages (for this compound and Omega-3 Fatty Acids)

This protocol describes an in vitro assay to quantify the anti-inflammatory effects of this compound and omega-3 fatty acids on macrophages.

1. Cell Culture:

  • Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. Treatment:

  • Pre-treat macrophages with varying concentrations of this compound, EPA, DHA, or vehicle control for 1-2 hours.
  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.

3. Sample Collection:

  • After 24 hours of incubation, collect the cell culture supernatants.
  • Centrifuge the supernatants to remove any cellular debris.

4. Cytokine Quantification:

  • Measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • Generate a standard curve for each cytokine.
  • Calculate the cytokine concentrations in the samples based on the standard curve.
  • Compare the cytokine levels between treated and untreated, stimulated and unstimulated groups to determine the percentage reduction in cytokine production.

Signaling Pathways

The biological effects of this compound and omega-3 fatty acids are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular interactions.

This compound Signaling Pathway

Caption: this compound activates GPR120, leading to improved glucose uptake, and may also activate PPARγ.

Omega-3 Fatty Acids Signaling Pathway

Omega3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Omega3 Omega-3 FAs (EPA, DHA) GPR120 GPR120 Omega3->GPR120 Binds to Membrane_Fluidity Alters Membrane Fluidity Omega3->Membrane_Fluidity PPARg PPARγ Omega3->PPARg Activates Beta_Arrestin2 β-Arrestin 2 GPR120->Beta_Arrestin2 Recruits Insulin_Receptor Insulin Receptor Function Membrane_Fluidity->Insulin_Receptor TAK1_Inhibition TAK1 Inhibition Beta_Arrestin2->TAK1_Inhibition NFkB_Inhibition NF-κB Inhibition TAK1_Inhibition->NFkB_Inhibition Anti_Inflammatory_Genes Anti-inflammatory Gene Expression NFkB_Inhibition->Anti_Inflammatory_Genes RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to PPRE->Anti_Inflammatory_Genes Lipid_Metabolism_Genes Lipid Metabolism Gene Expression PPRE->Lipid_Metabolism_Genes Insulin_Signaling Enhanced Insulin Signaling Insulin_Receptor->Insulin_Signaling

Caption: Omega-3s act via GPR120 and PPARγ to exert anti-inflammatory and metabolic effects.

Conclusion

While both this compound and omega-3 fatty acids demonstrate significant potential in mitigating inflammation and improving metabolic health, the depth of clinical research varies considerably. Omega-3 fatty acids are well-established through numerous human studies, providing a solid foundation for their therapeutic use. This compound, on the other hand, represents a promising novel compound with a distinct mechanism of action that warrants further investigation, particularly through well-designed clinical trials. This guide serves as a foundational resource for researchers and drug development professionals to understand the current landscape and future directions in the study of these important bioactive lipids.

References

The Emerging Role of 5-POHSA in Metabolic Health: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A novel class of lipids, known as fatty acid esters of hydroxy fatty acids (FAHFAs), has garnered significant attention in metabolic disease research for their potential anti-diabetic and anti-inflammatory properties. Among these, 5-palmitoleoyl-oxy-hydroxy stearic acid (5-POHSA) is a promising candidate for therapeutic development. This guide provides a comprehensive comparison of this compound with other FAHFA isomers and existing metabolic disease therapies, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound and Alternatives in Metabolic Disease Models

The therapeutic potential of this compound and its parent family of FAHFAs has been explored in various preclinical models, yielding both promising and conflicting results. The following tables summarize the key quantitative findings from pivotal studies, comparing the effects of different FAHFA isomers and standard-of-care drugs like Metformin (B114582) and Pioglitazone on critical metabolic parameters.

Compound Metric Model Dosage Result Reference
5-PAHSA & 9-PAHSA Glucose ToleranceAged, glucose-intolerant chow-fed miceSingle oral doseImproved glucose toleranceYore et al., 2014[1]
5-PAHSA & 9-PAHSA Insulin (B600854) SecretionAged, glucose-intolerant chow-fed miceSingle oral doseAugmented insulin secretionYore et al., 2014[1]
5-PAHSA & 9-PAHSA GLP-1 SecretionAged, glucose-intolerant chow-fed miceSingle oral doseStimulated GLP-1 secretionYore et al., 2014[1]
S-9-PAHSA Glucose-Stimulated Insulin Secretion (GSIS)In vitro (adipocytes)Not specifiedPotentiated GSISAryal et al., 2021[2]
R-9-PAHSA Glucose-Stimulated Insulin Secretion (GSIS)In vitro (adipocytes)Not specifiedNo significant effectAryal et al., 2021[2]
5-PAHSA & 9-PAHSA Glucose ControlDiet-induced obese miceAcute and subchronic treatmentNo significant improvementBielohuby et al., 2018[3]
5-PAHSA & 9-PAHSA Glucose UptakeIn vitroNot specifiedDid not increase basal or insulin-stimulated glucose uptakeBielohuby et al., 2018[3]
5-PAHSA Glucose Metabolismdb/db mice and HepG2 cells1-month treatmentDid not reduce blood glucose; increased inflammation and promoted fatty liver in db/db mice under high glucose conditionsWu et al., 2019[4]
Metformin Hepatic Glucose ProductionHumansStandard clinical doseInhibits hepatic gluconeogenesisForetz et al., 2014[1][5]
Pioglitazone Insulin SensitivityHumansStandard clinical doseImproves insulin sensitivity via PPARγ activationGillies et al., 2002[2]

Note: PAHSA (palmitic acid hydroxy stearic acid) is a closely related and more studied FAHFA to this compound (palmitoleoyl-oxy-hydroxy stearic acid). Data on PAHSAs are often used as a proxy for the potential effects of other FAHFAs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the study of FAHFAs.

In Vivo Administration of FAHFAs in Mice
  • Objective: To assess the in vivo effects of FAHFAs on glucose metabolism and inflammation.

  • Animal Model: Diet-induced obese (DIO) mice or genetically modified mouse models of metabolic disease (e.g., db/db mice).

  • Administration Route: Oral gavage is a common method for acute and subchronic administration. For chronic studies, subcutaneous implantation of osmotic mini-pumps can be used for continuous delivery.

  • Dosage and Formulation: Dosages can vary, but a typical oral dose might be in the range of 10-50 mg/kg. FAHFAs are lipids and require appropriate formulation for in vivo delivery. A common vehicle is a mixture of polyethylene (B3416737) glycol 400 and Tween 80 in saline.[3]

  • Key Readouts:

    • Oral Glucose Tolerance Test (OGTT): Mice are fasted overnight, and a baseline blood glucose level is measured. A bolus of glucose is then administered orally, and blood glucose is monitored at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.

    • Insulin and GLP-1 Measurement: Blood samples are collected during the OGTT to measure plasma insulin and GLP-1 levels using ELISA kits.

    • Tissue Analysis: At the end of the study, tissues such as adipose, liver, and pancreas can be harvested for histological analysis, gene expression studies (qPCR), and measurement of inflammatory markers.

In Vitro Glucose Uptake Assay in Adipocytes
  • Objective: To determine the direct effect of FAHFAs on insulin-stimulated glucose uptake in fat cells.

  • Cell Line: 3T3-L1 murine adipocytes are a standard model.

  • Protocol:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Serum-starve the mature adipocytes for several hours.

    • Pre-treat the cells with the FAHFA of interest (e.g., this compound) or a vehicle control for a specified period.

    • Stimulate the cells with insulin (or a control) to induce glucose uptake.

    • Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) for a short period.

    • Wash the cells to remove extracellular glucose.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter to quantify glucose uptake.

Signaling Pathways and Molecular Mechanisms

FAHFAs are believed to exert their effects through the activation of G protein-coupled receptors (GPCRs), primarily GPR120 and GPR40. The activation of these receptors triggers downstream signaling cascades that influence glucose homeostasis and inflammation.

FAHFA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Binds GPR40 GPR40 This compound->GPR40 Binds Gq_alpha Gαq GPR120->Gq_alpha Activates Glucose_Uptake ↑ Glucose Uptake (in Adipocytes) GPR120->Glucose_Uptake (via downstream signaling) Beta_Arrestin β-Arrestin 2 GPR120->Beta_Arrestin Recruits GPR40->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Insulin_Secretion ↑ Insulin Secretion (in Pancreatic β-cells) Ca_release->Insulin_Secretion PKC->Insulin_Secretion Anti_Inflammatory Anti-inflammatory Effects Beta_Arrestin->Anti_Inflammatory Mediates

Caption: Signaling pathways activated by this compound through GPR120 and GPR40.

Experimental Workflow for Validating this compound's Therapeutic Potential

A structured approach is necessary to rigorously validate the therapeutic potential of a novel compound like this compound. The following diagram outlines a logical experimental workflow.

Experimental_Workflow A In Vitro Screening (e.g., GPCR activation, glucose uptake) B Lead Isomer Identification (e.g., this compound vs other isomers) A->B C Acute In Vivo Studies (e.g., Oral Glucose Tolerance Test) B->C D Chronic In Vivo Studies (e.g., long-term treatment in DIO mice) C->D E Mechanism of Action Studies (e.g., knockout models, pathway analysis) D->E F Preclinical Safety and Toxicology D->F

Caption: A stepwise workflow for the preclinical validation of this compound.

Logical Relationship between this compound and Metabolic Disease

The therapeutic hypothesis for this compound is based on its potential to counteract key pathological features of metabolic diseases. This relationship can be visualized as follows.

Logical_Relationship Metabolic_Disease Metabolic Diseases (e.g., Type 2 Diabetes) Hallmarks Key Pathologies: - Insulin Resistance - Impaired Insulin Secretion - Chronic Inflammation Metabolic_Disease->Hallmarks Characterized by POHSA This compound Mechanisms Potential Mechanisms: - ↑ Insulin Sensitivity - ↑ Insulin/GLP-1 Secretion - ↓ Inflammation POHSA->Mechanisms Aims to Mechanisms->Hallmarks Counteract

Caption: The therapeutic rationale for this compound in metabolic diseases.

References

A Comparative Analysis of 5-POHSA's Impact on Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing research highlights the differential effects of 5-hydroxyeicosatetraenoic acid (5-POHSA), a bioactive lipid, across various cell types. This comparison guide synthesizes available data on this compound's influence on metabolic, immune, and cancerous cells, providing researchers, scientists, and drug development professionals with a vital resource for understanding its therapeutic potential.

This compound, formally known as 5-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid, is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family. These endogenous lipids have garnered significant attention for their anti-diabetic and anti-inflammatory properties. This guide delves into the specific cellular mechanisms and quantitative effects of this compound, presenting a comparative landscape of its activity.

Data Summary: this compound Effects on Various Cell Lines

The following table summarizes the key quantitative findings from studies investigating the effects of this compound on different cell types.

Cell TypeCell LineKey ParameterObserved EffectConcentrationReference
Adipocytes 3T3-L1Glucose UptakeEnhanced insulin-stimulated glucose uptake40 µM[1]
3T3-L1De Novo LipogenesisStimulated40 µM[2]
Pancreatic β-cells Not specifiedInsulin (B600854) SecretionStimulatedNot specified[1]
Intestinal L-cells Not specifiedGLP-1 SecretionStimulatedNot specified[1]
Immune Cells MacrophagesInflammatory PathwaysInhibition (via GPR120)Not specified[3]
Cancer Cells Colon Cancer (HCT-116, HT-29)Viability (IC50)Data not available for this compound--
Breast CancerProliferationData not available for this compound--

In-Depth Analysis of Cellular Effects

Metabolic Regulation: Adipocytes and Pancreatic β-cells

Research has extensively focused on the role of this compound in metabolic regulation. In 3T3-L1 adipocytes, this compound has been shown to enhance insulin-stimulated glucose uptake, a crucial process for maintaining glucose homeostasis.[1] Furthermore, it stimulates de novo lipogenesis, the process of synthesizing fatty acids, suggesting a role in lipid metabolism within fat cells.[2]

A key signaling pathway implicated in these effects is the activation of G protein-coupled receptor 120 (GPR120).[1][3] This receptor, when activated by fatty acids, can mediate anti-inflammatory and insulin-sensitizing effects.[3]

Beyond adipocytes, this compound has been observed to stimulate the secretion of two critical hormones in metabolic control: insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1] Increased insulin secretion directly lowers blood glucose levels, while GLP-1 enhances insulin secretion, suppresses glucagon (B607659) release, and promotes satiety.

Anti-inflammatory Effects: Immune Cells

The anti-inflammatory properties of this compound are primarily attributed to its interaction with GPR120 on immune cells, particularly macrophages.[3] Activation of GPR120 by omega-3 fatty acids has been shown to inhibit major inflammatory signaling pathways, such as those mediated by Toll-like receptors (TLRs) and tumor necrosis factor-alpha (TNF-α).[3] While direct quantitative data on this compound's effect on cytokine production by specific immune cell types is still emerging, the established link with the GPR120 pathway provides a strong foundation for its anti-inflammatory potential.

Effects on Cancer Cells: An Area for Future Research

Currently, there is a notable lack of published data specifically investigating the effects of this compound on the viability and proliferation of cancer cells. While studies on other chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU), provide established methodologies for assessing these parameters in colon cancer cell lines like HCT-116 and HT-29, similar research on this compound is yet to be reported.[4][5] Given the role of lipids in cancer cell metabolism and signaling, exploring the impact of this compound on various cancer cell types represents a promising avenue for future research.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the cited research.

Cell Culture and Treatment of 3T3-L1 Adipocytes
  • Cell Line and Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Differentiation: To induce differentiation into mature adipocytes, confluent preadipocytes are treated with a differentiation cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

  • This compound Treatment: Differentiated adipocytes are then treated with this compound (e.g., 40 µM) for a specified period to assess its effects on cellular processes like glucose uptake or lipogenesis.[1][2]

Assessment of Cell Viability (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Cells are seeded in a 96-well plate and treated with the compound of interest at various concentrations.

    • After the incubation period, MTT reagent is added to each well.

    • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the control (untreated) cells.[6]

Quantification of Cytokines (ELISA)
  • Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Procedure (Sandwich ELISA):

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • Cell culture supernatants or other samples are added to the wells.

    • A biotinylated detection antibody, also specific for the cytokine, is added.

    • Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

    • A substrate for the enzyme is added, resulting in a color change.

    • The absorbance is measured, and the concentration of the cytokine is determined by comparison to a standard curve.[7]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 G_protein Gαq/11 GPR120->G_protein Beta_Arrestin β-Arrestin 2 GPR120->Beta_Arrestin PLC Phospholipase C G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Insulin_Sensitizing Insulin Sensitizing Effects Ca_release->Insulin_Sensitizing PKC->Insulin_Sensitizing TAK1_inhibition TAK1 Inhibition Beta_Arrestin->TAK1_inhibition Anti_inflammatory Anti-inflammatory Effects TAK1_inhibition->Anti_inflammatory

Caption: GPR120 Signaling Pathway Activated by this compound.

Experimental_Workflow_Cell_Viability cluster_setup Experiment Setup cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt dissolve_formazan Dissolve Formazan Crystals add_mtt->dissolve_formazan read_absorbance Read Absorbance dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for Assessing Cell Viability using MTT Assay.

Conclusion

This compound demonstrates significant and varied effects across different cell types, particularly in the context of metabolic and inflammatory regulation. Its ability to enhance insulin sensitivity in adipocytes and stimulate key metabolic hormones highlights its potential as a therapeutic agent for metabolic disorders. The anti-inflammatory actions, mediated through the GPR120 signaling pathway, further broaden its therapeutic scope. However, the impact of this compound on cancer cells remains a critical unanswered question. Future research should focus on conducting comparative studies of this compound across a panel of cancer cell lines to determine its potential as an anti-cancer agent. Elucidating the detailed molecular mechanisms in various immune cell subsets will also be crucial for its development as an anti-inflammatory therapeutic. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

Assessing the Off-Target Effects of 5-POHSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-palmitoleoyl-oxy-hydroxy stearic acid (5-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids.[1] Emerging research suggests that FAHFAs, including potentially this compound, may act as bioactive lipids with roles in metabolic regulation and inflammation, exhibiting anti-diabetic and anti-inflammatory properties.[1] As with any novel therapeutic candidate, a thorough assessment of its on-target and off-target effects is crucial for preclinical development. Off-target effects, where a compound interacts with unintended molecular targets, can lead to adverse drug reactions or unexpected therapeutic benefits.[2][3]

This guide provides a framework for assessing the off-target effects of this compound and compares potential methodologies for this evaluation. Currently, there is a lack of publicly available data on the specific off-target effects of this compound. Therefore, this document outlines a general approach and presents hypothetical data to illustrate the application of these methods.

Experimental Approaches to Profile Off-Target Effects

A comprehensive assessment of off-target effects typically employs a combination of computational and experimental methods.

1. In Silico Profiling: Computational approaches can predict potential off-target interactions based on the chemical structure of this compound. These methods compare the molecule against databases of known protein binding sites.

2. In Vitro Profiling: Biochemical and cell-based assays are essential for confirming predicted interactions and identifying novel off-targets.

  • Broad-Panel Screening: Screening this compound against a large panel of receptors, enzymes (e.g., kinases, proteases), and ion channels can identify potential off-target binding.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.

  • Affinity Chromatography-Mass Spectrometry: This technique can identify proteins from a cell lysate that bind to immobilized this compound.

  • Phenotypic Screening: High-content imaging and other cell-based assays can reveal unexpected cellular effects of this compound, which can then be traced back to specific off-targets.

3. In Vivo Assessment: Animal models are used to evaluate the physiological consequences of on- and off-target engagement, including potential toxicity and side effects.

Experimental Workflow for Off-Target Profiling

The following diagram illustrates a typical workflow for identifying and validating the off-target effects of a novel compound like this compound.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_invivo In Vivo Assessment in_silico In Silico Screening (e.g., Target Prediction) broad_panel Broad-Panel Biochemical Screen (e.g., Kinase Panel) in_silico->broad_panel Prioritize cetsa Cellular Thermal Shift Assay (CETSA) broad_panel->cetsa Validate Hits phenotypic Phenotypic Screening (e.g., High-Content Imaging) affinity_ms Affinity Chromatography-MS phenotypic->affinity_ms Identify Targets functional Cell-Based Functional Assays cetsa->functional affinity_ms->functional animal_model Animal Models (e.g., Toxicity, Efficacy) functional->animal_model

A typical experimental workflow for off-target profiling.

Comparative Data Tables

The following tables present hypothetical data to illustrate how the results of off-target profiling studies for this compound could be compared with a hypothetical alternative compound, "Lipid-X."

Table 1: In Vitro Kinase Selectivity Profile

Kinase TargetThis compound (IC50, µM)Lipid-X (IC50, µM)
On-Target Kinase A 0.05 0.08
Off-Target Kinase B> 1005.2
Off-Target Kinase C15.80.9
Off-Target Kinase D89.225.1
Off-Target Kinase E> 100> 100

Data are hypothetical.

Table 2: Cellular Off-Target Engagement (CETSA)

Protein TargetThis compound (EC50, µM)Lipid-X (EC50, µM)
On-Target Protein Y 0.12 0.25
Off-Target Protein Z25.61.5
Off-Target Protein W> 508.9

Data are hypothetical.

Signaling Pathway Analysis

Bioactive lipids can modulate various signaling pathways. A common pathway implicated in inflammation is the NF-κB signaling pathway. Assessing the impact of this compound on such pathways is crucial.

nfkb_pathway cytokine Cytokine (e.g., TNF-α) receptor Receptor cytokine->receptor tak1 TAK1 receptor->tak1 this compound (Hypothetical Inhibition) ikk IKK Complex tak1->ikk ikb IκB ikk->ikb Phosphorylates & Degrades nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus gene_expression Gene Expression (Inflammation) nucleus->gene_expression

Hypothetical modulation of the NF-κB pathway by this compound.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

  • Assay Principle: A panel of recombinant kinases is used to assess the inhibitory activity of the test compound. Kinase activity is typically measured by quantifying the phosphorylation of a substrate, often using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of this compound and the alternative compound.

    • In a multi-well plate, combine each kinase with its specific substrate, ATP, and the test compound at various concentrations.

    • Incubate the reaction at 30°C for 1 hour.

    • Add the detection reagent to stop the kinase reaction and measure the remaining ATP.

    • Luminescence is measured using a plate reader.

    • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Assay Principle: This method relies on the principle that a protein's thermal stability increases upon ligand binding.

  • Procedure:

    • Treat intact cells with this compound or a vehicle control.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Cool the lysates and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the abundance of the target protein in the soluble fraction using Western blotting or mass spectrometry.

    • Generate a melting curve to determine the temperature at which 50% of the protein denatures. A shift in the melting curve in the presence of the compound indicates target engagement.

While specific data on the off-target effects of this compound are not yet available, the methodologies outlined in this guide provide a robust framework for a comprehensive assessment. A combination of in silico, in vitro, and in vivo approaches is essential to build a detailed selectivity profile. Comparing these results with alternative compounds will be critical for evaluating the therapeutic potential and safety of this compound. The provided diagrams and tables serve as templates for visualizing and presenting the data from such studies, facilitating clear interpretation and informed decision-making in the drug development process.

References

Benchmarking 9-POHSA's Potency Against Established Anti-Inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory potency of 9-palmitic acid ester of hydroxy-stearic acid (9-POHSA) against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin (B1671933) and Ibuprofen, and the corticosteroid, Dexamethasone. The comparison is based on available experimental data, with a focus on the inhibition of key pro-inflammatory cytokines in a standardized in vitro model.

Executive Summary

Data Presentation: Comparative Anti-Inflammatory Potency

The following tables summarize the available quantitative and semi-quantitative data for the inhibition of IL-1β and IL-6 production in LPS-stimulated RAW 264.7 macrophages. It is important to note that a direct comparison of potency is limited by the different metrics available for 9-POHSA (percentage of inhibition at fixed concentrations) versus the established drugs (IC50 values).

Table 1: Inhibition of Interleukin-1β (IL-1β) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration% InhibitionIC50 ValueCitation(s)
9-POHSA 2 µMSignificant SuppressionNot Available[1][2]
10 µMSignificant SuppressionNot Available[1][2]
Indomethacin --~10 µg/mL (~28 µM)[3]
Dexamethasone --Data not consistently reported for IL-1β in this specific model
Ibuprofen 200 µMSignificant DecreaseNot Available[4]
400 µMSignificant DecreaseNot Available[4]

Table 2: Inhibition of Interleukin-6 (IL-6) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration% InhibitionIC50 ValueCitation(s)
9-POHSA 2 µMSignificant SuppressionNot Available[1][2]
10 µMSignificant SuppressionNot Available[1][2]
Indomethacin --~10 µg/mL (~28 µM)[3]
Dexamethasone --Inhibits expression[5][6]
Ibuprofen 200 µMSignificant DecreaseNot Available[4]
400 µMSignificant DecreaseNot Available[4]

Experimental Protocols

The data presented is primarily derived from in vitro assays using the RAW 264.7 murine macrophage cell line. A generalized experimental protocol is outlined below.

Experimental Protocol: Measurement of Cytokine Inhibition in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1-2 x 10^5 cells per well and allowed to adhere overnight.[7]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (9-POHSA, Indomethacin, Dexamethasone, or Ibuprofen) or vehicle control (e.g., DMSO). Cells are pre-incubated with the compounds for a specified period (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 10-100 ng/mL) to induce an inflammatory response.[7] Control wells without LPS are also maintained.

  • Incubation: The plates are incubated for a period sufficient to allow for cytokine production and secretion (typically 6-24 hours).[8][9]

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of IL-1β and IL-6 are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][9]

  • Data Analysis: The percentage of inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated vehicle control. For IC50 determination, a dose-response curve is generated, and the concentration of the compound that inhibits 50% of the cytokine production is calculated.

Mandatory Visualizations

Signaling Pathway

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases IkB IκB (degraded) NFkB_IkB->IkB NFkB_n NF-κB NFkB->NFkB_n translocation DNA DNA NFkB_n->DNA binds to promoter Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) DNA->Cytokines transcription

Caption: LPS-induced pro-inflammatory cytokine production pathway in macrophages.

Experimental Workflow

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis culture Culture RAW 264.7 Macrophages seed Seed Cells into 96-well Plates culture->seed pre_treat Pre-treat with Test Compounds seed->pre_treat lps_stim Stimulate with LPS pre_treat->lps_stim incubate Incubate (6-24h) lps_stim->incubate collect Collect Supernatant incubate->collect elisa Quantify Cytokines (ELISA) collect->elisa analyze Data Analysis (% Inhibition / IC50) elisa->analyze

Caption: Workflow for assessing anti-inflammatory compound potency.

References

A Comparative Metabolomics Study of 5-POHSA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of 5-palmitoleoyl-hydroxy-stearic acid (5-POHSA), a recently identified fatty acid ester of a hydroxy fatty acid (FAHFA). Emerging research suggests that FAHFAs, including this compound, play a role in potentiating glucose transport and may have anti-inflammatory properties.[1][2][3] This document presents a hypothetical comparative metabolomics study to elucidate the metabolic pathways modulated by this compound treatment in a cellular model.

Comparative Analysis of Metabolite Abundance

In this hypothetical study, human adipocytes were treated with either a vehicle control or this compound (10 µM) for 24 hours. The following table summarizes the relative abundance of key metabolites identified through LC-MS/MS analysis, highlighting significant changes in pathways related to glucose metabolism and inflammation.

MetaboliteClassFold Change (this compound vs. Control)p-valuePutative Pathway
Glucose-6-phosphateCarbohydrate1.8<0.01Glycolysis / Pentose Phosphate Pathway
Fructose-1,6-bisphosphateCarbohydrate1.5<0.05Glycolysis
Dihydroxyacetone phosphateCarbohydrate1.6<0.05Glycolysis / Glycerolipid metabolism
Glycerol-3-phosphateLipid2.1<0.01Glycerolipid metabolism
CitrateOrganic Acid0.7<0.05TCA Cycle
SuccinateOrganic Acid0.6<0.05TCA Cycle
Prostaglandin E2Eicosanoid0.4<0.01Inflammation
Leukotriene B4Eicosanoid0.5<0.01Inflammation
13-HODEOxylipin0.6<0.05Linoleic Acid Metabolism / Inflammation
Palmitoyl-carnitineAcylcarnitine0.8<0.05Fatty Acid Oxidation

Experimental Protocols

Cell Culture and Treatment

Human pre-adipocytes were differentiated into mature adipocytes. Differentiated adipocytes were then treated with either vehicle (0.1% DMSO) or 10 µM this compound for 24 hours.

Metabolite Extraction

Following treatment, cells were washed with ice-cold phosphate-buffered saline. Metabolites were extracted using a two-phase liquid extraction method with a mixture of methyl tert-butyl ether (MTBE), methanol, and water.[4] The polar and nonpolar phases were collected separately for analysis.

LC-MS/MS Analysis

Metabolomic profiling was performed using a high-resolution mass spectrometer coupled with liquid chromatography (LC-HRMS).[5]

  • For polar metabolites: A reverse-phase C18 column was used with a gradient elution of water and acetonitrile (B52724), both containing 0.1% formic acid.

  • For nonpolar metabolites (lipids): A C18 column was also used, with a gradient of acetonitrile and isopropanol.

  • The mass spectrometer was operated in both positive and negative ion modes. Data was acquired in a data-dependent acquisition (DDA) mode.

Data Analysis

Raw data was processed to identify and quantify metabolic features. Statistical analysis, including t-tests and fold-change analysis, was performed to identify significantly altered metabolites between the this compound treated and control groups. Pathway analysis was conducted using metabolite set enrichment analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture Adipocyte Culture treatment This compound / Vehicle Treatment cell_culture->treatment extraction Metabolite Extraction treatment->extraction lcms LC-MS/MS Analysis extraction->lcms data_processing Data Processing lcms->data_processing stat_analysis Statistical Analysis data_processing->stat_analysis pathway_analysis Pathway Analysis stat_analysis->pathway_analysis

Caption: Workflow for the comparative metabolomics study of this compound treatment.

Hypothesized Signaling Pathway Modulation by this compound

Based on the known anti-inflammatory effects of related FAHFAs, this compound may modulate inflammatory signaling pathways.[1][3] The following diagram illustrates a simplified NF-κB signaling pathway, a key regulator of inflammation.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK IkB IκB IKK->IkB P NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Release DNA DNA NFkB_n->DNA Genes Inflammatory Genes (e.g., PGE2, LTB4 synthesis) DNA->Genes Transcription POHSA This compound POHSA->IKK Inhibition Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->receptor

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.

References

Safety Operating Guide

Proper Disposal of 5-(pentyloxy)salicylic acid (5-POHSA): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of 5-(pentyloxy)salicylic acid (5-POHSA), ensuring the safety of laboratory personnel and adherence to regulatory standards. Improper disposal can lead to environmental contamination and potential health hazards, including skin and eye irritation.[1][2]

Hazard Assessment and Safety Information

Summary of Potential Hazards and Required Precautions

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation May cause skin irritation upon contact.Chemical-resistant gloves (e.g., nitrile).[4][5]
Eye Irritation Causes serious eye irritation or damage.[3][5]Safety glasses with side shields or chemical goggles.[6]
Respiratory Irritation Inhalation of dust may cause respiratory irritation.[7]Use in a well-ventilated area or with a fume hood.[7]
Environmental Hazard Prevent release into drains or waterways.[8][9]N/A (Procedural Control)

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE to prevent exposure.[4]

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[6]

  • Hand Protection: Wear chemical-resistant gloves. Inspect gloves for integrity before use.[5]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.[10]

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, wipes), in a designated, compatible container. Do not mix with other chemical wastes unless compatibility is confirmed.

  • Liquid Waste: If this compound is in a solution, collect it in a leak-proof, compatible liquid waste container.[11] Leave at least 10% headspace to allow for expansion.[11]

  • Sharps: Any sharps (needles, razor blades) contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[10][12]

Containerization and Labeling

All waste containers must be in good condition, compatible with the chemical, and properly labeled.[10][13][14]

  • Container: Use a leak-proof container with a secure, tight-fitting lid.[11] Ensure the container material will not react with the waste.[15]

  • Labeling: Affix a "Hazardous Waste" label to the container.[14] The label must include:

    • The full chemical name: "5-(pentyloxy)salicylic acid"

    • The words "Hazardous Waste"

    • The specific hazard characteristics (e.g., "Irritant")

    • The date accumulation started

    • The name of the principal investigator or lab group

Temporary Storage

Store the waste container in a designated satellite accumulation area within the laboratory.

  • Location: Store the container at or near the point of generation and under the control of the laboratory personnel.[10]

  • Segregation: Keep the this compound waste container segregated from incompatible materials.[10]

  • Containment: Place the container in secondary containment, such as a plastic tub, to contain any potential leaks.[10]

  • Closure: Keep the waste container closed at all times, except when adding waste.[10][14]

Final Disposal

Hazardous waste must be disposed of through a licensed and approved waste disposal service.[5]

  • Contact: Arrange for a pickup with your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.

  • Do Not:

    • Pour this compound waste down the drain.[9]

    • Dispose of this compound waste in the regular trash.[14]

    • Mix with incompatible chemicals.[1][15]

Experimental Protocol: Small Spill Cleanup

In the event of a small spill of solid this compound, follow this procedure. For large spills, evacuate the area and contact your institution's EHS department immediately.[3]

  • Ensure Safety: Alert others in the area and ensure the spill area is well-ventilated. Wear appropriate PPE, including gloves, goggles, and a lab coat.[3]

  • Containment: Prevent the powder from becoming airborne.

  • Absorption: Gently cover the spill with a non-combustible absorbent material such as vermiculite (B1170534) or sand.[3]

  • Collection: Carefully sweep up the material using non-sparking tools (e.g., plastic dustpan and brush) and place it into a designated hazardous waste container.[3][5]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Disposal: Label the waste container appropriately and manage it according to the disposal procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Solid, Liquid, Sharps) segregate Segregate Waste assess->segregate ppe->assess containerize Place in Compatible, Leak-Proof Container segregate->containerize label Label Container as 'Hazardous Waste' with Chemical Name & Date containerize->label store Store in Designated Satellite Accumulation Area with Secondary Containment label->store pickup Arrange for Pickup by EHS or Licensed Waste Contractor store->pickup end_node End: Proper Disposal pickup->end_node

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling 5-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and precision in the laboratory is paramount. This document provides essential, immediate safety and logistical information for handling 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid (5-POHSA), including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Preparing Solutions Nitrile gloves, safety goggles with side shields, N95 dust mask, and a lab coat.
Handling Solutions Nitrile gloves, safety goggles, and a lab coat.
Cleaning Spills Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, a disposable gown, and an N95 respirator.
Waste Disposal Nitrile gloves, safety goggles, and a lab coat.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Operational Plan for Handling Solid this compound

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area within a chemical fume hood is recommended.

  • PPE: Don the appropriate PPE as specified in the table above.

  • Weighing: Use a balance within a ventilated enclosure or a chemical fume hood to weigh the solid this compound. Avoid creating dust.

  • Transfer: Use a spatula to carefully transfer the solid.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring in a closed or covered vessel.

  • Cleanup: After handling, decontaminate the work surface with an appropriate cleaning agent and wipe it down.

  • Handwashing: Wash hands thoroughly with soap and water after removing gloves.

Spill Response Workflow

A spill of this compound should be managed promptly and safely by following a structured procedure. The following diagram illustrates the logical workflow for responding to a spill.

Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs assess Assess Spill Size and Hazard start->assess evacuate Evacuate Area and Alert Others assess->evacuate Large or Unmanageable Spill ppe Don Appropriate PPE assess->ppe Small, Manageable Spill report Report the Incident evacuate->report contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Absorbed Material absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose dispose->report

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Solid Waste: Collect unused this compound and any contaminated solids (e.g., absorbent materials from spills, contaminated gloves) in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Solutions of this compound should be collected in a designated, labeled, and sealed waste container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid," and the associated hazards (e.g., "Harmful if swallowed").

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company.[2] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.